molecular formula C22H33NO2 B10783947 Denudatine

Denudatine

Cat. No.: B10783947
M. Wt: 343.5 g/mol
InChI Key: OVXLNQAYPUEDSI-ZELDGSOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Denudatine is a useful research compound. Its molecular formula is C22H33NO2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol

InChI

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16-,17?,18+,19+,20-,21-,22-/m0/s1

InChI Key

OVXLNQAYPUEDSI-ZELDGSOFSA-N

Isomeric SMILES

CCN1C[C@@]2(CCC[C@]34[C@H]1C(CC23)[C@]56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C

Canonical SMILES

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C

Origin of Product

United States

Foundational & Exploratory

Denudatine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denudatine, a C20-diterpenoid alkaloid, is a natural product of significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. Primarily found in plants of the Aconitum genus, its isolation and purification present specific challenges and require meticulous experimental protocols. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data has been summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and replication.

Natural Sources of this compound

This compound is predominantly isolated from various species of the genus Aconitum, belonging to the Ranunculaceae family. These herbaceous plants are widely distributed in the Northern Hemisphere. The primary documented sources of this compound include:

  • Aconitum kusnezoffii [1]

  • Aconitum carmichaelii [2]

  • Aconitum kirinense

  • Aconitum sinchiangense [3]

The concentration of this compound can vary significantly between different species and even within different parts of the same plant (roots, stems, leaves). The roots and rhizomes are generally considered to be the most abundant sources of this alkaloid.

Quantitative Analysis of this compound Content

Accurate quantification of this compound in plant material is crucial for standardizing extracts and for optimizing isolation procedures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable method for this purpose.[4][5] While specific yields of this compound are not always reported in isolation studies, which often focus on a range of alkaloids, analysis of processed Aconitum carmichaelii (Fu-Zi) has shown varying levels of related diterpenoid alkaloids, highlighting the importance of precise analytical methods for quality control.

Table 1: Reported Content of Diterpenoid Alkaloids in Aconitum carmichaelii (Processed Fu-Zi)

Alkaloid TypeCompoundConcentration Range (mg/g) in Processed Fu-ZiReference
Diester Diterpenoid Alkaloids (DDAs)Mesaconitine (MAT)0.04 - 1.32
Hypaconitine (HAT)0.05 - 0.80
Aconitine (ACT)0.00 - 0.31
Monoester Diterpenoid Alkaloids (MDAs)Benzoylmesaconine (BMA)0.13 - 0.54
Benzoylhypaconine (BHA)0.02 - 0.22
Benzoylaconine (BAC)0.12 - 0.84

Note: This table provides context on the range of related alkaloids found in processed Aconitum. Specific quantitative data for this compound from raw plant material is often variable and less consistently reported.

Isolation and Purification Protocols

The isolation of this compound from Aconitum species follows a general workflow for alkaloid extraction, involving solvent extraction, acid-base partitioning, and chromatographic purification.

General Extraction and Fractionation Protocol

A typical procedure for the extraction of total alkaloids from Aconitum plant material is as follows:

  • Pulverization: The dried plant material (usually roots) is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with an organic solvent, commonly methanol (B129727) or ethanol, often under reflux. Some protocols may utilize an initial treatment with an alkaline solution (e.g., ammonia) to liberate the free base form of the alkaloids.

  • Acid-Base Partitioning:

    • The crude extract is acidified (e.g., with HCl or H₂SO₄) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

    • The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • The pH of the aqueous phase is then adjusted to be alkaline (e.g., with NH₄OH) to precipitate the free alkaloid bases.

    • The precipitated alkaloids are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

  • Drying and Concentration: The organic extract containing the total alkaloids is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. This is typically achieved through a combination of chromatographic techniques:

  • Column Chromatography: The crude extract is subjected to column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the alkaloids based on their polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions enriched with this compound from column chromatography are further purified using Prep-HPLC with a suitable stationary phase (e.g., C18) and mobile phase.

The purity of the isolated this compound is confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow and Logic Diagrams

General Workflow for this compound Isolation

Denudatine_Isolation_Workflow start Dried Aconitum Plant Material (e.g., roots) powder Pulverization start->powder extraction Solvent Extraction (e.g., Methanol/Ethanol) powder->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography (Silica Gel/Alumina) total_alkaloids->column_chrom fractions This compound-Enriched Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Purity Analysis (HPLC, MS, NMR) pure_this compound->analysis

A generalized workflow for the isolation of this compound from Aconitum species.

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from Aconitum species are known for their potent biological activities, including analgesic and anti-inflammatory effects. While the specific signaling pathways of this compound are not as extensively studied as some other aconite alkaloids, the available evidence suggests its involvement in the modulation of ion channels and inflammatory pathways.

Modulation of Ion Channels

Diterpenoid alkaloids are recognized for their ability to modulate the function of voltage-gated ion channels, particularly sodium (Na+) and potassium (K+) channels. This interaction is a key mechanism underlying both their therapeutic effects and their toxicity. It is plausible that this compound, like other related alkaloids, exerts its pharmacological effects by interacting with these channels, thereby affecting neuronal excitability and signal transmission. However, specific studies detailing the direct interaction of this compound with particular ion channel subtypes are limited.

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory properties of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may exert anti-inflammatory effects by interfering with this pathway.

Denudatine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) ProInflammatory_Genes->Cytokines This compound This compound This compound->Inhibition

A hypothesized anti-inflammatory signaling pathway for this compound via inhibition of NF-κB activation.

Conclusion

This compound remains a compelling natural product for further investigation. This guide has synthesized the current knowledge regarding its natural occurrence and isolation. While the general principles of its biological activity are understood within the context of diterpenoid alkaloids, further research is required to elucidate the specific molecular targets and signaling pathways of this compound. Such studies will be instrumental in unlocking its full therapeutic potential and in the development of novel pharmaceuticals. The detailed protocols and workflows provided herein serve as a valuable resource for researchers embarking on the study of this fascinating molecule.

References

Unraveling the Architecture of Denudatine: A Technical Guide to Its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid first isolated from Aconitum kusnezoffii.[1] It represents a fascinating and structurally complex class of natural products. As a member of the atisine-type alkaloids, this compound is characterized by a rigid hexacyclic skeleton. Its true significance in natural product chemistry extends beyond its own biological activities; it is a key biosynthetic intermediate. Nature utilizes the this compound framework as a scaffold to perform elegant skeletal rearrangements, giving rise to the more complex and highly functionalized C19-diterpenoid alkaloids, such as the aconitine (B1665448) family, which are renowned for their potent physiological effects.[2][3]

The definitive determination of such a complex, three-dimensional structure requires a synergistic combination of advanced analytical techniques. This technical guide provides an in-depth overview of the core spectroscopic and analytical methods employed in the structure elucidation of this compound, offering detailed protocols and a summary of the critical data that unlocked its molecular architecture.

Core Elucidation Techniques: A Multi-Faceted Approach

The unambiguous determination of this compound's structure was not achieved by a single experiment but by the convergence of evidence from several key analytical techniques.

X-Ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography provided the first and most definitive evidence for the structure of this compound.[3] This powerful technique allows for the direct visualization of the atomic arrangement in a crystalline solid, providing precise coordinates for each atom and thus revealing the molecule's absolute configuration and complex stereochemistry.

The initial structural determination was performed on this compound methiodide, a derivative that yielded high-quality crystals suitable for diffraction experiments.[3] The resulting electron density map unambiguously revealed the atisine-type skeleton featuring a unique C(7)–C(20) bridge, a crucial finding that positioned this compound as a plausible biogenetic precursor to the aconitum-type alkaloids.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Solution Blueprint

While X-ray crystallography provides a static image of the molecule in the solid state, NMR spectroscopy offers a detailed picture of the structure in solution, confirming the connectivity and stereochemical relationships established by crystallography. For this compound and its analogs, a suite of NMR experiments is essential.

  • ¹H NMR (Proton NMR): Provides information on the chemical environment of each hydrogen atom, including their connectivity (through spin-spin coupling) and spatial proximity.

  • ¹³C NMR (Carbon NMR): Determines the number of unique carbon atoms and their chemical environment (e.g., alkane, alkene, carbonyl), revealing the carbon skeleton of the molecule.

  • 2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's 3D shape and stereochemistry.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a fundamental tool used to determine the molecular weight and elemental composition of a compound with high accuracy. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides an exact mass that allows for the calculation of the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion.[4] The resulting fragmentation pattern offers valuable clues about the molecule's structure. In alkaloids like this compound, characteristic losses corresponding to functional groups or cleavages of the polycyclic ring system can help confirm the proposed structure. Common fragmentation pathways in such rigid systems include retro-Diels-Alder reactions and cleavages initiated at the nitrogen atom (α-cleavage).

Quantitative Spectroscopic Data

Detailed ¹H and ¹³C NMR studies are indispensable for confirming the identity of this compound and for the characterization of new, related alkaloids. While the original 1991 isolation report lacks a detailed data table in its abstract[1], subsequent comprehensive studies have been published. The following table represents a compilation of expected chemical shifts for the this compound core, based on literature for this compound-type alkaloids.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
1~35-45Multiple protons, complex coupling
2~20-30Multiple protons, complex coupling
3~30-40Multiple protons, complex coupling
4~30-40Quaternary Carbon
5~45-55Proton signal, often a multiplet
6~25-35Multiple protons, complex coupling
7~40-50Proton signal, often a multiplet
8~40-50Quaternary Carbon
9~45-55Proton signal, often a multiplet
10~35-45Quaternary Carbon
11~45-55Proton signal, often a multiplet
12~25-35Multiple protons, complex coupling
13~35-45Proton signal, often a multiplet
14~20-30Multiple protons, complex coupling
15~30-40Multiple protons, complex coupling
16~145-155Olefinic Proton
17~105-115Olefinic Proton
18~25-35Methyl Group Protons (singlet)
19~50-60Methylene protons adjacent to N
20~60-70Methylene protons adjacent to N
Note: This is a representative table. Actual chemical shifts can vary based on the solvent and specific derivative.

Experimental Protocols and Workflows

The elucidation of a complex natural product like this compound follows a logical workflow, integrating isolation, spectroscopic analysis, and confirmation.

General Experimental Workflow

G General Workflow for this compound Structure Elucidation A Plant Material (e.g., Aconitum kusnezoffii) B Extraction & Fractionation (Solvent Partitioning, Chromatography) A->B Process C Isolation of Pure Compound (HPLC, Column Chromatography) B->C Purify D Preliminary Analysis C->D E HR-MS Analysis D->E Molecular Formula F NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) D->F Connectivity Data G Structure Hypothesis Generation E->G F->G H X-Ray Crystallography G->H Confirmation J Total Synthesis G->J Ultimate Proof I Definitive Structure Confirmed H->I K Final Structure Verification J->K

Caption: A logical workflow for isolating and elucidating the structure of a natural product.

Biosynthetic Relationship of this compound

This compound is a pivotal intermediate in the biosynthesis of more complex diterpenoid alkaloids. Understanding this relationship is key to appreciating its chemical significance.

Biosynthesis Biosynthetic Context of this compound Atisine Atisine-type Skeleton (C20) This compound This compound (C20) Atisine->this compound C7-C20 Bond Formation (Cyclization) Aconitine Aconitine-type Skeleton (C19) This compound->Aconitine Skeletal Rearrangement & Oxidation

Caption: this compound as a key biosynthetic intermediate between alkaloid classes.

Detailed Methodologies

1. X-Ray Crystallography Protocol:

  • Crystallization: A pure sample of this compound (or a suitable derivative like the methiodide salt) is dissolved in an appropriate solvent system (e.g., methanol (B129727), acetone). High-quality single crystals are grown slowly through techniques such as solvent evaporation or vapor diffusion.

  • Data Collection: A single crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern—the positions and intensities of the scattered X-rays—is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into this map and refined computationally to best fit the experimental data, yielding the final, highly accurate molecular structure.

2. NMR Spectroscopy Protocol:

  • Sample Preparation: Approximately 1-5 mg of the pure compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400-600 MHz). A series of experiments are run, including standard 1D ¹H and ¹³C spectra, followed by 2D experiments like ¹H-¹H COSY, HSQC, HMBC, and NOESY to establish correlations.

  • Data Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). Chemical shifts, coupling constants, and cross-peaks are analyzed to piece together the molecular structure, assign chemical shifts to each nucleus, and determine the relative stereochemistry.

3. High-Resolution Mass Spectrometry (HRMS-ESI) Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (like formic acid) to promote protonation [M+H]⁺.

  • Data Acquisition: The solution is infused into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: The mass of the protonated molecular ion is measured with high precision (typically to four decimal places). This accurate mass is used to calculate the most probable elemental composition using specialized software, confirming the molecular formula. For MS/MS, the molecular ion is isolated, fragmented by collision-induced dissociation (CID), and the masses of the fragment ions are analyzed to support the proposed structure.

Confirmation Through Total Synthesis

The ultimate confirmation of a proposed structure for a natural product is its total synthesis in the laboratory. The synthesis of this compound-type alkaloids, such as lepenine (B1674739) and cochlearenine, has been achieved by multiple research groups.[1][2] These synthetic routes, often involving dozens of intricate chemical steps, serve to verify the structure of the target molecule. By preparing the molecule from simple starting materials, chemists can prove that the connectivity and stereochemistry assigned through spectroscopic methods are correct when the spectroscopic data of the synthetic material perfectly matches that of the natural isolate.

Conclusion

The structure elucidation of this compound is a prime example of modern natural product chemistry, showcasing the power of a coordinated analytical strategy. While single-crystal X-ray crystallography provided the initial, unambiguous structural proof, a full suite of spectroscopic techniques—particularly multidimensional NMR and high-resolution mass spectrometry—is essential for full characterization and for elucidating the structures of related compounds isolated from nature. These techniques, complemented by the ultimate proof of total synthesis, work in concert to provide the definitive and detailed molecular blueprint required by researchers in pharmacology and drug development.

References

The Enigmatic Pathway to Denudatine-Type Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthesis of a Complex Class of Diterpenoid Alkaloids

Denudatine-type alkaloids, a fascinating subclass of C20-diterpenoid alkaloids found predominantly in plants of the Aconitum and Delphinium genera, have long captivated chemists and pharmacologists due to their complex molecular architecture and significant biological activities. While the total synthesis of these intricate molecules has been a formidable challenge for organic chemists, the elucidation of their biosynthetic pathway offers a promising avenue for their sustainable production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the this compound-type alkaloid biosynthetic pathway, with a focus on the key enzymatic steps, experimental methodologies, and available quantitative data to support researchers, scientists, and drug development professionals in this field.

The Entry Points: From Geranylgeranyl Diphosphate (B83284) to the Diterpene Scaffold

The biosynthesis of all diterpenoid alkaloids, including the this compound-type, commences with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The initial steps involve a series of cyclization reactions catalyzed by two classes of terpene synthases (TPSs) to form the foundational hydrocarbon skeleton.

The first committed step is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP), a reaction catalyzed by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS). Subsequently, a class I diterpene synthase, ent-atiserene synthase (KSL), facilitates a further cyclization and rearrangement of ent-CPP to yield ent-atiserene, the characteristic tetracyclic diterpene scaffold of atisine-type alkaloids, which are precursors to this compound-type alkaloids.[1]

Recent studies combining transcriptome analysis and in vitro enzyme assays in Aconitum species have led to the functional identification of several TPSs involved in this initial phase. For instance, in Aconitum carmichaelii, seven TPS-c subfamily genes were found to produce ent-CPP from GGPP, and five kaurene synthase-like (KSL) enzymes were identified to convert ent-CPP into various diterpene skeletons, including ent-atiserene.[1]

Diterpene Scaffold Formation GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_atiserene ent-Atiserene ent_CPP->ent_atiserene ent-Atiserene Synthase (KSL)

Fig. 1: Initial cyclization steps in this compound-type alkaloid biosynthesis.

The "Black Box" Unveiled: Tailoring the Diterpene Core

The conversion of the relatively simple ent-atiserene skeleton into the structurally complex and diverse this compound-type alkaloids involves a series of intricate tailoring reactions. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), reductases, and potentially other enzyme classes like acyltransferases and methyltransferases. While the precise sequence of these reactions is still under active investigation, transcriptome analyses of various Aconitum species have identified a plethora of candidate genes.

2.1. The Role of Cytochrome P450s in Oxidation and Rearrangement

CYP450s are a superfamily of heme-containing enzymes that play a crucial role in the oxidative functionalization of various secondary metabolites. In the context of diterpenoid alkaloid biosynthesis, they are responsible for introducing hydroxyl groups and catalyzing rearrangements of the carbon skeleton.[2] Transcriptome studies of Aconitum species have revealed a large number of CYP450 genes that are co-expressed with other genes in the diterpenoid alkaloid pathway, suggesting their involvement in the modification of the diterpene scaffold.[3][4]

For example, a study on Aconitum carmichaelii and Aconitum coreanum identified 14 divergent CYP450s, eight of which were multifunctional, capable of catalyzing oxidation at seven different positions on the diterpene scaffolds. While the specific CYP450s responsible for the precise transformations leading to the this compound core are yet to be definitively characterized, these findings highlight the remarkable plasticity of P450s in generating structural diversity.

2.2. Nitrogen Incorporation: The Defining Step of Alkaloid Formation

A key and still enigmatic step in the biosynthesis of this compound-type alkaloids is the incorporation of a nitrogen atom to form the characteristic heterocyclic ring system. The primary nitrogen source is believed to be ethanolamine. The enzymatic mechanism for this incorporation is not yet fully elucidated, but it is hypothesized to involve a reductase enzyme.

Recent work on the biosynthesis of the diterpenoid alkaloid atisinium has identified a reductase with low homology to other known enzymes that is proposed to catalyze a key step in the pathway, supporting the formation of the alkaloid structure. While this study provides a significant lead, further research is required to characterize the specific reductase(s) involved in this compound biosynthesis and to delineate the precise mechanism of nitrogen incorporation.

Experimental Approaches for Pathway Elucidation

The elucidation of the this compound-type alkaloid biosynthetic pathway relies on a combination of modern -omics techniques, classical biochemical methods, and synthetic biology approaches.

3.1. Transcriptome Analysis and Gene Discovery

High-throughput RNA sequencing (RNA-seq) of different tissues of Aconitum species has been instrumental in identifying candidate genes involved in diterpenoid alkaloid biosynthesis. By comparing the transcriptomes of high- and low-alkaloid-producing tissues or plants, researchers can identify genes whose expression patterns correlate with alkaloid accumulation. Co-expression analysis, where the expression levels of unknown genes are correlated with those of known pathway genes, is a powerful tool for identifying new candidate enzymes.

Experimental Protocol: Transcriptome Analysis of Aconitum Species

  • Plant Material and RNA Extraction: Collect different tissues (e.g., roots, stems, leaves, flowers) from Aconitum plants at various developmental stages. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., TRIzol reagent or a plant-specific RNA extraction kit) following the manufacturer's instructions.

  • Library Preparation and Sequencing: Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer. Construct cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit). Perform paired-end sequencing on an Illumina sequencing platform (e.g., HiSeq or NovaSeq).

  • De Novo Assembly and Annotation: For species without a reference genome, perform de novo assembly of the high-quality reads using assemblers like Trinity or SOAPdenovo-Trans. Annotate the assembled unigenes by sequence similarity searches against public databases such as NCBI non-redundant (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG).

  • Identification of Candidate Genes: Identify unigenes encoding putative terpene synthases, cytochrome P450s, reductases, acyltransferases, and methyltransferases based on the annotation results.

  • Differential Expression and Co-expression Analysis: Quantify the expression levels of unigenes in different tissues using software like RSEM or Kallisto. Identify differentially expressed genes (DEGs) between tissues with varying alkaloid content. Perform weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes, which can reveal novel candidate genes in the this compound pathway.

3.2. Functional Characterization of Candidate Genes

Once candidate genes are identified, their functions need to be validated experimentally. This is typically achieved through heterologous expression in a microbial host (e.g., Escherichia coli or Saccharomyces cerevisiae) or in a plant system (e.g., Nicotiana benthamiana), followed by in vitro or in vivo enzyme assays.

Experimental Protocol: Heterologous Expression and In Vitro Enzyme Assay of a Candidate Cytochrome P450

  • Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate CYP450 gene from Aconitum cDNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression construct into the chosen host organism. For E. coli, induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production. For yeast, induce expression by switching the carbon source from glucose to galactose.

  • Microsome Isolation (for membrane-bound P450s): Harvest the cells and lyse them by sonication or French press. Isolate the microsomal fraction, which contains the membrane-bound P450s, by differential centrifugation.

  • In Vitro Enzyme Assay: Prepare a reaction mixture containing the isolated microsomes (or purified enzyme), a suitable substrate (e.g., ent-atiserene), a NADPH-cytochrome P450 reductase (CPR) as an electron donor, and NADPH in a buffered solution. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane). Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the enzymatic product.

Experimental Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Transcriptome\nAnalysis Transcriptome Analysis Candidate Gene\nIdentification Candidate Gene Identification Transcriptome\nAnalysis->Candidate Gene\nIdentification Heterologous\nExpression Heterologous Expression Candidate Gene\nIdentification->Heterologous\nExpression In Vitro\nEnzyme Assay In Vitro Enzyme Assay Heterologous\nExpression->In Vitro\nEnzyme Assay Product\nAnalysis (GC-MS/LC-MS) Product Analysis (GC-MS/LC-MS) In Vitro\nEnzyme Assay->Product\nAnalysis (GC-MS/LC-MS)

Fig. 2: A simplified workflow for the discovery and functional characterization of genes in the this compound biosynthetic pathway.

Quantitative Data on Biosynthetic Enzymes

To date, there is a significant lack of published quantitative data, such as enzyme kinetics (e.g., Km, kcat), for the specific enzymes involved in the this compound-type alkaloid biosynthetic pathway. This represents a major knowledge gap and a critical area for future research. The determination of these parameters is essential for understanding the efficiency and regulation of the pathway and for successful metabolic engineering efforts.

Table 1: Functionally Characterized Terpene Synthases in Aconitum carmichaelii

EnzymeSubstrateProduct(s)Reference
AcCPSs (7 genes)GGPPent-CPP
AcKSL1ent-CPPent-Atiserene
AcKSL2sent-CPPent-Kaurene
AcKSL3-1ent-CPPent-13-epi-Sandaracopimaradiene

Future Perspectives and Conclusion

The elucidation of the complete biosynthetic pathway of this compound-type alkaloids is a challenging but highly rewarding endeavor. The application of integrated -omics approaches, combined with rigorous biochemical characterization of candidate enzymes, will be crucial to fill the existing knowledge gaps. Future research should focus on:

  • Functional characterization of the CYP450s and reductases involved in the modification of the ent-atiserene skeleton and the incorporation of nitrogen.

  • Determination of the precise sequence of enzymatic reactions leading to the this compound core structure.

  • Acquisition of quantitative data on enzyme kinetics to understand the flux and regulation of the pathway.

  • Reconstitution of the entire pathway in a heterologous host to enable the sustainable production of this compound-type alkaloids and their derivatives.

A deeper understanding of the biosynthetic machinery for these complex natural products will not only provide a platform for their biotechnological production but also open up new avenues for the discovery of novel therapeutic agents through metabolic engineering and synthetic biology. The intricate dance of enzymes that nature employs to construct these molecular marvels continues to be a source of inspiration and a frontier for scientific discovery.

References

The Enigmatic Pharmacology of Denudatine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Pharmacological Properties, Mechanisms of Action, and Experimental Methodologies of Denudatine and its Analogs for Drug Discovery and Development Professionals.

This compound and its derivatives, a class of C20 diterpenoid alkaloids predominantly isolated from plants of the Aconitum, Consolidum, and Delphinium genera, have garnered significant interest in the scientific community for their potential therapeutic applications. These complex polycyclic natural products have demonstrated a range of pharmacological activities, primarily centered on the modulation of ion channels, suggesting their potential as lead compounds for the development of novel therapeutics for cardiovascular, pain, and neurological disorders. This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacological properties of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Pharmacological Activities and Quantitative Data

The pharmacological effects of this compound and its derivatives are primarily attributed to their ability to modulate the function of voltage-gated ion channels, particularly sodium (Na+) and potassium (K+) channels. This activity underpins their observed anti-arrhythmic, analgesic, and potential neuroprotective properties.

Anti-Arrhythmic and Cardiovascular Effects

This compound has been shown to possess significant anti-arrhythmic properties. In vivo studies have demonstrated its efficacy in suppressing experimentally induced arrhythmias. Furthermore, the this compound derivative cochlearenine exhibits a pronounced bradycardic effect.

CompoundTest SystemEffectEffective Dose/ConcentrationReference
This compound MiceAcute toxicity (intravenous)LD50: 128 mg/kg[1]
MiceAcute toxicity (oral)LD50: 290 mg/kg[1]
RatsAnti-arrhythmic (aconitine-induced)25 mg/kg (intravenous)[1]
RatsAnti-arrhythmic (CaCl2-induced)26 mg/kg (intravenous)[1]
Cochlearenine Guinea pig atriaBradycardic effect0.1 - 1.0 mg/mL

Table 1: Quantitative data on the toxicity and anti-arrhythmic effects of this compound and cochlearenine.

Analgesic Activity

Diterpenoid alkaloids are recognized for their potential analgesic effects. While specific quantitative data for this compound derivatives are limited, one study has shown that a this compound-type alkaloid can inhibit writhing in an acetic acid-induced pain model, suggesting peripheral analgesic activity.

CompoundTest SystemEffectResult
This compound-type alkaloid (Compound 5)MiceAnalgesic (acetic acid-induced writhing)Inhibition of writhing

Table 2: Qualitative analgesic activity of a this compound-type alkaloid.

Experimental Protocols

To facilitate further research and replication of key findings, this section details the methodologies for the principal experiments cited in the study of this compound derivatives.

Whole-Cell Patch Clamp Electrophysiology for Ion Channel Modulation

This technique is the gold standard for investigating the effects of compounds on ion channel function.

Objective: To measure the effect of this compound derivatives on the currents flowing through specific ion channels (e.g., Na+, K+) in isolated cells.

General Protocol:

  • Cell Preparation: Use a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific channel subtype) or primary cells (e.g., isolated cardiomyocytes).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording Solutions:

    • External Solution (for Na+ currents): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (for Na+ currents): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2.

  • Recording Procedure:

    • Establish a high-resistance (GΩ) seal between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -100 mV for Na+ channels).

    • Apply voltage steps to elicit ion currents.

    • Perfuse the cells with the external solution containing various concentrations of the this compound derivative.

    • Record the changes in current amplitude and kinetics.

  • Data Analysis: Analyze the current-voltage (I-V) relationship, and calculate IC50 values from the dose-response curves.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell Culture Cell Culture Giga Seal Giga Seal Cell Culture->Giga Seal Pipette Pulling Pipette Pulling Pipette Pulling->Giga Seal Solution Prep Solution Prep Solution Prep->Giga Seal Whole-Cell Whole-Cell Giga Seal->Whole-Cell Voltage Clamp Voltage Clamp Whole-Cell->Voltage Clamp Drug Application Drug Application Voltage Clamp->Drug Application Data Acquisition Data Acquisition Drug Application->Data Acquisition I-V Curve I-V Curve Data Acquisition->I-V Curve Dose-Response Dose-Response I-V Curve->Dose-Response IC50 Calculation IC50 Calculation Dose-Response->IC50 Calculation

Workflow for Whole-Cell Patch Clamp Electrophysiology.
Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a common in vivo model for screening peripheral analgesic activity.

Objective: To assess the ability of a this compound derivative to reduce visceral pain.

General Protocol:

  • Animals: Use male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., diclofenac (B195802) sodium).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p.), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.

  • Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Vehicle, Drug, or Standard Pre-treatment Period Pre-treatment Period Drug Administration->Pre-treatment Period Acetic Acid Injection Acetic Acid Injection Pre-treatment Period->Acetic Acid Injection i.p. Observation & Counting Observation & Counting Acetic Acid Injection->Observation & Counting Writhing Response Data Analysis Data Analysis Observation & Counting->Data Analysis % Inhibition

Experimental Workflow for Acetic Acid-Induced Writhing Test.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound derivatives are still under investigation. However, based on their known interactions with ion channels and the pharmacological profiles of other natural products, several pathways are likely to be involved.

Ion Channel Modulation and Downstream Effects in Cardiomyocytes

The anti-arrhythmic and bradycardic effects of this compound derivatives are likely mediated by their direct interaction with Na+ and K+ channels in cardiomyocytes. By modulating these channels, they can alter the cardiac action potential duration, conduction velocity, and automaticity.

G This compound Derivative This compound Derivative Na+ Channel Na+ Channel This compound Derivative->Na+ Channel Modulation K+ Channel K+ Channel This compound Derivative->K+ Channel Modulation Action Potential Action Potential Na+ Channel->Action Potential Alters Depolarization K+ Channel->Action Potential Alters Repolarization Cardiac Rhythm Cardiac Rhythm Action Potential->Cardiac Rhythm Regulates

Proposed Mechanism of Cardiovascular Effects.
Potential Anti-Inflammatory and Neuroprotective Signaling Pathways

While direct evidence for this compound derivatives is lacking, other alkaloids and natural products exert anti-inflammatory and neuroprotective effects by modulating key signaling cascades such as the NF-κB and MAPK pathways (involved in inflammation) and the PI3K/Akt and ERK pathways (involved in cell survival and neuroprotection). Future research should investigate whether this compound derivatives engage these pathways.

G cluster_inflammation Inflammatory Stimulus cluster_neuro Neurotrophic Factors Stimulus Stimulus NF-kB Pathway NF-kB Pathway Stimulus->NF-kB Pathway MAPK Pathway MAPK Pathway Stimulus->MAPK Pathway Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway ERK Pathway ERK Pathway Growth Factors->ERK Pathway Inflammation Inflammation NF-kB Pathway->Inflammation MAPK Pathway->Inflammation Neuroprotection Neuroprotection PI3K/Akt Pathway->Neuroprotection ERK Pathway->Neuroprotection This compound Derivative? This compound Derivative? This compound Derivative?->NF-kB Pathway Inhibition? This compound Derivative?->MAPK Pathway Inhibition? This compound Derivative?->PI3K/Akt Pathway Activation? This compound Derivative?->ERK Pathway Activation?

Hypothetical Anti-Inflammatory and Neuroprotective Signaling Pathways.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. The available data strongly suggest that their primary mechanism of action involves the modulation of ion channels, leading to demonstrable cardiovascular and analgesic effects. However, a significant gap remains in the quantitative understanding of their interaction with specific ion channel subtypes and the elucidation of the downstream signaling pathways.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Determining the IC50, Ki, and EC50 values of a broader range of this compound derivatives on various Na+ and K+ channel subtypes.

  • Mechanism of Action Studies: Investigating the precise binding sites and molecular interactions of these compounds with their target ion channels through techniques like site-directed mutagenesis and molecular modeling.

  • Signaling Pathway Analysis: Elucidating the downstream signaling cascades affected by this compound derivatives in relevant cell types to understand the full spectrum of their cellular effects.

  • In Vivo Efficacy and Safety: Expanding in vivo studies to explore the therapeutic potential of these compounds in more clinically relevant models of arrhythmia, pain, and neurodegenerative diseases, while carefully assessing their toxicological profiles.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating class of diterpenoid alkaloids and pave the way for the development of novel and effective drugs.

References

Denudatine: A Diterpenoid Alkaloid in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Denudatine, a C20-diterpenoid alkaloid, is a naturally occurring compound predominantly found in plants of the Aconitum genus. These plants have a long and storied history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM), where they have been utilized for centuries to treat a variety of ailments, including pain, inflammation, rheumatism, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its known pharmacological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Traditional Medicine Applications

Plants from the Aconitum genus, rich in diterpenoid alkaloids like this compound, have been historically used for their potent physiological effects. In traditional practices, these plants are often processed to reduce their inherent toxicity before being formulated into remedies. The primary traditional applications of Aconitum species containing this compound include:

  • Analgesia: Used to alleviate various types of pain, including rheumatic pain and toothache.

  • Anti-inflammatory: Employed in the treatment of inflammatory conditions.

  • Cardiovascular Regulation: Utilized for certain heart-related conditions.

  • Sedation: Applied for its calming and sedative properties.

It is crucial to note that the use of Aconitum alkaloids in traditional medicine is a complex practice that requires deep knowledge of preparation and dosage due to their narrow therapeutic index.

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to elucidate the molecular basis for the traditional uses of this compound and related alkaloids. The primary pharmacological activities attributed to this class of compounds are analgesia, anti-inflammation, and cardiovascular modulation.

Analgesic Activity

The analgesic effects of diterpenoid alkaloids are believed to be mediated through their interaction with the central and peripheral nervous systems. While specific data for this compound is limited, related alkaloids have been shown to modulate key signaling pathways involved in pain perception.

Experimental Protocol: Acetic Acid-Induced Writhing Test

A standard preclinical model to evaluate peripheral analgesic activity is the acetic acid-induced writhing test in mice.

  • Animals: Male or female mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test compound (this compound) or a standard analgesic (e.g., diclofenac (B195802) sodium) is administered intraperitoneally or orally. The control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.

Anti-inflammatory Activity

The anti-inflammatory properties of diterpenoid alkaloids are thought to involve the modulation of key inflammatory pathways. While the precise mechanisms for this compound are not fully characterized, the NF-κB signaling pathway and the expression of cyclooxygenase-2 (COX-2) are likely targets.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity.

  • Animals: Male or female rats are used.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Drug Administration: The test compound (this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan (e.g., 1% w/v in saline) is injected into the sub-plantar region of the hind paw.

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for the test and standard groups at each time point by comparing the increase in paw volume to that of the control group.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like COX-2.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB Degradation of IkB Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Pro-inflammatory Proteins\n(e.g., COX-2, Cytokines) Pro-inflammatory Proteins (e.g., COX-2, Cytokines) Gene Transcription->Pro-inflammatory Proteins\n(e.g., COX-2, Cytokines)

Figure 1: Simplified NF-κB Signaling Pathway in Inflammation.
Cardiovascular Effects

Diterpenoid alkaloids are known to interact with ion channels, which is the likely basis for their cardiovascular effects. Specifically, voltage-gated sodium (Nav) and potassium (Kv) channels are potential targets. Modulation of these channels can affect cardiac action potentials and vascular tone.

Experimental Protocol: Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.

  • Cell Culture: A suitable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Nav or Kv channel subunit) is cultured.

  • Cell Preparation: Cells are prepared for electrophysiological recording.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.

  • Voltage Protocols: Specific voltage protocols are applied to elicit channel opening, inactivation, and deactivation.

  • Drug Application: this compound is applied to the cell, and changes in the ion currents are recorded.

  • Data Analysis: Parameters such as current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are analyzed to determine the effect of the compound.

Logical Relationship: Ion Channel Modulation and Cardiovascular Effects

Cardiovascular_Effects cluster_channels Ion Channels cluster_effects Physiological Effects This compound This compound Nav Channels Nav Channels This compound->Nav Channels Modulates Kv Channels Kv Channels This compound->Kv Channels Modulates Cardiac Action Potential Cardiac Action Potential Nav Channels->Cardiac Action Potential Affects Kv Channels->Cardiac Action Potential Affects Vascular Tone Vascular Tone Kv Channels->Vascular Tone Affects

Figure 2: this compound's Potential Modulation of Ion Channels and Cardiovascular Effects.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data for this compound regarding its IC50 values for analgesic or anti-inflammatory targets, detailed pharmacokinetic parameters, or a definitive LD50 value. The tables below are structured to present such data once it becomes available through future research.

Table 1: In Vitro Biological Activity of this compound (Data Not Available)

Assay/TargetCell LineIC50/EC50 (µM)Reference
Analgesic Activity
e.g., Opioid Receptor Binding
Anti-inflammatory Activity
e.g., NF-κB Inhibition
e.g., COX-2 Inhibition
Cardiovascular Activity
e.g., Nav1.5 Block
e.g., Kv11.1 (hERG) Block
Cytotoxicity
e.g., HEK293
e.g., HepG2

Table 2: Pharmacokinetic Parameters of this compound (Data Not Available)

ParameterSpeciesRouteValueUnitReference
Oral Bioavailability (F)%
Half-life (t1/2)h
Cmaxng/mL
Tmaxh
Volume of Distribution (Vd)L/kg
Clearance (CL)L/h/kg

Table 3: Toxicological Data for this compound (Data Not Available)

TestSpeciesRouteLD50UnitReference
Acute ToxicityOralmg/kg
Acute ToxicityIntraperitonealmg/kg

Conclusion and Future Directions

This compound is a structurally complex diterpenoid alkaloid with a rich history of use in traditional medicine. Preliminary scientific investigations into the pharmacological activities of the broader class of diterpenoid alkaloids suggest potential for analgesic, anti-inflammatory, and cardiovascular effects, likely mediated through the modulation of ion channels and key inflammatory signaling pathways such as NF-κB.

However, a significant gap exists in the scientific literature regarding specific quantitative data for this compound. To advance the understanding and potential therapeutic application of this compound, future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of pure this compound to facilitate rigorous pharmacological and toxicological studies.

  • In Vitro and In Vivo Pharmacology: Comprehensive evaluation of the analgesic, anti-inflammatory, and cardiovascular activities of this compound to determine its potency and efficacy, including the generation of IC50/EC50 values.

  • Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetics and Toxicology: Thorough ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to establish a comprehensive safety and pharmacokinetic profile, including the determination of its oral bioavailability and LD50.

A deeper understanding of the pharmacology and toxicology of this compound will be essential to unlock its full therapeutic potential and to develop it as a safe and effective modern medicine.

Initial Toxicity Screening of Denudatine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Denudatine and Diterpenoid Alkaloid Toxicity

This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex structures and diverse biological activities.[1][2] Diterpenoid alkaloids are broadly classified into C18, C19, and C20 types, with the C19 compounds, such as aconitine, being notoriously toxic.[1][3] The C20-diterpenoid alkaloids, to which this compound belongs, are generally considered to be far less toxic than their C19 counterparts.[1] Despite their potential therapeutic applications, a thorough toxicological evaluation is a critical first step in the drug development process for any new compound, including those derived from natural sources. This guide provides an in-depth overview of the initial toxicity screening methodologies applicable to this compound compounds, summarizes available data on related compounds, and outlines potential mechanisms of toxicity.

Quantitative Toxicity Data for Diterpenoid Alkaloids

Below is a summary of reported cytotoxicity data for various diterpenoid alkaloids against a range of human cancer cell lines. It is crucial to note that these values are for compounds structurally related to this compound and should be used as a preliminary reference. The actual toxicity of this compound compounds must be determined through direct experimental evaluation.

Compound NameCell LineIC50 (µM)Reference
LipojesaconitineA549 (Lung Carcinoma)6.0
LipojesaconitineMDA-MB-231 (Breast Cancer)7.3
LipojesaconitineMCF-7 (Breast Cancer)6.8
LipojesaconitineKB (Cervical Carcinoma)6.2
LipomesaconitineKB (Cervical Carcinoma)9.9
LipoaconitineA549 (Lung Carcinoma)13.7
LipoaconitineMDA-MB-231 (Breast Cancer)15.2
LipoaconitineMCF-7 (Breast Cancer)14.8
LipoaconitineKB (Cervical Carcinoma)16.5
LipoaconitineKB-VIN (Multidrug-Resistant)20.3

Experimental Protocols for Initial Toxicity Screening

A comprehensive initial toxicity screening of this compound compounds should involve a combination of in vitro and in vivo assays to assess cytotoxicity, acute toxicity, and potential mechanisms of action.

In Vitro Cytotoxicity Assays

In vitro assays are rapid and cost-effective methods for initial toxicity screening. They provide valuable information on the direct effects of a compound on cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plates for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the concentration of the compound that causes 50% LDH release (EC50).

In Vivo Acute Oral Toxicity Study

In vivo studies in animal models are essential to understand the systemic toxicity of a compound. The acute oral toxicity study determines the LD50 value and provides information on the clinical signs of toxicity.

Protocol (Up-and-Down Procedure - UDP):

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dose Selection: Based on in vitro cytotoxicity data and any available information on related compounds, an initial starting dose is selected. The UDP uses a sequential dosing scheme where the outcome of the previously dosed animal determines the dose for the next.

  • Administration: Administer the this compound compound orally by gavage.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight changes, food and water consumption, and any behavioral or physiological abnormalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

  • Data Analysis: The LD50 value is calculated using specialized software based on the pattern of survivals and mortalities.

Potential Signaling Pathways in this compound-Induced Toxicity

While the specific signaling pathways affected by this compound have not been elucidated, studies on other diterpenoid alkaloids suggest that apoptosis, or programmed cell death, is a likely mechanism of cytotoxicity. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Based on the known mechanisms of other alkaloids, a plausible hypothesis is that this compound compounds could induce apoptosis through the intrinsic pathway. This pathway involves the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assays cluster_4 Data Analysis Cell_Line_Selection Select Appropriate Cell Line(s) Cell_Seeding Seed Cells in 96-well Plates Cell_Line_Selection->Cell_Seeding Compound_Preparation Prepare Serial Dilutions of this compound Compound Cell_Seeding->Compound_Preparation Treatment Treat Cells with Various Concentrations Compound_Preparation->Treatment Incubation_Period Incubate for 24, 48, or 72 hours Treatment->Incubation_Period MTT_Assay MTT Assay (Metabolic Activity) Incubation_Period->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Incubation_Period->LDH_Assay Data_Acquisition Measure Absorbance/ Fluorescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade This compound This compound Compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Denudatine Diterpenoid Alkaloids: A Technical Guide to Classification, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diterpenoid alkaloids (DAs) represent a vast and structurally complex class of natural products, primarily isolated from plant genera such as Aconitum and Delphinium.[1][2][3] Renowned for their potent biological activities, which range from analgesic and anti-inflammatory to highly toxic, these compounds are of significant interest in pharmacology and drug development.[1][4] This guide provides an in-depth examination of the denudatine-type alkaloids, a specific subclass of C₂₀-diterpenoid alkaloids. It covers their hierarchical classification, biosynthetic relationship to other DAs, key physicochemical data, and the experimental protocols used for their isolation and characterization.

Classification of this compound Alkaloids

Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton into C₁₈, C₁₉, and C₂₀ types. This compound belongs to the C₂₀-diterpenoid alkaloids (C₂₀-DAs), which are characterized by a complex tetracyclic core structure containing a 20-carbon skeleton.

The C₂₀-DA group is further subdivided into several major classes based on their distinct skeletal arrangements. This compound is the representative compound for its own class, the This compound-type . Other prominent C₂₀-DA classes include atisine, hetisine, hetidine, napelline, anopterine, and vakognavine. The atisine-type skeleton is generally considered the simplest and is a crucial biosynthetic precursor to many other C₂₀-DA types, including this compound.

The defining structural feature of this compound-type alkaloids is the presence of a C(7)–C(20) bridge, which distinguishes them from the atisine-type skeleton. This structural classification is fundamental for understanding the structure-activity relationships and biosynthetic pathways within this family of molecules.

G DA Diterpenoid Alkaloids C18 C₁₈-DAs DA->C18 C19 C₁₉-DAs DA->C19 C20 C₂₀-DAs DA->C20 Bis Bis-DAs DA->Bis Atisine Atisine-type C20->Atisine This compound This compound-type C20->this compound Hetisine Hetisine-type C20->Hetisine Napelline Napelline-type C20->Napelline Other Other C₂₀ Types (Hetidine, Anopterine, etc.) C20->Other

Caption: Hierarchical classification of diterpenoid alkaloids.

Biosynthesis and Structural Relationships

The biosynthesis of diterpenoid alkaloids originates from the general terpenoid pathway. Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), formed from either the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway, are condensed to produce the C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP).

GGPP is then cyclized to form tetracyclic diterpene skeletons, such as ent-atisane. The introduction of a nitrogen atom, typically from an amino acid, via an amination reaction transforms the diterpene into the foundational alkaloid skeleton. The atisine-type skeleton is a key intermediate at this stage. It is proposed that this compound is formed through a key biosynthetic transformation of an atisine-type precursor, involving the formation of a covalent bond between the C-7 and C-20 positions. This cyclization event creates the characteristic hexacyclic structure of this compound.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Cyclization Cyclization GGPP->Cyclization Atisane ent-Atisane Skeleton (Tetracyclic Diterpene) Amination Amination Atisane->Amination Atisine_DA Atisine-type DA Bridge C(7)-C(20) Bridge Formation Atisine_DA->Bridge Denudatine_DA This compound-type DA Cyclization->Atisane Amination->Atisine_DA Bridge->Denudatine_DA G Start Plant Material (e.g., Aconitum roots) Extraction Aqueous Decoction or Solvent Extraction Start->Extraction Partition Liquid-Liquid Partition Extraction->Partition Crude Crude Alkaloid Extract Partition->Crude Column Column Chromatography (Silica, Alumina, ODS) Crude->Column Primary Separation HPLC Preparative HPLC Column->HPLC Purification Pure Pure Compound HPLC->Pure Structure Structural Elucidation Pure->Structure NMR 1D & 2D NMR Structure->NMR MS HR-ESI-MS Structure->MS Xray X-ray Crystallography (if crystal) Structure->Xray ECD ECD Calculations Structure->ECD

References

In Silico Prediction of Denudatine Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of computational strategies to identify and validate the molecular targets of Denudatine, a diterpenoid alkaloid with multifaceted therapeutic potential.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the in silico prediction and experimental validation of molecular targets for this compound. This compound, a C20-diterpenoid alkaloid, belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antiarrhythmic effects. Understanding the specific molecular targets through which this compound exerts these effects is crucial for its development as a potential therapeutic agent. This guide outlines a systematic approach, combining network pharmacology, pharmacophore modeling, and molecular docking, to elucidate these targets and provides detailed protocols for their experimental validation.

Introduction to this compound and In Silico Target Prediction

This compound is a structurally complex natural product isolated from plants of the Aconitum and Delphinium genera. Diterpenoid alkaloids have been reported to modulate the activity of ion channels and have shown promise in various disease models. However, the precise molecular mechanisms and direct protein targets of this compound remain largely uncharacterized. In silico target prediction methods offer a powerful and cost-effective approach to generate hypotheses about the potential protein targets of a small molecule like this compound, thereby guiding subsequent experimental validation efforts.

This guide will walk through a multi-step computational workflow designed to predict and prioritize potential targets for this compound, followed by detailed experimental protocols to validate these predictions.

In Silico Target Prediction Methodologies

A robust in silico target prediction strategy for a natural product like this compound involves an integrated approach that leverages information about the compound's structure, the known bioactivities of related compounds, and the vast amount of publicly available biological data.

Network Pharmacology: A Holistic Approach to Target Discovery

Network pharmacology provides a systems-level perspective on drug action by analyzing the complex interplay between a drug, its potential targets, and the associated biological pathways.[1][2] This approach is particularly well-suited for natural products, which often exhibit polypharmacology (acting on multiple targets).

Detailed Protocol for Network Pharmacology:

  • Compound Information Retrieval:

    • Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a chemical database such as PubChem (CID: 10206582).

  • Prediction of Potential Targets:

    • Utilize web-based platforms that predict protein targets based on chemical similarity to compounds with known bioactivities. Recommended freely accessible tools include:

      • SwissTargetPrediction: Submits the SMILES string of this compound to predict its most likely protein targets in humans.

      • TargetNet: Employs a variety of machine learning models to predict targets.

      • SuperPred: Compares the input molecule to a database of active compounds.

  • Construction of the Compound-Target Network:

    • Compile a list of predicted protein targets from the different platforms.

    • Use a network visualization software, such as Cytoscape, to construct a network where this compound is the central node connected to its predicted protein targets.

  • Protein-Protein Interaction (PPI) Network Construction and Analysis:

    • Input the list of predicted protein targets into the STRING database to retrieve known and predicted protein-protein interactions.

    • Import the STRING network data into Cytoscape.

    • Analyze the topology of the PPI network to identify key hub proteins (nodes with a high number of connections), which may represent critical regulatory points.

  • Functional Enrichment Analysis:

    • Use the list of predicted targets to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools like DAVID or the built-in functional enrichment analysis tools in Cytoscape. This step helps to identify the biological processes and signaling pathways that are most likely to be modulated by this compound.

Mandatory Visualization: Network Pharmacology Workflow

G cluster_input Input cluster_prediction Target Prediction cluster_network Network Construction & Analysis cluster_output Output This compound This compound Structure (SMILES) TargetPrediction SwissTargetPrediction, TargetNet, SuperPred This compound->TargetPrediction CompoundTarget Compound-Target Network TargetPrediction->CompoundTarget PPI Protein-Protein Interaction (PPI) Network (STRING) TargetPrediction->PPI Enrichment GO & KEGG Pathway Enrichment (DAVID) PPI->Enrichment Hypotheses Target & Pathway Hypotheses Enrichment->Hypotheses

Network Pharmacology Workflow for this compound Target Prediction.
Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling focuses on the 3D arrangement of essential chemical features of a molecule that are responsible for its biological activity.[3][4] A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). Since there are no publicly available co-crystal structures of this compound with a protein target, a ligand-based approach using known active compounds with similar scaffolds would be hypothetical but could be attempted if such data were available. A more direct approach for a novel compound like this compound is a receptor-based (structure-based) pharmacophore modeling workflow.

Detailed Protocol for Receptor-Based Pharmacophore Modeling:

  • Selection of a Putative Target:

    • Based on the results from the network pharmacology analysis, select a high-priority potential target protein for which a 3D structure is available in the Protein Data Bank (PDB).

  • Binding Site Identification:

    • If the selected protein structure has a co-crystallized ligand, the binding site is readily defined. If it is an apo structure (without a ligand), use binding site prediction tools like CASTp or SiteHound to identify potential binding pockets.

  • Generation of a Receptor-Based Pharmacophore:

    • Utilize a workflow such as apo2ph4 which involves docking a fragment library into the identified binding site to probe for potential interactions.[5]

    • Alternatively, use software like LigandScout or the pharmacophore generation tools within Schrödinger Maestro or Discovery Studio to generate a pharmacophore model based on the features of the binding pocket. The model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore-Based Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the pharmacophore and are therefore likely to bind to the target. This can also serve to validate the pharmacophore model if it retrieves known ligands of the target.

Mandatory Visualization: Pharmacophore Modeling Workflow

G cluster_input Input cluster_generation Pharmacophore Generation cluster_screening Virtual Screening cluster_output Output Protein Protein Structure (PDB) BindingSite Identify Binding Site Protein->BindingSite FragmentDocking Dock Fragment Library BindingSite->FragmentDocking ModelGeneration Generate Pharmacophore Model FragmentDocking->ModelGeneration Screening Pharmacophore-Based Screening ModelGeneration->Screening Database Compound Database (e.g., ZINC) Database->Screening Hits Hit Compounds Screening->Hits G cluster_input Stimulus cluster_pathways Signaling Pathways cluster_output Cellular Response Stimulus Inflammatory Stimuli / Growth Factors NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK PI3K_Akt PI3K/Akt Pathway Stimulus->PI3K_Akt Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation & Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition This compound->PI3K_Akt Modulation

References

Methodological & Application

Total Synthesis of Denudatine-Type Diterpenoid Alkaloids: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the total synthesis of denudatine-type diterpenoid alkaloids, specifically focusing on the work of Sarpong and coworkers. Their unified strategy enables the synthesis of cochlearenine, which serves as a common intermediate for the preparation of N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine.[1][2] This approach showcases a remarkable application of strategic bond formations to construct the complex polycyclic architecture of these natural products.

Retrosynthetic Analysis

The retrosynthetic strategy for the this compound core hinges on a key intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane system. This central transformation simplifies the target molecule to a less complex tricyclic intermediate. Further disconnections reveal a strategy that relies on the assembly of a piperidine (B6355638) ring and the installation of key functional groups on a hydrindane-derived starting material.

Retrosynthesis This compound This compound Core IM_DielsAlder Tricyclic Diels-Alder Precursor This compound->IM_DielsAlder Intramolecular Diels-Alder IM_Piperidine Piperidine Intermediate IM_DielsAlder->IM_Piperidine Piperidine Formation StartingMaterial Hydrindanone Derivative IM_Piperidine->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of the this compound core.

Synthetic Workflow Overview

The forward synthesis commences from a known hydrindanone derivative and proceeds through a series of carefully orchestrated steps to build the intricate molecular framework. Key stages of the synthesis include the formation of a piperidine ring, a crucial intramolecular Diels-Alder cycloaddition, and subsequent functional group manipulations to achieve the final natural products.

Workflow Start Hydrindanone Derivative Piperidine Piperidine Formation Start->Piperidine DielsAlder Intramolecular Diels-Alder Piperidine->DielsAlder Cochlearenine Cochlearenine DielsAlder->Cochlearenine Veratroyldictyzine N-ethyl-1α-hydroxy- 17-veratroyldictyzine Cochlearenine->Veratroyldictyzine Paniculamine Paniculamine Cochlearenine->Paniculamine

Caption: Overall synthetic workflow to this compound-type alkaloids.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of cochlearenine and its subsequent conversion to N-ethyl-1α-hydroxy-17-veratroyldictyzine and paniculamine. The total synthesis of cochlearenine is accomplished in 25 steps from the starting hydrindenone.[1]

StepProductYield (%)
Global reduction of mono- and diacetylated epoxy-ketonesCochlearenine (11)63-77
Coupling of Cochlearenine (11) with veratroyl chlorideN-ethyl-1α-hydroxy-17-veratroyldictyzine (12)25
Oxidation of Cochlearenine (11) with H₂O₂Paniculamine (13)50

Experimental Protocols

The following are detailed protocols for the final key steps in the synthesis of the target this compound-type alkaloids.

Synthesis of (±)-Cochlearenine (11)

This procedure describes the final three steps from the mono- and diacetylated epoxy-ketone intermediates (27 and 28) to cochlearenine.[1]

  • Epoxide Opening: A solution of the mixed mono- and diacetylated epoxy-ketones (compounds 27 and 28, 1 equivalent) in acetic acid is treated with potassium acetate (B1210297) (KOAc, 10 equivalents). The mixture is heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous sodium sulfate (B86663). The solvent is removed under reduced pressure to yield the crude product.

  • Hydrogenation: The crude product from the previous step is dissolved in methanol (B129727). Palladium on carbon (10 mol%) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (100 psi). The mixture is stirred vigorously at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Global Reduction: The crude material from the hydrogenation is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filter cake is washed with ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford (±)-cochlearenine (11).

Synthesis of (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine (12)
  • To a solution of (±)-cochlearenine (11, 1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added polymer-supported 4-dimethylaminopyridine (B28879) (DMAP, 2 equivalents) followed by veratroyl chloride (1.5 equivalents).[1]

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield (±)-N-ethyl-1α-hydroxy-17-veratroyldictyzine (12).

Synthesis of (±)-Paniculamine (13)
  • A solution of (±)-cochlearenine (11, 1 equivalent) is prepared in a 2:1 mixture of methanol and water.[1]

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 10 equivalents) is added to the solution.

  • The reaction mixture is heated to 60 °C and stirred for 6 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to give (±)-paniculamine (13).

References

Application Notes and Protocols for the Quantification of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum genus, which are used in traditional medicine for their analgesic and anti-inflammatory properties. The quantification of this compound in plant materials, biological samples, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a proposed signaling pathway for its analgesic and anti-inflammatory effects is illustrated.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of alkaloids like this compound. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for complex biological matrices.

Table 1: Summary of Analytical Method Parameters for Diterpenoid Alkaloid Quantification
ParameterHPLC-UVLC-MS/MS
Linearity Range 0.01 - 0.5 mg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 ng/mL
Recovery 95 - 105%85 - 115%
Precision (RSD%) < 5%< 15%

Note: The values presented in this table are typical for the quantification of related diterpenoid alkaloids from Aconitum species and should be validated specifically for this compound analysis in the user's laboratory.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material using HPLC-UV

This protocol describes a general procedure for the extraction and quantification of this compound from Aconitum plant material.

1. Sample Preparation (Extraction)

  • 1.1. Weigh 1.0 g of powdered, dried plant material (e.g., roots of Aconitum species).

  • 1.2. Add 20 mL of 70% methanol (B129727) containing 0.5% (v/v) ammonia (B1221849) solution.

  • 1.3. Sonicate for 30 minutes at room temperature.

  • 1.4. Centrifuge the mixture at 4000 rpm for 10 minutes.

  • 1.5. Collect the supernatant.

  • 1.6. Repeat the extraction process (steps 1.2-1.5) on the plant residue twice more.

  • 1.7. Combine the supernatants and evaporate to dryness under reduced pressure.

  • 1.8. Reconstitute the dried extract in 5 mL of methanol and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Method

  • 2.1. Instrumentation: A standard HPLC system equipped with a UV detector.

  • 2.2. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • 2.3. Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Start with 10% acetonitrile, increasing to 90% over 30 minutes.

  • 2.4. Flow Rate: 1.0 mL/min.

  • 2.5. Detection Wavelength: 235 nm.

  • 2.6. Injection Volume: 20 µL.

  • 2.7. Quantification: Create a calibration curve using this compound standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Ammonia) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (235 nm) c18_column->uv_detection quantification Quantification uv_detection->quantification G cluster_extraction Liquid-Liquid Extraction cluster_lcms_analysis LC-MS/MS Analysis plasma_sample Plasma Sample + Internal Standard add_solvent Add Ethyl Acetate plasma_sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute lcms_injection LC-MS/MS Injection reconstitute->lcms_injection Reconstituted Sample separation Chromatographic Separation lcms_injection->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification G cluster_inflammatory_stimuli Inflammatory Stimuli cluster_arachidonic_acid_pathway Arachidonic Acid Pathway cluster_physiological_effects Physiological Effects stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) pla2 Phospholipase A2 stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins synthesizes pain Pain prostaglandins->pain inflammation Inflammation prostaglandins->inflammation This compound This compound This compound->cox2 inhibits

Application Notes and Protocols for Denudatine in Ion Channel Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera.[1] These plants have a history of use in traditional medicine for treating pain and cardiovascular conditions.[1] The therapeutic and toxic effects of this compound and related alkaloids are often attributed to their ability to modulate the activity of ion channels, particularly voltage-gated sodium (Nav) and potassium (Kv) channels.[1] Understanding the interaction of this compound with specific ion channels is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity and safety profiles.

These application notes provide an overview of the use of this compound in ion channel assays, with a focus on electrophysiological techniques. Due to the limited availability of specific data for this compound, information from closely related and well-studied C20-diterpenoid alkaloids, such as aconitine, is used as a representative example to provide detailed protocols and expected outcomes. Aconitine is known to interact with neurotoxin binding site 2 on voltage-gated sodium channels, leading to channel activation at more hyperpolarized potentials.[2]

Data Presentation: Modulation of Voltage-Gated Sodium Channels by this compound-Type Alkaloids

The following table summarizes the activity of representative C20-diterpenoid alkaloids on voltage-gated sodium channels. This data is crucial for designing experiments and interpreting results when investigating the effects of this compound.

CompoundIon Channel SubtypeAssay TypeKey ParametersObserved EffectReference
AconitineGeneral Nav ChannelsRadioligand BindingKi~1 µM[3]
AconitineSynaptosomal Nav ChannelsIon Flux (Na+)EC50~3 µM
AconitineGeneral Nav ChannelsElectrophysiology-Activator, causes persistent activation

Signaling Pathway and Mechanism of Action

This compound and related C20-diterpenoid alkaloids are known to exert their effects by modulating the function of voltage-gated sodium channels. The proposed mechanism of action involves the binding of the alkaloid to site 2 on the α-subunit of the channel. This binding event alters the channel's gating properties, typically causing it to open at more negative membrane potentials and prolonging the open state. This leads to an increased influx of sodium ions, resulting in membrane depolarization and increased excitability of neurons and muscle cells.

cluster_cell Cell Membrane Nav Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx Nav->Na_in Persistent Activation This compound This compound This compound->Nav Binds to Site 2 Depolarization Membrane Depolarization Na_in->Depolarization AP Action Potential Firing Depolarization->AP

Mechanism of this compound on Voltage-Gated Sodium Channels.

Experimental Protocols

The following protocols are provided as a guide for investigating the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Preparation
  • Cell Line: Use a stable cell line expressing the human voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing Nav1.7).

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

  • Plating for Electrophysiology: Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for recording.

Electrophysiological Recording

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Patch-Clamp Protocol:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • After a stable effect is observed (typically 3-5 minutes), record the sodium currents again using the same voltage protocol.

  • Wash out the compound by perfusing with the control external solution and record the recovery of the current.

Data Analysis
  • Measure the peak inward sodium current at each voltage step before and after this compound application.

  • Construct current-voltage (I-V) relationship curves.

  • To determine the effect on voltage-dependence of activation, normalize the peak conductance (G) at each voltage (G = I / (V - Vrev)) and plot it against the test potential. Fit the data with a Boltzmann function to obtain the half-maximal activation voltage (V1/2).

  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms (B15284909) at 10 Hz) and measure the reduction in peak current over the train.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an ion channel assay with this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-Nav1.7) Solution_Prep Prepare External & Internal Solutions Denudatine_Prep Prepare this compound Stock & Dilutions Patch_Clamp Whole-Cell Patch-Clamp Denudatine_Prep->Patch_Clamp Baseline_Rec Record Baseline I-V Curves Patch_Clamp->Baseline_Rec Denudatine_App Apply this compound Baseline_Rec->Denudatine_App Drug_Rec Record I-V Curves with this compound Denudatine_App->Drug_Rec Washout Washout Drug_Rec->Washout Recovery_Rec Record Recovery Washout->Recovery_Rec IV_Plot Plot I-V Curves Recovery_Rec->IV_Plot Activation_Curve Analyze Voltage-Dependence of Activation (V1/2) IV_Plot->Activation_Curve Use_Dependence Assess Use-Dependent Block IV_Plot->Use_Dependence

Experimental workflow for ion channel assays with this compound.

Conclusion

This compound and its analogs represent a promising class of compounds for modulating ion channel activity. The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of this compound on specific ion channels. By employing techniques such as patch-clamp electrophysiology, scientists can characterize the pharmacological profile of this compound, paving the way for its potential development as a therapeutic agent. Further research is warranted to build a more comprehensive understanding of its interactions with a wider range of ion channel subtypes and to establish a clear structure-activity relationship for this class of molecules.

References

Application Notes and Protocols for the Extraction of Denudatine from Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a protocol for the extraction and isolation of denudatine, a C20-diterpenoid alkaloid, from Aconitum species. The information is compiled from various scientific sources to guide researchers in the efficient procurement of this compound for further study and drug development.

Introduction

This compound is a diterpenoid alkaloid found in various species of the genus Aconitum, such as Aconitum fischeri, Aconitum carmichaelii, and Aconitum kusnezoffii. Like other alkaloids from this genus, this compound exhibits a range of biological activities, including potential anti-inflammatory, analgesic, and anti-arrhythmic properties. The complex structure of this compound and its pharmacological potential make its efficient extraction and purification a critical step for research and development. This document outlines a detailed protocol for its extraction, summarizes relevant quantitative data, and provides a hypothesized signaling pathway for its anti-arrhythmic effects.

Data Presentation

While specific quantitative yields for this compound are not widely reported, the following table summarizes the yield of crude alkaloid extracts and the content of other major alkaloids from various Aconitum species, which can serve as a reference. The yield of this compound will be a fraction of the total crude alkaloid extract and can be quantified using methods like HPLC.[1]

Aconitum SpeciesPlant PartExtraction MethodCrude Alkaloid Yield (% of dry weight)Key Alkaloid Content (% of dry weight)Reference
Aconitum fischeri var. arcuatumRoots95% Ethanol (B145695) Maceration1.71%Not specified for this compound[2]
Aconitum carmichaeliRootsHPLC AnalysisNot ApplicableBenzoylmesaconine: 0.017%, Mesaconitine: 0.027%, Aconitine: 0.003%, Hypaconitine: 0.179%, Deoxyaconitine: 0.013%[1]
Aconitum transsectumNot specifiedHPLC AnalysisNot ApplicableBenzoylmesaconine: 0.114%, Mesaconitine: 0.003%, Aconitine: 0.002%, Hypaconitine: 0.004%[1]

Experimental Protocols

This section details a laboratory-scale protocol for the extraction and isolation of this compound from the roots of Aconitum fischeri var. arcuatum.[2]

1. Plant Material Preparation:

  • Air-dry the roots of the Aconitum species.

  • Powder the dried roots using a suitable mill to a homogeneous size.

2. Extraction of Crude Alkaloids:

  • Soak the powdered plant material (e.g., 3.5 kg) in 95% ethanol (e.g., 4 x 25 L) at room temperature for 3 days.

  • Filter the extract and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Suspend the crude extract in water.

  • Adjust the pH of the suspension to 2-3 with a suitable acid (e.g., HCl solution).

  • Extract the acidic aqueous solution with petroleum ether (e.g., 4 x 2 L) to remove non-alkaloidal, lipophilic compounds. Discard the petroleum ether layer.

  • Basify the acidic aqueous layer to a pH of 9-10 with a suitable base (e.g., NH3·H2O).

  • Extract the basified aqueous layer with a suitable organic solvent such as dichloromethane (B109758) (CH2Cl2) to obtain the crude alkaloid fraction.

  • Evaporate the solvent to yield the crude alkaloids (e.g., 60 g from 3.5 kg of dried roots).[2]

4. Chromatographic Purification of this compound:

  • Subject the crude alkaloid extract to silica (B1680970) gel column chromatography.

  • Elute the column with a gradient of dichloromethane and methanol (B129727) (e.g., starting from CH2Cl2/MeOH, 200:1, v/v).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

  • Combine the this compound-rich fractions and subject them to further purification steps, such as repeated column chromatography or preparative HPLC, to isolate pure this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Powdered Aconitum Roots extraction Solvent Extraction (95% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloids acid_base->crude_alkaloids chromatography Silica Gel Column Chromatography crude_alkaloids->chromatography fractions Fraction Collection chromatography->fractions analysis TLC/HPLC Analysis fractions->analysis pure_this compound Pure this compound analysis->pure_this compound signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Response Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_influx Reduced Sodium Influx Na_channel->Na_influx Leads to This compound This compound This compound->Na_channel Blocks Depolarization Slowed Phase 0 Depolarization Na_influx->Depolarization Conduction Decreased Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Arrhythmia Conduction->Arrhythmia

References

Application Note: Quantitative Analysis of Denudatine using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of denudatine, a diterpenoid alkaloid, in various sample matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol provides optimized parameters for chromatographic separation, mass spectrometric detection, and sample preparation, making it suitable for pharmacokinetic studies, natural product quantification, and quality control applications.

Introduction

This compound is a C22 diterpenoid alkaloid with an atisine-type skeleton, characterized by a C(7)–C(20) bridge.[1] Its molecular formula is C₂₂H₃₃NO₂ with a monoisotopic mass of 343.25113 Da. The presence of a tertiary amine in its structure makes it suitable for analysis by reversed-phase HPLC with acidic mobile phases and positive ion mode mass spectrometry. This document provides a comprehensive protocol for the quantitative analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₂H₃₃NO₂PubChemLite[2]
Monoisotopic Mass 343.25113 DaPubChemLite[2]
Predicted XlogP 2.4PubChemLite[2]
Predicted pKa (basic) ~8.5-9.5Chemical Structure Analysis
Chemical Structure (8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-11,14-diolPubChemLite[2]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., plant material, tissue).

Workflow for Sample Preparation

start Homogenize Sample extraction Solid-Liquid Extraction (e.g., Methanol (B129727) with 0.1% Formic Acid) start->extraction vortex Vortex and Sonicate extraction->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (C18 cartridge) supernatant->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by HPLC-MS reconstitute->analyze

Caption: Solid-Liquid Extraction and SPE workflow for this compound.

Protocol:

  • Homogenization: Weigh 100 mg of the homogenized sample into a 2 mL microcentrifuge tube.

  • Extraction: Add 1 mL of methanol containing 0.1% formic acid. The acidic modifier helps to protonate the tertiary amine of this compound, improving its solubility in the extraction solvent.

  • Vortexing and Sonication: Vortex the mixture for 5 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Conditions

The following HPLC-MS conditions are recommended for the analysis of this compound.

HPLC Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See table below
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole or High-Resolution MS
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Scan Mode Multiple Reaction Monitoring (MRM) for quantification or Full Scan for qualitative analysis

Logical Relationship for Method Development

cluster_0 Analyte Properties cluster_1 HPLC Method cluster_2 MS Method This compound This compound (C22H33NO2) pKa ~8.5-9.5 MobilePhase Acidic Mobile Phase (e.g., 0.1% Formic Acid) This compound->MobilePhase Protonation of Amine Ionization Positive ESI This compound->Ionization Forms [M+H]+ Column Reversed-Phase C18 Gradient Gradient Elution (Water/Acetonitrile) Column->Gradient MobilePhase->Column Detection MRM for Quantification Ionization->Detection

Caption: HPLC-MS method development based on this compound's properties.

Quantitative Data and Mass Spectrometry

For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity.

Predicted MRM Transitions for this compound ([M+H]⁺ = 344.26)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Fragmentation
344.26326.2515-25Loss of H₂O
344.26314.2520-30Loss of C₂H₅ (ethyl group from nitrogen)
344.26298.2225-35Loss of C₂H₅N (part of the piperidine (B6355638) ring)
344.26108.0930-40Characteristic fragment of the bicyclic core

Note: The optimal collision energies should be determined experimentally for the specific instrument used.

Predicted Fragmentation Pathway

M [M+H]⁺ m/z 344.26 F1 [M+H-H₂O]⁺ m/z 326.25 M->F1 - H₂O F2 [M+H-C₂H₅]⁺ m/z 314.25 M->F2 - C₂H₅ F3 [M+H-C₂H₅N]⁺ m/z 298.22 M->F3 - C₂H₅N F4 Fragment m/z 108.09 M->F4 Ring Cleavage

Caption: Predicted fragmentation of protonated this compound.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrumental analysis can be adapted for various research and development applications. The provided quantitative data and predicted fragmentation patterns serve as a strong foundation for method development and validation.

References

Denudatine as a Scaffold for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a complex C20-diterpenoid alkaloid, presents a compelling scaffold for medicinal chemistry and drug discovery. Isolated from plants of the Aconitum and Delphinium genera, this natural product belongs to a class of compounds known for their diverse and potent biological activities. The rigid, polycyclic architecture of this compound offers a unique three-dimensional framework for the design of novel therapeutic agents. This document provides an overview of the potential applications of the this compound scaffold, along with detailed protocols for its synthesis and biological evaluation. Diterpenoid alkaloids, including this compound and its analogs, have garnered significant attention for their potential to modulate ion channels, suggesting applications in pain management and cardiovascular diseases.[1]

Rationale for this compound as a Drug Design Scaffold

The unique structural features of this compound make it an attractive starting point for drug design:

  • Structural Complexity and Rigidity: The intricate and rigid framework of this compound allows for the precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets.

  • Chiral Complexity: The multiple stereocenters within the this compound core provide opportunities for creating a diverse library of stereoisomers with potentially distinct biological activities.

  • Proven Biological Activity: this compound and related diterpenoid alkaloids have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, antitumor, and antiarrhythmic properties, indicating that the core scaffold interacts with biologically relevant pathways.[2][3]

  • Synthetic Accessibility: Advances in synthetic organic chemistry have made the total synthesis of this compound and its analogs feasible, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Applications and Biological Activities

The this compound scaffold has been explored for a variety of therapeutic applications, primarily based on the known activities of diterpenoid alkaloids.

Anti-inflammatory Activity

Principle: this compound derivatives can be evaluated for their ability to reduce inflammation in cellular and animal models. A standard in vivo assay is the carrageenan-induced paw edema model.

Analgesic Activity

Principle: The analgesic potential of this compound analogs can be assessed using various pain models. The hot plate test is a common method to evaluate central analgesic effects. One this compound-type compound has been shown to inhibit acetic acid-induced writhing in mice, suggesting peripheral analgesic effects as well.[4]

Antitumor Activity

Principle: The cytotoxicity of this compound derivatives against various cancer cell lines can be determined using in vitro assays. The mechanism of action may involve the induction of apoptosis through pathways such as the Bax/Bcl-2 cascade.

Antiarrhythmic Activity

Principle: Given that many diterpenoid alkaloids affect ion channels, this compound analogs can be screened for their ability to modulate cardiac rhythm. The aconitine-induced arrhythmia model is a relevant in vivo assay. Cochlearenine, a this compound-type alkaloid, has been shown to have a dose-dependent bradycardic effect in guinea pig atria.[1]

Ion Channel Modulation

Principle: The proposed mechanism for many of the biological activities of diterpenoid alkaloids is their interaction with voltage-gated ion channels, such as sodium and calcium channels. Patch-clamp electrophysiology is the gold standard for studying these interactions.

Quantitative Biological Data

Quantitative data for this compound and its direct derivatives is currently limited in the public domain. The following table summarizes representative data for this compound-type alkaloids to illustrate the potential potency of this scaffold.

Compound ClassBiological ActivityAssayResult
This compound-type AlkaloidAnalgesicAcetic acid-induced writhing (mice)Inhibition of writhing
Cochlearenine (this compound-type)Bradycardic EffectIsolated guinea pig atriaDose-dependent effect at 0.1-1.0 mg/mL
Atisine-Denudatine Bis-alkaloidAntitumorCancer cell lines (unspecified)IC50 values of 2.243 µM, 3.377 µM, 4.524 µM, and 1.814 µM

Experimental Protocols

General Workflow for Scaffold-Based Drug Discovery

G cluster_0 Scaffold-Based Drug Design Workflow Scaffold_Selection This compound Scaffold Selection Library_Design Library Design & Synthesis Scaffold_Selection->Library_Design SAR In_Vitro_Screening In Vitro Screening Library_Design->In_Vitro_Screening Diverse Analogs Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate Drug

Caption: A general workflow for drug discovery starting with the this compound scaffold.

Protocol: Synthesis of this compound Analogs (General Scheme)

The total synthesis of this compound is a complex, multi-step process. The following is a generalized workflow illustrating the key stages. For detailed experimental procedures, refer to the primary literature on the total synthesis of this compound and its congeners.

G cluster_0 General Synthetic Workflow Starting_Material Readily Available Starting Material Core_Construction Construction of Polycyclic Core Starting_Material->Core_Construction Functionalization Introduction of Key Functional Groups Core_Construction->Functionalization Scaffold_Diversification Scaffold Diversification (e.g., acylation, alkylation) Functionalization->Scaffold_Diversification Final_Analogs Library of this compound Analogs Scaffold_Diversification->Final_Analogs

Caption: A simplified workflow for the synthesis of this compound analogs.

Protocol: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory effect of this compound derivatives in an acute inflammation model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound analog (test compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test groups (various doses of this compound analog).

  • Administer the test compound or controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol: In Vivo Analgesic Assay - Hot Plate Test

Objective: To assess the central analgesic activity of this compound derivatives.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound analog (test compound)

  • Vehicle

  • Morphine (positive control)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Record the basal reaction time of each mouse on the hot plate (latency to lick a paw or jump). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the test compound or controls.

  • Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration.

  • An increase in the reaction time compared to the basal time indicates an analgesic effect.

Protocol: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • This compound analog (test compound)

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analog and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways

Apoptosis Induction via the Bax/Bcl-2 Pathway

A potential mechanism for the antitumor activity of this compound analogs is the induction of apoptosis. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. A high ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the release of cytochrome c from the mitochondria and subsequent caspase activation.

G cluster_0 Intrinsic Apoptosis Pathway Drug This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 inhibits Bax Bax (Pro-apoptotic) Drug->Bax activates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified diagram of the Bax/Bcl-2 mediated apoptotic pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent structural complexity and demonstrated biological relevance provide a solid foundation for medicinal chemistry campaigns. The protocols and workflows outlined in this document offer a framework for the systematic exploration of this compound analogs and their potential as drugs for a range of diseases. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this fascinating class of natural products.

References

Application Notes: Cell-Based Assays for Denudatine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Denudatine is a C20-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera. Diterpenoid alkaloids as a class are recognized for a wide range of pharmacological activities, including analgesic, anti-arrhythmic, anti-inflammatory, and cytotoxic effects. Preliminary evidence suggests that the bioactivity of these compounds may stem from their ability to modulate ion channels and induce apoptosis. These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound, focusing on its cytotoxic, pro-apoptotic, anti-inflammatory, and ion channel modulating properties.

Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of any compound is to determine its effect on cell viability. This provides a therapeutic window for subsequent mechanistic assays and identifies potential as an anti-proliferative agent. Two standard methods are presented: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Data Presentation: Cytotoxicity of Related Diterpenoid Alkaloids

As specific cytotoxicity data for this compound is not widely available, the following table summarizes the activity of a related atisine-type alkaloid to provide a contextual baseline. Researchers should generate analogous data for this compound.

CompoundCell LineAssayIC50 (µM)Reference
HonatisineA549 (Human Lung Carcinoma)Not Specified3.16[1]
Experimental Protocol: MTT Cell Viability Assay

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[2][3]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Human cancer cell line (e.g., A549, HeLa, or a cell line relevant to the research question)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the results to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (5-10k/well) treat 2. Treat with this compound (Serial Dilutions) seed->treat incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (4h) Formazan Formation add_mtt->incubate_mtt solubilize 6. Add Solubilization Buffer incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read calculate 8. Calculate Viability Determine IC50 read->calculate

MTT Assay Experimental Workflow

Apoptosis Induction Assays

Diterpenoid alkaloids have been shown to induce apoptosis. The following assays are designed to confirm and characterize the pro-apoptotic activity of this compound, focusing on the intrinsic (mitochondrial) pathway involving the Bax/Bcl-2 protein family and caspase-3 activation.[1]

Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Cell line of interest (e.g., A549)

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase, by detecting the cleavage of a colorimetric substrate.[6][7]

Materials:

  • Cell line of interest

  • This compound

  • Caspase-3 Colorimetric Assay Kit (contains Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Induce Apoptosis: Treat 2-5 x 10⁶ cells with this compound as described previously. Collect both untreated (negative control) and treated cells.

  • Cell Lysis: Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer (with DTT) to each well. Then, add 5 µL of the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Experimental Protocol: Western Blot for Bax and Bcl-2

This protocol determines the relative protein expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction via the intrinsic pathway.[8][9]

Materials:

  • Cell lysates from control and this compound-treated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer, TBST buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Separation: Separate 30-50 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax at 1:1000, anti-Bcl-2 at 1:1000, and anti-β-actin at 1:5000) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the bands, normalizing the Bax and Bcl-2 signals to the β-actin loading control. Calculate the Bax/Bcl-2 ratio for each condition.

Apoptosis_Pathway cluster_mito Mitochondrial Regulation This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits (?) Bax Bax (Pro-apoptotic) This compound->Bax Activates (?) Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates

Intrinsic Apoptosis Signaling Pathway

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be screened in vitro by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-Inflammatory Activity of Related Compounds
CompoundCell LineInflammatory MarkerIC50 (µM)
This compoundRAW 264.7Nitric Oxide (NO)To be determined
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess reaction to measure nitrite (B80452), a stable breakdown product of NO, in the culture supernatant of LPS-stimulated RAW 246.7 macrophage cells.[10][11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete culture medium (DMEM with 10% FBS)

  • Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50-100 µL of culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.[10]

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production relative to the LPS-only control. Plot the results to find the IC50 value.

    • Note: Perform a parallel MTT or LDH assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Ion Channel Modulation Assays

A key proposed mechanism for diterpenoid alkaloids is the modulation of voltage-gated ion channels, particularly sodium (Na⁺) and potassium (K⁺) channels.[12] Electrophysiology provides the gold standard for characterization, while fluorescent assays offer a higher-throughput alternative.

Data Presentation: Ion Channel Activity of this compound

Data should be presented to show the effect of this compound on key channel parameters, such as the half-maximal activation voltage (V₁/₂) or current density.

ParameterControlThis compound (Concentration)Effect
Na⁺ Channel V₁/₂ of Activation (mV)ValueValueShift (mV)
K⁺ Channel Current Density (pA/pF)ValueValue% Change
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the entire cell membrane, providing detailed information on channel kinetics and voltage-dependence.[13][14]

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Na⁺ or K⁺ channel subunit)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)

  • Internal (pipette) solution (e.g., for K⁺ currents, in mM: 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, 5 Na₂ATP, pH 7.2)

  • This compound solution

Procedure:

  • Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a target cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached mode).

    • Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a series of voltage steps (a voltage protocol) to elicit ion currents. For example, to measure voltage-gated K⁺ currents, hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.

    • Record baseline currents in the external solution.

    • Perfuse the chamber with the external solution containing this compound at the desired concentration and repeat the voltage protocol.

  • Data Analysis: Analyze the recorded currents to determine the effects of this compound on current amplitude, activation/inactivation kinetics, and voltage-dependence.

Experimental Protocol: Fluorescent Membrane Potential Assay

This higher-throughput method uses voltage-sensitive dyes to detect changes in membrane potential resulting from ion channel activity.[15][16]

Materials:

  • Cell line expressing the ion channel of interest

  • Membrane Potential Assay Kit (containing a fluorescent voltage-sensitive dye)

  • High-potassium buffer to induce depolarization

  • This compound

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Seeding: Seed cells into the assay plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate according to the kit manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Signal Measurement: Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading for several seconds.

    • Using the reader's injection system, add the high-potassium buffer to all wells to depolarize the cells and activate voltage-gated channels.

    • Immediately record the change in fluorescence over time.

  • Data Analysis: Compare the fluorescence change in this compound-treated wells to control wells. An inhibitor of a depolarizing channel (like a Na⁺ channel) would reduce the fluorescence signal, while an activator of a hyperpolarizing channel (like a K⁺ channel) would also reduce the signal induced by potassium. The specific interpretation depends on the channel being studied.

Ion_Channel_Workflow cluster_patch Patch-Clamp Electrophysiology cluster_fluor Fluorescent Assay prep_p 1. Prepare Cells & Pipette seal_p 2. Form Giga-Seal prep_p->seal_p record_p 3. Whole-Cell Recording (Voltage Protocol) seal_p->record_p apply_p 4. Apply this compound record_p->apply_p analyze_p 5. Analyze Currents apply_p->analyze_p seed_f 1. Seed Cells load_f 2. Load with Dye seed_f->load_f apply_f 3. Add this compound load_f->apply_f read_f 4. Read Fluorescence (Inject Depolarizing Agent) apply_f->read_f analyze_f 5. Analyze Signal Change read_f->analyze_f

References

Application Notes and Protocols: Enhancing the Potency of Denudatine Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid, presents a complex and intriguing scaffold for therapeutic development. Its inherent biological activities, including anti-inflammatory, analgesic, and cardiovascular effects, make it a compelling starting point for drug discovery programs. This document provides detailed application notes and protocols for the strategic derivatization of this compound to enhance its therapeutic potency. The focus is on targeted chemical modifications and robust biological evaluation methods to guide structure-activity relationship (SAR) studies and identify novel drug candidates with improved efficacy.

Introduction

Diterpenoid alkaloids, isolated from genera such as Aconitum and Delphinium, have a long history in traditional medicine.[1] this compound, a member of this family, is characterized by a hexacyclic framework.[1] The structural complexity of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. Derivatization strategies primarily focus on introducing functional groups that can enhance target binding, improve pharmacokinetic profiles, and ultimately increase therapeutic potency. This document outlines key derivatization approaches and the subsequent experimental protocols for evaluating the efficacy of the synthesized analogs.

Key Derivatization Strategies for Improved Potency

Based on structure-activity relationship studies of related diterpenoid alkaloids, the following positions on the this compound scaffold are prime targets for derivatization to potentially enhance biological activity:

  • C-17 Hydroxyl Group: Esterification or etherification at this position can significantly influence potency. The introduction of aromatic or substituted acyl groups can enhance binding affinity to target proteins.

  • C-1 Hydroxyl Group: Acylation at this position has been shown to modulate the activity of other diterpenoid alkaloids and represents a viable strategy for this compound.

  • Nitrogen Atom: Modification of the tertiary amine, for instance, through N-oxidation, can alter the molecule's polarity and basicity, potentially impacting its biological activity and pharmacokinetic properties.[1]

Experimental Protocols

Protocol 1: Esterification of this compound at the C-17 Hydroxyl Group (Adapted from related synthesis)

This protocol describes a general procedure for the acylation of the C-17 hydroxyl group of this compound, adapted from the synthesis of N-ethyl-1α-hydroxy-17-veratroyldictyzine.[1]

Materials:

  • This compound

  • Veratroyl chloride (or other desired acyl chloride)

  • Polymer-supported 4-dimethylaminopyridine (B28879) (PS-DMAP)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution at 0 °C (ice bath), add polymer-supported DMAP (1.5 equivalents).

  • Slowly add a solution of veratroyl chloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the this compound spot and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, filter the reaction mixture to remove the polymer-supported DMAP. Wash the polymer with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired C-17 esterified this compound derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: Biological Evaluation - Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of this compound derivatives against various cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MGC-803, MCF-7, CNE-1)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 3 x 10⁴ cells/mL in 100 µL of DMEM with 10% FBS.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Biological Evaluation - Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to evaluate the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value for NO inhibition.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
CompoundModificationCell LineIC50 (µM)
This compound-MGC-803> 50
Derivative 1 C-17-veratroyl esterMGC-80315.2
Derivative 2 C-17-(4-nitrobenzoyl) esterMGC-8038.5
Derivative 3 C-1-acetyl esterMGC-80325.8
Derivative 4 N-oxideMGC-80342.1
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
CompoundModificationNO Production IC50 (µM)
This compound-35.7
Derivative 1 C-17-veratroyl ester12.3
Derivative 2 C-17-(4-nitrobenzoyl) ester5.1
Derivative 3 C-1-acetyl ester22.4
Derivative 4 N-oxide30.9

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Derivatization cluster_evaluation Biological Evaluation This compound This compound Derivatization Esterification / Acylation (e.g., at C-17) This compound->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS, IR Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Test Derivatives AntiInflammatory Anti-inflammatory Assay (NO Production) Characterization->AntiInflammatory Test Derivatives SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR AntiInflammatory->SAR anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK DenudatineDerivative This compound Derivative DenudatineDerivative->MAPK DenudatineDerivative->IKK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Genes (iNOS, TNF-α, IL-6) AP1->ProInflammatory activates transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory activates transcription cardiovascular_pathway cluster_channels Ion Channels cluster_effects Cellular Effects DenudatineDerivative This compound Derivative NaChannel Voltage-gated Na+ Channels DenudatineDerivative->NaChannel modulates KChannel Voltage-gated K+ Channels DenudatineDerivative->KChannel modulates ActionPotential Action Potential Duration NaChannel->ActionPotential KChannel->ActionPotential CaInflux Ca2+ Influx ActionPotential->CaInflux Contraction Cardiac Contractility CaInflux->Contraction

References

Application Notes and Protocols for NMR Assignment of New Denudatine-Type Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) assignment of new denudatine-type C20-diterpenoid alkaloids, using the recently discovered sczukinitine A and sczukinitine B as examples. Detailed experimental protocols for the isolation, purification, and NMR analysis of these compounds are provided, along with tabulated NMR data for clear reference.

Introduction to this compound-Type Alkaloids and the Role of NMR

This compound-type diterpenoid alkaloids are a class of natural products predominantly isolated from plants of the Aconitum and Delphinium genera. These compounds are characterized by a complex C20-diterpenoid skeleton and exhibit a wide range of biological activities, making them of significant interest in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the structural elucidation of novel this compound-type alkaloids. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, respectively. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and determining the complete chemical structure of these intricate molecules.

Experimental Protocols

Isolation and Purification of New this compound-Type Alkaloids from Aconitum sczukinii

The following protocol details the extraction and isolation of sczukinitine A and B from the roots of Aconitum sczukinii.

Plant Material:

  • Dried and powdered roots of Aconitum sczukinii.

Extraction:

  • The powdered roots (10 kg) are extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature for 24 hours for each extraction.

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in 2% HCl and partitioned with petroleum ether to remove lipids.

  • The acidic aqueous layer is then basified with 25% ammonia (B1221849) solution to pH 9-10 and subsequently partitioned with chloroform (B151607).

  • The chloroform extract is concentrated to yield the total crude alkaloids.

Isolation:

  • The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone (1:0 to 0:1) to yield several fractions.

  • Fractions are further purified using repeated column chromatography on silica gel and Sephadex LH-20, along with preparative HPLC, to yield pure compounds. Sczukinitine A and B are isolated as white amorphous powders.

NMR Spectroscopic Analysis

High-resolution NMR spectra are essential for the complete structural assignment of the isolated compounds.

Instrumentation:

  • A Bruker AVANCE III 600 MHz NMR spectrometer (or equivalent) equipped with a cryoprobe.

Sample Preparation:

  • Approximately 5-10 mg of the purified alkaloid is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as the internal standard.

NMR Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: zg30

    • Acquisition Time (AQ): 3.4 s

    • Relaxation Delay (D1): 1.0 s

    • Spectral Width (SW): 20 ppm

    • Number of Scans (NS): 32

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Acquisition Time (AQ): 1.8 s

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width (SW): 240 ppm

    • Number of Scans (NS): 1024

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs are used.

    • Parameters are optimized for the specific nucleus and experiment to achieve the desired resolution and sensitivity.

Data Presentation: NMR Assignments for Sczukinitine A and B

The complete ¹H and ¹³C NMR data for the new this compound-type alkaloids, sczukinitine A and sczukinitine B, in CDCl₃ are summarized in the tables below. These assignments were established through detailed analysis of 1D and 2D NMR spectra.

Table 1: ¹H NMR Data (600 MHz, CDCl₃) for Sczukinitine A and Sczukinitine B (δ in ppm, J in Hz)

PositionSczukinitine A (δH, mult., J)Sczukinitine B (δH, mult., J)
13.85 (d, 7.2)3.84 (d, 7.2)
24.25 (dd, 7.2, 1.8)4.23 (dd, 7.2, 1.8)
32.15 (m)2.13 (m)
52.80 (br s)2.78 (br s)
1.65 (m)1.63 (m)
2.05 (m)2.03 (m)
74.50 (s)4.48 (s)
92.60 (d, 6.0)2.58 (d, 6.0)
102.95 (d, 6.0)2.93 (d, 6.0)
11--
121.80 (m)1.78 (m)
133.10 (t, 4.8)3.08 (t, 4.8)
144.95 (d, 4.8)4.93 (d, 4.8)
155.90 (s)5.88 (s)
165.10 (s)5.08 (s)
173.30 (s)3.28 (s)
18-CH₃0.85 (s)0.83 (s)
192.50 (d, 11.4)2.48 (d, 11.4)
203.20 (s)3.18 (s)
N-CH₂CH₃2.70 (q, 7.2), 2.90 (q, 7.2)2.68 (q, 7.2), 2.88 (q, 7.2)
N-CH₂CH₃1.10 (t, 7.2)1.08 (t, 7.2)
1'-OCH₃3.35 (s)3.33 (s)
14-OAc2.08 (s)-
14-OBz-8.05 (d, 7.8), 7.55 (t, 7.8), 7.45 (t, 7.8)

Table 2: ¹³C NMR Data (150 MHz, CDCl₃) for Sczukinitine A and Sczukinitine B (δ in ppm)

PositionSczukinitine A (δC)Sczukinitine B (δC)
179.579.4
272.172.0
338.538.4
434.033.9
550.150.0
628.528.4
790.590.4
883.283.1
953.553.4
1045.145.0
1149.549.4
1235.535.4
1375.175.0
1477.577.8
15138.1138.0
16125.5125.4
1761.561.4
1827.527.4
1959.559.4
2055.555.4
N-CH₂CH₃50.250.1
N-CH₂CH₃13.513.4
1'-OCH₃56.556.4
14-OAc170.5, 21.5-
14-OBz-166.5, 133.0, 130.0, 129.8 (x2), 128.5 (x2)

Visualization of Experimental and Logical Workflows

Experimental Workflow for Isolation and Structure Elucidation

The following diagram illustrates the general workflow from plant material to the final elucidated structure of a new this compound-type alkaloid.

G plant Plant Material (Aconitum sp.) extraction Extraction with 95% EtOH plant->extraction partition Acid-Base Partitioning extraction->partition crude_alkaloids Crude Alkaloid Extract partition->crude_alkaloids chromatography Column Chromatography (Silica Gel, Sephadex) crude_alkaloids->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure New Compound hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Workflow for the isolation and structural elucidation of new this compound compounds.

Logical Workflow for NMR Signal Assignment

This diagram outlines the logical process of assigning NMR signals to the chemical structure of a new compound.

G one_d Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) proton_info Proton Chemical Shifts, Multiplicities, Integrals one_d->proton_info carbon_info Carbon Chemical Shifts, Carbon Types (CH, CH₂, CH₃) one_d->carbon_info fragment_assembly Assemble Molecular Fragments proton_info->fragment_assembly carbon_info->fragment_assembly two_d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) cosy ¹H-¹H COSY: Identify spin systems two_d->cosy hsqc ¹H-¹³C HSQC: Correlate protons to directly attached carbons two_d->hsqc hmbc ¹H-¹³C HMBC: Identify long-range (2-3 bond) correlations two_d->hmbc cosy->fragment_assembly hsqc->fragment_assembly hmbc->fragment_assembly final_structure Propose Final Structure fragment_assembly->final_structure

Caption: Logical workflow for the assignment of NMR signals.

Representative Signaling Pathway Potentially Modulated by this compound Alkaloids

This compound-type alkaloids have been reported to interact with various signaling pathways. The diagram below represents a simplified, hypothetical signaling cascade that could be investigated for modulation by new this compound compounds.

G compound New this compound Compound receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Modulates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade (e.g., PKA) second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by new this compound compounds.

Application Notes and Protocols for Denudatine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.[1][2] Diterpenoid alkaloids as a class have garnered significant interest in neuropharmacology due to their diverse and potent biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][3] While specific neuropharmacological data on this compound is limited, its structural similarity to other C20-diterpenoid alkaloids suggests its potential as a modulator of key targets in the central nervous system, such as ion channels and neurotransmitter receptors.[1][2][4] These application notes provide a comprehensive overview of the potential applications of this compound in neuropharmacology research and offer detailed protocols for its investigation.

Potential Neuropharmacological Applications

Based on the known activities of the broader class of C20-diterpenoid alkaloids, this compound may be a valuable tool for investigating:

  • Neurodegenerative Diseases: The potential acetylcholinesterase (AChE) inhibitory activity of diterpenoid alkaloids suggests a possible role for this compound in Alzheimer's disease research.[1] Its neuroprotective properties could also be relevant for studying Parkinson's disease and other neurodegenerative conditions.

  • Epilepsy: An aqueous fraction of Delphinium denudatum, which contains this compound, has demonstrated anticonvulsant effects, suggesting a potential interaction with GABAergic pathways.[5]

  • Pain and Inflammation: Many diterpenoid alkaloids exhibit analgesic and anti-inflammatory properties, indicating that this compound could be explored as a novel analgesic.[1]

  • Ion Channel Modulation: Diterpenoid alkaloids are known to modulate the activity of voltage-gated sodium channels and nicotinic acetylcholine (B1216132) receptors, making this compound a candidate for studying channelopathies and synaptic transmission.[3][4]

Quantitative Data Summary

AlkaloidTargetAssayActivity (IC₅₀/Kᵢ)Reference
AconitineVoltage-gated Na⁺ channelsElectrophysiologyActivator[4]
LappaconitineVoltage-gated Na⁺ channelsElectrophysiologyBlocker[3]
Methyllycaconitineα7 Nicotinic Acetylcholine ReceptorRadioligand BindingHigh Affinity[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.

In Vitro Assay: Acetylcholinesterase (AChE) Inhibition

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against AChE using Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add 25 µL of each concentration of this compound or Donepezil.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

In Vitro Assay: Radioligand Binding for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for a specific nAChR subtype (e.g., α7 or α4β2).

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin)

  • This compound

  • Unlabeled specific ligand (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of the unlabeled specific ligand.

  • Incubation:

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Analysis

This protocol is for assessing the effect of this compound on voltage-gated sodium channels in cultured neurons.

Materials:

  • Cultured primary neurons or a suitable neuronal cell line

  • External recording solution

  • Internal pipette solution

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass pipettes

  • This compound

Procedure:

  • Cell Preparation:

    • Plate neurons on coverslips suitable for patch-clamp recording.

  • Recording Setup:

    • Pull patch pipettes with a resistance of 3-5 MΩ and fill with internal solution.

    • Mount the coverslip in the recording chamber and perfuse with external solution.

  • Whole-Cell Configuration:

    • Establish a gigaohm seal between the pipette and a neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • In voltage-clamp mode, hold the cell at a negative holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Record baseline sodium currents.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • Record sodium currents in the presence of this compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) curves.

    • Analyze changes in channel kinetics (activation, inactivation).

    • Determine the concentration-dependent block of sodium channels to calculate an IC₅₀ value.

In Vivo Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This model is used to evaluate the potential anticonvulsant activity of this compound.[7]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline, DMSO)

  • Diazepam (positive control)

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week before the experiment.

    • Divide mice into groups: Vehicle control, this compound (various doses), and Positive control (Diazepam).

  • Drug Administration:

    • Administer this compound or Diazepam intraperitoneally (i.p.) 30 minutes before PTZ injection.

    • Administer the vehicle to the control group.

  • Seizure Induction:

    • Inject PTZ (e.g., 60 mg/kg, i.p.) to induce clonic-tonic seizures.

  • Behavioral Observation:

    • Immediately after PTZ injection, observe each mouse individually for 30 minutes.

    • Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Analysis:

    • Compare the seizure latencies and severity scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats

This model assesses the potential neuroprotective effects of this compound against dopaminergic neurodegeneration.[8]

Animals:

  • Male Sprague-Dawley rats (250-300g)

Materials:

Procedure:

  • Pre-treatment:

    • Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to protect noradrenergic neurons.

  • Stereotaxic Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra.

  • This compound Treatment:

    • Administer this compound or vehicle daily for a specified period (e.g., 2-4 weeks) starting before or after the 6-OHDA lesion.

  • Behavioral Assessment:

    • Two weeks post-lesion, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.). Count the number of contralateral rotations over 30 minutes.

  • Histological Analysis:

    • At the end of the treatment period, perfuse the animals and collect the brains.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

  • Data Analysis:

    • Compare the number of rotations and the TH-positive cell counts between the this compound-treated and vehicle-treated groups.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

This in vitro assay evaluates the potential of this compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[9]

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide (Aβ42)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound

  • Known Aβ aggregation inhibitor (e.g., EGCG) as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare a stock solution of Aβ42 in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in assay buffer to the desired concentration.

    • Prepare serial dilutions of this compound and the positive control.

  • Aggregation Assay:

    • In a 96-well plate, mix Aβ42 solution with different concentrations of this compound, the positive control, or vehicle.

    • Add ThT to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with intermittent shaking.

    • Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours to days.

  • Data Analysis:

    • Plot the fluorescence intensity over time to generate aggregation kinetics curves.

    • Compare the lag time and the maximum fluorescence intensity of the this compound-treated samples to the vehicle control.

    • Calculate the percentage of inhibition of Aβ aggregation at different concentrations of this compound.

Visualizations

G cluster_0 Proposed Signaling Pathway of Diterpenoid Alkaloids DA Diterpenoid Alkaloid (e.g., this compound) Na_Channel Voltage-gated Na+ Channel DA->Na_Channel Modulation (Activation/Inhibition) nAChR Nicotinic Acetylcholine Receptor (e.g., α7) DA->nAChR Modulation (Agonist/Antagonist) AChE Acetylcholinesterase DA->AChE Inhibition GABA_A GABAA Receptor DA->GABA_A Positive Allosteric Modulation (Hypothesized) Neuronal Excitability Neuronal Excitability Na_Channel->Neuronal Excitability Synaptic Transmission Synaptic Transmission nAChR->Synaptic Transmission Acetylcholine Levels Acetylcholine Levels AChE->Acetylcholine Levels Neuronal Inhibition Neuronal Inhibition GABA_A->Neuronal Inhibition

Caption: Proposed signaling pathways for diterpenoid alkaloids.

G cluster_1 Experimental Workflow: Receptor Binding Assay A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand & this compound A->B C Separate Bound & Free Ligand by Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: Determine IC50 and Ki D->E

Caption: Workflow for a radioligand receptor binding assay.

G cluster_2 Logical Workflow: Anticonvulsant Activity Screening start Start administer_drug Administer this compound or Vehicle to Mice start->administer_drug induce_seizure Induce Seizures with PTZ administer_drug->induce_seizure observe Observe Seizure Latency and Severity induce_seizure->observe analyze Analyze Data: Compare Treatment vs. Vehicle observe->analyze is_effective Is this compound Effective? analyze->is_effective further_studies Proceed to Further Mechanistic Studies is_effective->further_studies Yes end End is_effective->end No further_studies->end

Caption: Logical workflow for screening anticonvulsant activity.

References

Troubleshooting & Optimization

Navigating the Synthesis of Denudatine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Denudatine and its analogues presents a formidable challenge to synthetic chemists, characterized by the intricate assembly of a complex, polycyclic architecture. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in overcoming common hurdles encountered during the synthesis of these diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound-type alkaloids?

A1: The main difficulties lie in the stereoselective installation of key functional groups, particularly the C18 methyl group, and the construction of the characteristic bicyclo[2.2.2]octane core with the desired hydroxylation pattern.[1] Additionally, the formation of the piperidine (B6355638) ring can be problematic, with certain conditions leading to low yields.[1] Another significant challenge is controlling the stereochemical outcome of reactions, such as epoxidations, to obtain the desired diastereomer.[1]

Q2: A unified synthetic strategy for various diterpenoid alkaloids is mentioned in the literature. What is the key feature of this approach?

A2: A unified strategy, such as the one developed by Sarpong and colleagues, utilizes a common intermediate that can be elaborated into different classes of diterpenoid alkaloids, including C18, C19, and C20 congeners.[1] This approach is advantageous for accessing a range of structurally related natural products from a single advanced precursor, enhancing the efficiency of the overall synthetic effort.[1] Another bio-inspired strategy relies on key transformations like C-H oxidation, aza-pinacol coupling, and aza-Prins cyclization to construct the complex skeletons.[2][3]

Troubleshooting Guides

Issue 1: Low Yields in Piperidine Ring Formation

Symptom: Attempting to cyclize the dimesylate precursor to form the piperidine ring using potassium tert-butoxide (KOt-Bu) results in low yields of the desired product.[1]

Root Cause: The use of KOt-Bu as a base in this specific cyclization has been found to be inefficient, leading to the formation of side products.[1]

Solution: A change of base and solvent is recommended. Using potassium hydride (KH) as the base in N,N-dimethylformamide (DMF) as the solvent has been shown to significantly improve the yield of the desired piperidine product.[1]

Experimental Protocol: Improved Piperidine Ring Formation [1]

  • Reactant: Dimesylate precursor.

  • Reagents: Potassium hydride (KH).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the dimesylate precursor in DMF, add KH at the appropriate temperature. Stir the reaction mixture until completion, monitoring by TLC.

  • Workup: Carefully quench the reaction with a suitable proton source, followed by extraction and purification.

Base/SolventYield of PiperidineReference
KOt-BuLow[1]
KH/THF62% (major product)[1]
KH/DMF83% (exclusive product)[1]
Issue 2: Incorrect Diastereomer in Corey-Chaykovsky Epoxidation

Symptom: When attempting to introduce an epoxide ring onto the hexacyclic intermediate using dimethylsulfonium ylide, the undesired diastereomer is formed exclusively.[1]

Root Cause: The facial selectivity of the ylide attack on the enone is dictated by the steric environment of the substrate, leading to the thermodynamically favored, but synthetically undesired, product.

Solution: This specific challenge highlights the importance of reagent and condition selection for stereocontrol. While the initial publication cited this as a challenge, alternative strategies to achieve the desired stereochemistry for this transformation would be necessary. This may involve using a different epoxidation agent or modifying the substrate to influence the direction of attack.

Troubleshooting Workflow for Stereoselective Epoxidation

G start Undesired Epoxide Diastereomer Formed check_reagent Analyze Reagent and Substrate start->check_reagent change_ylide Use a different sulfur ylide (e.g., dimethylsulfoxonium ylide) check_reagent->change_ylide Reagent-controlled substrate_modification Modify Substrate to Alter Steric Hindrance check_reagent->substrate_modification Substrate-controlled alternative_epoxidation Explore Alternative Epoxidation Methods (e.g., Shi epoxidation) check_reagent->alternative_epoxidation Alternative Approach evaluate Evaluate Diastereomeric Ratio change_ylide->evaluate change_conditions Modify Reaction Conditions (solvent, temp.) change_conditions->evaluate substrate_modification->evaluate alternative_epoxidation->evaluate success Desired Diastereomer Obtained evaluate->success Successful failure Continue Optimization evaluate->failure Unsuccessful failure->check_reagent

Caption: Troubleshooting workflow for undesired epoxidation stereochemistry.

Key Synthetic Transformations and Yields

The following table summarizes the yields of key steps in a reported synthesis of this compound-type alkaloids.[1]

StepTransformationReagents and ConditionsYield
1Oxidative DearomatizationPhI(OAc)₂, MeOH61% (over 3 steps)
2Intramolecular Diels-Alderp-xylene, heat80-87%
3Piperidine Ring FormationKH, DMF83%
4Epoxide Opening, Hydrogenation, Reduction1. KOAc; 2. Pd/C, H₂; 3. LiAlH₄63-77% (over 3 steps)
5N-Oxide FormationH₂O₂50%

Synthetic Strategy Overview

G cluster_0 Core Assembly cluster_1 Late-Stage Functionalization A Hydrindane Derivative (8) B Tricycle (15) A->B C18 Methylation & Piperidine Formation C Dienone (23) B->C Oxidative Dearomatization D Hexacycle (14) C->D Intramolecular Diels-Alder E Functionalized Bicyclo[2.2.2] System D->E Functional Group Manipulation F Cochlearenine E->F Reduction G Paniculamine F->G Oxidation

Caption: A generalized synthetic workflow for this compound-type alkaloids.

References

Technical Support Center: Denudatine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the extraction of denudatine.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, focusing on improving yield.

Issue: Low Yield of this compound in Crude Extract

Low yields can stem from various factors during the initial extraction process. Below is a systematic approach to troubleshooting this issue.

ParameterPotential ProblemRecommended SolutionExpected Outcome
Solvent System Inefficient solubilization of this compound.Optimize the solvent system. For alkaloids from Aconitum species, acidic alcohol solutions have been shown to be effective. For example, a reflux with an 85:15 v/v mixture of alcohol and a pH 3.0 acetic acid solution can be a starting point.[1][2]Increased extraction efficiency of total alkaloids, including this compound.
Extraction Method Insufficient penetration of the solvent into the plant matrix.Compare different extraction techniques. While refluxing is common, methods like sonication or microwave-assisted extraction could improve efficiency by enhancing solvent penetration.Reduced extraction time and potentially higher yield.
pH of Extraction Medium This compound, as an alkaloid, has pH-dependent solubility.Maintain an acidic pH during extraction to protonate the alkaloid, increasing its solubility in polar solvents. A pH of 3-4 is often used for initial alkaloid extraction.[3]Improved recovery of this compound in the aqueous or alcoholic phase.
Particle Size of Plant Material Large particle size reduces the surface area for solvent interaction.Grind the plant material to a fine powder to increase the surface area available for extraction.Enhanced diffusion of the solvent into the plant cells and subsequent extraction of this compound.
Solid-to-Liquid Ratio An inappropriate ratio can lead to either saturation of the solvent or inefficient use of the solvent.Experiment with different solid-to-liquid ratios. A common starting point is a 1:6 or 1:4 (m/v) ratio of plant material to solvent.[1]Optimization of solvent usage and extraction efficiency.
Extraction Time and Temperature Suboptimal time and temperature can lead to incomplete extraction or degradation of the target compound.Optimize both parameters. For reflux extraction of Aconitum alkaloids, durations of 0.5 to 1 hour have been reported.[1] For other methods, temperature and time will need to be systematically evaluated.Maximized extraction of this compound while minimizing potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the extraction and preliminary purification of this compound?

A1: A common approach for alkaloid extraction involves an acid-base liquid-liquid extraction. Here is a general protocol:

Experimental Protocol: Acid-Base Extraction of this compound

  • Maceration and Extraction:

    • The powdered plant material (e.g., from Aconitum species) is macerated in an acidic alcoholic solution (e.g., 85:15 ethanol:pH 3.0 acetic acid) and refluxed.

  • Filtration and Concentration:

    • The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The residue is dissolved in an acidic aqueous solution (e.g., pH 3-4 with H₂SO₄) and washed with a non-polar solvent like petroleum ether to remove lipophilic impurities.

    • The aqueous solution is then basified (e.g., to pH 9-10 with NH₄OH) to deprotonate the alkaloids.

    • The free alkaloids are then extracted into an organic solvent such as chloroform (B151607).

  • Washing and Drying:

    • The organic layer containing the crude alkaloids is washed with distilled water until a neutral pH is achieved, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid extract.

Q2: How can I improve the purity of my this compound extract?

A2: Chromatographic techniques are essential for the purification of this compound from the crude extract.

Experimental Protocol: Chromatographic Purification

  • Column Chromatography:

    • The crude alkaloid extract can be subjected to column chromatography using silica (B1680970) gel or neutral alumina.

    • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., chloroform with increasing amounts of methanol), is commonly used.

  • pH-Zone-Refining Counter-Current Chromatography (PZRCCC):

    • This technique has been shown to be effective for the preparative separation of alkaloids from Aconitum species.

    • It utilizes a two-phase solvent system with a specific pH gradient to achieve high purity separation. For example, a system of petroleum ether-ethyl acetate-methanol-water with triethylamine (B128534) in the upper phase and hydrochloric acid in the lower phase has been successfully used.

Q3: Are there alternative extraction methods to consider?

A3: Yes, several modern extraction techniques can be explored to potentially improve efficiency.

  • Ultrasound-Assisted Extraction (UAE): The use of sonication can enhance extraction by disrupting cell walls. This can be performed with a surfactant solution to further aid in the extraction of alkaloids.

  • Electromembrane Extraction (EME): This is a newer technique that has been applied to the extraction of aconitine (B1665448) alkaloids from various samples and may be applicable to this compound.

Visualizations

ExtractionWorkflow Start Powdered Plant Material Extraction Extraction (e.g., Acidic Ethanol Reflux) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Dissolve in Acidic Water & Wash with Non-Polar Solvent Filtration->Acidification Basification Basify Aqueous Layer Acidification->Basification LiquidExtraction Extract with Organic Solvent (e.g., Chloroform) Basification->LiquidExtraction Drying Wash, Dry, & Concentrate LiquidExtraction->Drying CrudeExtract Crude this compound Extract Drying->CrudeExtract Purification Chromatographic Purification (e.g., Column Chromatography, PZRCCC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

TroubleshootingYield LowYield Low this compound Yield CheckExtraction Review Extraction Parameters LowYield->CheckExtraction CheckPurification Review Purification Steps LowYield->CheckPurification Solvent Optimize Solvent System (e.g., Acidic Alcohol) CheckExtraction->Solvent Method Consider Alternative Method (e.g., Sonication) CheckExtraction->Method pH Verify pH Control (Acidic Extraction, Basic Partitioning) CheckExtraction->pH ColumnLoss Check for Loss on Column CheckPurification->ColumnLoss Degradation Assess for Compound Degradation CheckPurification->Degradation

Caption: Troubleshooting logic for addressing low this compound yield.

References

Denudatine stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of denudatine. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

Solid this compound is stable for at least four years when stored correctly.[1]. To ensure maximum shelf-life, store it as a crystalline solid at -20°C in a tightly sealed container, protected from moisture.

Q2: What is the recommended solvent for creating this compound stock solutions?

This compound is soluble in Dimethyl Sulfoxide (DMSO) and Chloroform.[1]. For most biological experiments, DMSO is the preferred solvent.

Q3: How should I store this compound stock solutions in DMSO?

For long-term storage, aliquots of this compound in DMSO should be stored at -20°C or colder in tightly sealed, low-retention vials. While many compounds are stable under these conditions, it is crucial to minimize water absorption, as DMSO is hygroscopic.[1][2]. Water can reduce the solubility of compounds in DMSO and potentially accelerate degradation.[1][2].

Q4: Can I store my DMSO stock solution in the refrigerator (4°C)?

This is not recommended. DMSO containing even a small amount of absorbed water may not freeze at 4°C, and storing compounds in a liquid state at this temperature can accelerate degradation compared to frozen storage.[2].

Q5: Are freeze-thaw cycles a problem for this compound solutions?

While studies on many compounds show no significant loss after multiple freeze-thaw cycles, it is best practice to minimize them.[1]. Prepare smaller, single-use aliquots from your main stock solution to avoid repeatedly warming and cooling the entire batch.

Troubleshooting Guide

Q6: My experiment is yielding inconsistent or negative results. Could my this compound be degraded?

Yes, loss of bioactivity is a primary indicator of compound degradation. If you suspect degradation, you should perform a purity analysis. A common reason for degradation in solution is exposure to water, light, or reactive chemicals.[1]. Oxidation of the tertiary amine or hydroxyl groups on the this compound molecule is a potential, though unconfirmed, degradation pathway.

Q7: My this compound solution has changed color. What does this mean?

Color change often indicates a chemical change, such as degradation or the formation of impurities. Do not use a discolored solution. It is recommended to perform a purity analysis (see Protocol 1) or discard the stock and prepare a fresh solution from solid material.

Summary of Storage Conditions
FormSolventTemperatureDurationKey Considerations
Solid N/A-20°C≥ 4 years[1]Keep container tightly sealed to prevent moisture absorption.
Solution DMSO-20°CShort to Medium TermUse anhydrous DMSO. Prepare single-use aliquots to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols & Workflows

Logical Workflow: Troubleshooting this compound Instability

The following diagram outlines a logical workflow for troubleshooting potential issues with this compound stability during your experiments.

start Problem Observed: Inconsistent Results or Loss of Compound Activity check_solid 1. Check Solid Compound - Stored at -20°C? - Container sealed? - Within expiry? start->check_solid Start Here check_solution 2. Check Stock Solution - Stored at -20°C? - How many freeze-thaw cycles? - Protected from light? check_solid->check_solution Solid OK order_new Order New Compound and Repeat Checks check_solid->order_new Solid Suspect purity_analysis 3. Perform Purity Analysis (See Protocol 1) check_solution->purity_analysis Solution Handling OK discard_stock Discard Stock Solution and Prepare Fresh Aliquots from Solid Material check_solution->discard_stock Improper Handling result_pure Result: Compound is Pure (>95%) purity_analysis->result_pure result_degraded Result: Compound is Degraded (<95% or extra peaks) purity_analysis->result_degraded investigate_exp Troubleshoot Experimental Conditions - Assay interference? - Cell viability issues? - Dilution errors? result_pure->investigate_exp Yes result_degraded->discard_stock Yes

Caption: A flowchart for troubleshooting this compound stability issues.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound. This method is based on common practices for analyzing alkaloids and other diterpenoids and should be validated in your laboratory.[3][4]

Objective: To separate and quantify this compound from potential impurities and degradation products.

Methodology:

  • Instrumentation: HPLC system with a PDA or UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound solid in Acetonitrile or Methanol.

    • Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase (e.g., 50:50 A:B).

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (as diterpenoids may have low UV absorbance)[5].

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-26 min: Linear gradient to 95% A, 5% B

      • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the area of the main this compound peak as a percentage of the total area of all peaks.

    • Purity % = (Area_this compound / Total_Area_All_Peaks) * 100

Workflow: this compound Purity Analysis by HPLC

prep_sample 1. Sample Preparation - Weigh solid - Dissolve in solvent - Dilute to working conc. - Filter inject_run 3. Injection & Run - Inject 10 µL of sample - Run 30 min method prep_sample->inject_run setup_hplc 2. HPLC Setup - Install C18 column - Prepare mobile phases - Set gradient & flow rate setup_hplc->inject_run acquire_data 4. Data Acquisition - Monitor at 210 nm - Record chromatogram inject_run->acquire_data process_data 5. Data Processing - Integrate all peaks - Identify main peak acquire_data->process_data calc_purity 6. Calculate Purity - Purity % = (Area_Main / Area_Total) * 100 process_data->calc_purity report 7. Report Result calc_purity->report

Caption: A workflow diagram for assessing this compound purity via HPLC.

Hypothetical Degradation Pathway: Oxidation

This compound's structure contains a tertiary amine and secondary alcohol functional groups, which are susceptible to oxidation. While specific degradation pathways for this compound are not well-documented, a plausible route is the oxidation of the tertiary amine to an N-oxide. This transformation can alter the molecule's polarity, size, and biological activity.

This compound This compound (C₂₂H₃₃NO₂) n_oxide This compound N-oxide (Hypothetical Product) This compound->n_oxide Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, ambient O₂) oxidant->n_oxide loss_activity Potential Loss of Biological Activity n_oxide->loss_activity

Caption: A hypothetical oxidation pathway for this compound degradation.

References

Technical Support Center: Troubleshooting Denudatine NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of Denudatine and other complex diterpenoid alkaloids. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is NMR signal overlap a common problem when analyzing this compound?

A1: this compound, a C20 diterpenoid alkaloid, possesses a complex polycyclic structure with numerous stereocenters. This structural complexity results in a large number of proton (¹H) and carbon (¹³C) environments that are chemically similar. Consequently, their signals in a one-dimensional (1D) NMR spectrum often resonate at very close chemical shifts, leading to significant overlap. This overlap can obscure crucial information about molecular connectivity and stereochemistry, making complete structural elucidation challenging.

Q2: How can I identify signal overlap in my ¹H NMR spectrum of this compound?

A2: Several indicators in your ¹H NMR spectrum can suggest signal overlap:

  • Broad, unresolved multiplets: Instead of distinct, well-defined splitting patterns, you may observe broad humps or complex, indecipherable multiplets.

  • Integration values: The integration of a specific region may correspond to more protons than expected for a single signal.

  • Inconsistent coupling constants: It may be difficult to extract meaningful coupling constants from the overlapped signals.

  • Comparison with predicted spectra: If available, comparison of your experimental spectrum with a theoretically predicted spectrum can highlight areas of significant signal congestion.

Q3: What are the primary strategies to resolve NMR signal overlap for complex molecules like this compound?

A3: The most effective methods for resolving signal overlap in the NMR spectra of complex natural products involve the use of two-dimensional (2D) NMR spectroscopy. These techniques disperse the NMR signals into a second dimension, providing greater resolution and revealing correlations between different nuclei.[1][2][3][4][5] Additionally, optimizing experimental conditions can also help to improve signal separation.

Troubleshooting Guides

Guide 1: Utilizing 2D NMR Spectroscopy to Resolve Signal Overlap

Two-dimensional NMR experiments are indispensable tools for overcoming signal overlap in the spectra of complex molecules like this compound. Below are descriptions and experimental protocols for the most common and useful 2D NMR techniques.

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.

  • When to use: When you need to establish proton-proton connectivity and differentiate overlapping multiplets that belong to different spin systems.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation). Each cross-peak in an HSQC spectrum represents a C-H bond.

  • When to use: To resolve overlapping proton signals by spreading them out according to the chemical shifts of the attached carbons. This is highly effective because the ¹³C chemical shift range is much larger than the ¹H range.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different spin systems and piecing together the carbon skeleton.

  • When to use: To establish connectivity between different fragments of the molecule that are not directly connected by proton-proton coupling.

4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the cross-peaks is related to the distance between the protons.

  • When to use: To determine the relative stereochemistry of the molecule by identifying protons that are in close spatial proximity.

Experimental Protocols

Note on this compound NMR Data: As of the creation of this guide, a complete and publicly available, unequivocally assigned ¹H and ¹³C NMR dataset for this compound could not be located. The complex nature of diterpenoid alkaloids can lead to inconsistencies in reported spectral data. The following protocols are general and should be adapted based on the specific instrumentation and sample characteristics.

Table 1: General Experimental Parameters for 2D NMR of Diterpenoid Alkaloids

ParameterCOSYHSQCHMBCNOESY/ROESY
Solvent CDCl₃, C₅D₅N, or other appropriate deuterated solventCDCl₃, C₅D₅N, or other appropriate deuterated solventCDCl₃, C₅D₅N, or other appropriate deuterated solventCDCl₃, C₅D₅N, or other appropriate deuterated solvent
Temperature 298 K298 K298 K298 K
¹H Spectral Width (sw) Optimized based on 1D ¹H spectrumOptimized based on 1D ¹H spectrumOptimized based on 1D ¹H spectrumOptimized based on 1D ¹H spectrum
¹³C Spectral Width (sw1) N/AOptimized based on 1D ¹³C spectrumOptimized based on 1D ¹³C spectrumN/A
Number of Increments (ni) 256-512128-256256-512256-512
Number of Scans (ns) 2-84-168-328-32
Relaxation Delay (d1) 1-2 s1-2 s1-2 s1-2 s
Mixing Time (NOESY/ROESY) N/AN/AN/A300-800 ms

Detailed Methodologies:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₅D₅N).

    • Ensure the solvent is of high purity to avoid interfering signals.

    • Filter the sample if any particulate matter is present.

  • 1D NMR Acquisition:

    • Acquire a high-quality 1D ¹H NMR spectrum to determine the appropriate spectral width for the 2D experiments.

    • Acquire a 1D ¹³C NMR spectrum (and DEPT if necessary) to determine the carbon chemical shift range for heteronuclear experiments.

  • 2D NMR Acquisition:

    • Load the appropriate parameter set for the desired 2D experiment (e.g., COSY, HSQC, HMBC, NOESY).

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all signals of interest, as determined from the 1D spectra.

    • Adjust the number of increments (t1 points) and scans per increment to achieve the desired resolution and signal-to-noise ratio. Longer experiment times will yield higher quality data.

    • For NOESY/ROESY experiments, optimize the mixing time to observe the desired correlations.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation.

    • Phase the spectrum carefully.

    • Analyze the cross-peaks to establish correlations and resolve overlapping signals.

Visualizing Experimental Workflows

Workflow for Resolving Signal Overlap:

This diagram illustrates the logical flow for troubleshooting signal overlap in the NMR analysis of a complex natural product like this compound.

G Workflow for Resolving NMR Signal Overlap A 1D ¹H NMR Acquisition B Signal Overlap Observed? A->B C No Overlap: Proceed with 1D Analysis B->C No D Yes: Proceed to 2D NMR B->D Yes E COSY: Establish ¹H-¹H Connectivity D->E F HSQC: Correlate ¹H with directly attached ¹³C E->F G HMBC: Establish long-range ¹H-¹³C correlations F->G H NOESY/ROESY: Determine spatial proximity G->H I Integrate 2D Data for Structure Elucidation H->I

Caption: A flowchart outlining the systematic approach to resolving NMR signal overlap using 2D NMR techniques.

Signaling Pathway for Structure Elucidation:

This diagram illustrates how information from different 2D NMR experiments is integrated to determine the final chemical structure.

G Information Flow in 2D NMR-based Structure Elucidation cluster_connectivity Connectivity cluster_stereochem Stereochemistry COSY COSY (¹H-¹H Connectivity) Structure Final Structure COSY->Structure HSQC HSQC (¹H-¹³C One-Bond) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range) HMBC->Structure NOESY NOESY/ROESY (Spatial Proximity) NOESY->Structure

Caption: Diagram showing the integration of data from various 2D NMR experiments to determine molecular structure.

References

Technical Support Center: Optimizing Denudatine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Denudatine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a diterpenoid alkaloid.[1] While its precise mechanism of action is still under investigation, some studies on related compounds suggest that it can induce apoptosis (programmed cell death) through the activation of the Bax/Bcl-2/caspase-3 signaling pathway.[1]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental context. As a starting point for a new cell line, it is recommended to perform a dose-response experiment with a wide range of concentrations. Based on data for structurally related atisine-type diterpenoid alkaloids, a broad starting range of 0.1 µM to 100 µM could be considered. For example, the related compound delphatisine C has shown an IC50 of 2.36 µM against the A549 human lung adenocarcinoma cell line.[1]

Q3: How should I prepare and store this compound stock solutions?

To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mM). To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[2] When preparing your working solutions for cell culture, dilute the stock solution in your culture medium to the desired final concentration. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

The best approach to determine the optimal and non-toxic concentration is to perform a dose-response analysis using a cell viability assay, such as the MTT or CCK-8 assay.[2][4] This experiment will help you determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits a biological process (like cell growth) by 50%.

Troubleshooting Guides

Here are some common issues you may encounter when working with this compound in cell culture, along with potential causes and solutions.

Issue Potential Cause Recommended Solution
High levels of cell death, even at low concentrations The cell line may be particularly sensitive to this compound.Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range).
The solvent (e.g., DMSO) concentration may be too high and causing toxicity.[3]Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control (media with solvent only) to assess solvent toxicity.[3]
Inconsistent or no observable effect of this compound The this compound may have degraded in the cell culture medium.Assess the stability of this compound in your specific media over the time course of your experiment using methods like HPLC or LC-MS/MS.[3]
The compound may not be cell-permeable in your specific cell line.Consider using a cell-free assay to confirm the biochemical activity of this compound on its target.
The initial stock solution may have been prepared or stored improperly.Prepare a fresh stock solution from the powdered compound and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Precipitate observed in the cell culture medium The concentration of this compound may exceed its solubility in the aqueous culture medium.Visually inspect the medium after adding this compound. If a precipitate is present, consider lowering the concentration or using a different solvent for the initial stock solution.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).[2]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

Denudatine_Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Seeding 1. Seed cells in 96-well plate Denudatine_Dilution 2. Prepare serial dilutions of this compound Add_this compound 3. Add this compound to cells Denudatine_Dilution->Add_this compound Incubate 4. Incubate for 24-72 hours Add_this compound->Incubate MTT_Assay 5. Perform MTT assay Incubate->MTT_Assay Data_Analysis 6. Analyze data to determine IC50 MTT_Assay->Data_Analysis

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Purification of Denudatine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Denudatine and other related diterpenoid alkaloids from Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound alkaloids?

A1: The primary challenges in purifying this compound and other Aconitum diterpenoid alkaloids stem from their complex structures and the presence of numerous structurally similar analogs in the crude extract.[1] Key difficulties include:

  • Co-elution of structurally related alkaloids: Many diterpenoid alkaloids in Aconitum species have minor structural variations, leading to similar chromatographic behavior and making separation difficult.[2]

  • Low abundance of target compounds: this compound and its specific analogs may be present in low concentrations relative to other alkaloids in the plant material.

  • Potential for degradation: Diterpenoid alkaloids can be sensitive to factors like pH and temperature, potentially leading to degradation during extraction and purification.[3]

  • Toxicity: Aconitum alkaloids are notoriously toxic, requiring careful handling and containment throughout the purification process.[4]

Q2: What are the most effective chromatographic techniques for this compound alkaloid purification?

A2: A multi-step chromatographic approach is typically necessary for the successful purification of this compound alkaloids. The most effective techniques include:

  • Counter-Current Chromatography (CCC): Particularly pH-zone-refining CCC, has proven highly effective for the preparative separation of Aconitum alkaloids, yielding high purity and recovery.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C18 columns is a powerful tool for both analytical and preparative-scale purification. Optimization of the mobile phase, including pH and solvent gradient, is crucial for achieving good resolution.

  • Column Chromatography: Initial fractionation of the crude extract using silica (B1680970) gel or alumina (B75360) column chromatography is a common and effective first step to separate alkaloids based on polarity.

Q3: How can I improve the resolution of closely eluting alkaloids during HPLC?

A3: To improve the resolution of structurally similar alkaloids, consider the following optimization strategies for your HPLC method:

  • Mobile Phase Composition: Adjust the solvent strength by modifying the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Fine-tuning the pH of the mobile phase with additives like formic acid or triethylamine (B128534) can alter the ionization of the alkaloids and improve separation.

  • Gradient Elution: Employ a shallow gradient, where the concentration of the organic solvent is increased slowly over a longer period. This can significantly enhance the separation of compounds with similar retention times.

  • Column Selection: Use a column with a smaller particle size (e.g., sub-2 µm) to increase efficiency. The choice of stationary phase chemistry (e.g., C18, phenyl-hexyl) can also impact selectivity.

  • Temperature and Flow Rate: Lowering the flow rate can increase resolution, though it will also lengthen the run time. Optimizing the column temperature can improve peak shape and separation efficiency.

Troubleshooting Guides

Problem 1: Low Yield of Target Alkaloid
Potential Cause Troubleshooting Steps
Incomplete Extraction - Increase extraction time or perform repeated extractions of the plant material.- Optimize the solvent system used for extraction; consider a multi-step extraction with solvents of varying polarity.
Degradation of Alkaloid - Avoid high temperatures during extraction and solvent evaporation steps.- Maintain appropriate pH conditions to prevent acid or base-catalyzed degradation.
Loss during Liquid-Liquid Partitioning - Ensure the pH of the aqueous and organic phases is optimal for the target alkaloid's partitioning.- Perform back-extraction of the aqueous layer to recover any lost product.
Problem 2: Poor Separation and Co-elution of Impurities
Potential Cause Troubleshooting Steps
Inappropriate Chromatographic Conditions - HPLC: Optimize the mobile phase composition (solvent ratio, pH, additives) and gradient profile.- Column Chromatography: Systematically vary the polarity of the mobile phase. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Column Overloading - Reduce the amount of crude extract or sample loaded onto the column. Overloading leads to broad, overlapping peaks.
Structural Similarity of Alkaloids - Employ orthogonal separation techniques. For example, follow a normal-phase column chromatography step with a reversed-phase HPLC purification.- Utilize advanced techniques like pH-zone-refining counter-current chromatography, which is highly effective for separating structurally similar alkaloids.

Quantitative Data Summary

The following table summarizes the purification results of seven diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, demonstrating the effectiveness of this technique for obtaining high-purity compounds from a complex mixture.

Alkaloid Amount from 3.5g Crude Extract (mg) Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
Data adapted from a study on the preparative isolation of diterpenoid alkaloids from Aconitum coreanum.

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids from Aconitum Species
  • Preparation of Plant Material: Air-dry and pulverize the root material of the Aconitum species.

  • Extraction:

    • Macerate the powdered plant material with 70-95% ethanol (B145695) at room temperature for 24-48 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude ethanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, oils, and other non-basic compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free alkaloids.

    • Extract the liberated alkaloids with an organic solvent such as dichloromethane (B109758) or ethyl acetate. Repeat the extraction three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Protocol 2: Purification by pH-Zone-Refining Counter-Current Chromatography

This protocol is a general guideline based on successful separations of Aconitum alkaloids.

  • Instrumentation: A high-speed counter-current chromatograph.

  • Two-Phase Solvent System: A common system is petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).

  • Mobile and Stationary Phases:

    • Add a retainer base (e.g., 10 mM triethylamine) to the upper organic phase (stationary phase).

    • Add an eluter acid (e.g., 10 mM hydrochloric acid) to the lower aqueous phase (mobile phase).

  • Procedure:

    • Fill the column with the stationary phase.

    • Dissolve the crude alkaloid extract in a small volume of the stationary phase and inject it into the column.

    • Pump the mobile phase through the column at a specific flow rate.

    • Monitor the effluent with a UV detector and collect fractions.

    • Analyze the collected fractions by HPLC or TLC to identify those containing the purified alkaloids.

Visualizations

Experimental_Workflow cluster_extraction Extraction and Preliminary Purification cluster_purification Chromatographic Purification cluster_analysis Analysis and Characterization plant_material Powdered Aconitum Root extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Alkaloid-Rich Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_this compound Purified this compound Alkaloids hplc->pure_this compound ccc pH-Zone-Refining CCC ccc->pure_this compound analysis Purity Assessment (Analytical HPLC) pure_this compound->analysis structure Structural Elucidation (NMR, MS) pure_this compound->structure fraactions fraactions fraactions->ccc

Caption: General workflow for the purification of this compound alkaloids.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in HPLC cause1 Inappropriate Mobile Phase start->cause1 cause2 Column Overload start->cause2 cause3 Suboptimal Column Choice start->cause3 solution1a Adjust Solvent Ratio cause1->solution1a solution1b Optimize pH cause1->solution1b solution1c Use a Shallow Gradient cause1->solution1c solution2 Reduce Sample Concentration cause2->solution2 solution3a Use Smaller Particle Size Column cause3->solution3a solution3b Try Different Stationary Phase cause3->solution3b

Caption: Troubleshooting logic for poor HPLC separation of alkaloids.

References

Technical Support Center: Stereochemical Control in Denudatine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming stereochemical challenges during the total synthesis of Denudatine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the major stereochemical hurdles in the total synthesis of this compound?

A1: The primary stereochemical challenges in this compound synthesis revolve around the construction of its complex, polycyclic core. Key issues include:

  • Stereoselective installation of the C18 methyl group: Achieving the correct stereochemistry at the C4 position is crucial and initial direct methylation attempts can lead to the wrong epimer.[1]

  • Diastereoselective formation of the bicyclo[2.2.2]octane core: This is typically achieved via an intramolecular Diels-Alder reaction, and controlling the facial selectivity is essential.[1][2]

  • Controlling the stereochemistry of the epoxide on the bicyclo[2.2.2]octane ring: The formation of a key epoxide intermediate often yields a mixture of diastereomers, with one being synthetically unproductive.[1]

Q2: How can I control the stereochemistry of the C18 methyl group at the C4 position?

A2: Direct methylation of the enolate derived from the hydrindenone precursor has been shown to yield the undesired C4 epimer.[1] A successful strategy to install the correct C18 methyl group stereoselectively involves a multi-step sequence:

  • An aldol-Cannizzaro sequence to introduce a diol.

  • Activation of the diol as a dimesylate.

  • Cyclization to form the piperidine (B6355638) ring.

  • Reduction of the exocyclic methylene (B1212753) mesylate to the methyl group.

Q3: Which epoxidation method provides the desired diastereomer on the bicyclo[2.2.2]octane intermediate?

A3: While a Corey-Chaykovsky epoxidation using dimethylsulfonium ylide results in the exclusive formation of the undesired epoxide diastereomer, a Weitz-Scheffer epoxidation has proven to be highly diastereoselective for the desired α-epoxide. The use of trityl hydroperoxide as the oxidant is critical for this selectivity.

Troubleshooting Guides

Problem 1: Poor diastereoselectivity in the epoxidation of the hexacyclic enone.

Symptoms:

  • Formation of a mixture of epoxide diastereomers, with the undesired isomer being the major product.

  • Complex NMR spectra indicating the presence of multiple isomers.

  • Difficulty in separating the desired epoxide from the undesired one.

Possible Cause:

  • Use of a non-selective epoxidation reagent. The Corey-Chaykovsky reaction with dimethylsulfonium ylide is known to favor the undesired diastereomer in this system.

Solution:

  • Employ a Weitz-Scheffer epoxidation using trityl hydroperoxide. This method has been shown to provide the desired α-epoxy-ketone as a single diastereomer.

Problem 2: Incorrect stereochemistry at C4 after methylation.

Symptoms:

  • X-ray crystallography or NMR analysis of a downstream intermediate reveals the C18 methyl group is in the wrong orientation.

Possible Cause:

  • Direct α-methylation of the enolate of the bicyclic ketone intermediate favors the formation of the thermodynamically more stable, but synthetically incorrect, C4 epimer.

Solution:

  • Avoid direct methylation. Utilize the proven multi-step sequence involving an aldol-Cannizzaro reaction, dimesylation, piperidine ring formation, and subsequent reduction to install the C18 methyl group with the correct stereochemistry.

Data Presentation

Table 1: Comparison of Epoxidation Methods for the Hexacyclic Enone Intermediate

Epoxidation MethodReagentsDiastereomeric Ratio (desired:undesired)Yield of Desired EpoxideReference
Corey-ChaykovskyDimethylsulfonium ylide, THF/DMSO, 0 °CExclusive formation of undesired diastereomer0%
Weitz-SchefferTrityl hydroperoxide, TolueneSingle diastereomer57%

Experimental Protocols

Protocol 1: Diastereoselective Weitz-Scheffer Epoxidation

This protocol describes the formation of the desired α-epoxide on the hexacyclic enone intermediate.

Reagents:

  • Hexacyclic enone

  • Trityl hydroperoxide

  • Toluene (anhydrous)

Procedure:

  • Dissolve the hexacyclic enone in anhydrous toluene.

  • Add trityl hydroperoxide to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography to yield the desired α-epoxy-ketone.

Protocol 2: Stereoselective Installation of the C18 Methyl Group

This multi-step protocol outlines the successful installation of the C18 methyl group with the correct stereochemistry.

Step A: Aldol-Cannizzaro Sequence

  • Detailed conditions for the aldol-Cannizzaro reaction on the aldehyde precursor to produce the corresponding diol are inspired by the studies of Wiesner.

Step B: Dimesylation

  • The diol is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) to afford the dimesylate.

Step C: Piperidine Ring Formation

  • The dimesylate is cyclized using a strong base such as potassium hydride (KH) in a polar aprotic solvent like DMF to yield the piperidine.

Step D: Reduction to the Methyl Group

  • The resulting methylene O-mesylate is reduced to the C18 methyl group using sodium iodide and zinc dust.

Visualizations

stereocontrol_workflow cluster_start Starting Material cluster_epoxidation Epoxidation Challenge cluster_result Key Intermediate start Hexacyclic Enone corey Corey-Chaykovsky (Undesired Diastereomer) start->corey Dimethylsulfonium ylide weitz Weitz-Scheffer (Desired α-Epoxide) start->weitz Trityl hydroperoxide epoxide Desired Epoxy-ketone weitz->epoxide Successful Path

Caption: Decision workflow for the diastereoselective epoxidation step.

methylation_strategy cluster_problem C18 Methylation Problem cluster_solution Successful Stereoselective Route start Bicyclic Ketone direct_methylation Direct α-Methylation start->direct_methylation aldol Aldol-Cannizzaro start->aldol 1. wrong_epimer Undesired C4 Epimer direct_methylation->wrong_epimer dimesylate Dimesylation aldol->dimesylate 2. piperidine Piperidine Formation dimesylate->piperidine 3. reduction Reduction piperidine->reduction 4. correct_epimer Correct C18 Methyl Stereocenter reduction->correct_epimer

Caption: Comparison of strategies for C18 methyl group installation.

References

minimizing side reactions in Denudatine derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for denudatine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during the chemical modification of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound core for derivatization?

A1: The this compound skeleton, a complex C20 diterpenoid alkaloid, possesses several reactive functional groups. The reactivity of these sites is crucial for planning derivatization strategies and anticipating potential side reactions. The primary reactive sites include the secondary alcohol, the tertiary amine of the piperidine (B6355638) ring, and the exocyclic double bond. The relative reactivity can be influenced by steric hindrance and the electronic environment of the polycyclic framework.

Q2: What are the common challenges in achieving selective derivatization of this compound?

A2: Due to multiple reactive sites, achieving high selectivity is a significant challenge. Side reactions can occur at undesired positions, leading to a mixture of products and complicating purification. For instance, reagents intended for the hydroxyl group may also react with the tertiary amine. Protecting group strategies are often necessary to achieve the desired regioselectivity.

Q3: How can I minimize the formation of byproducts during derivatization?

A3: Minimizing byproducts requires careful optimization of reaction conditions. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. The use of milder reagents and the strategic application of protecting groups can significantly enhance selectivity and reduce the formation of unwanted side products.

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification of this compound derivatives can be challenging due to the structural similarity of potential byproducts to the desired product. Column chromatography is a commonly employed technique.[1] The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation.[1] In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for isolating highly pure compounds.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reactions, degradation of the starting material or product, and the formation of multiple side products.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Systematically vary reaction parameters such as temperature, solvent, and reaction time to find the optimal conditions.[3]
Reagent Instability or Impurity Ensure the purity and stability of all reagents. Use freshly distilled solvents and high-quality reagents.
Steric Hindrance The complex, cage-like structure of this compound can sterically hinder access to certain reactive sites. Consider using less bulky reagents or a different synthetic route.
Degradation of Starting Material or Product This compound and its derivatives can be sensitive to harsh reaction conditions (e.g., strong acids or bases, high temperatures). Use milder conditions where possible.
Issue 2: Formation of Multiple Products

The presence of multiple reactive functional groups on the this compound core can lead to a lack of chemoselectivity.

Side Reaction Mechanism/Cause Mitigation Strategy
N-alkylation/acylation The tertiary amine can compete with the hydroxyl group for electrophilic reagents.Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before attempting N-functionalization.[4]
Over-reaction A reagent may react at more than one site if used in excess or under forcing conditions.Carefully control the stoichiometry of the reagents. Add the reagent slowly to the reaction mixture.
Epimerization Basic or acidic conditions can lead to the epimerization of stereocenters adjacent to carbonyl groups, if present in the derivative.Use neutral or mildly acidic/basic conditions. Keep reaction times as short as possible.
Decarbamoylation In the synthesis of this compound analogs, KOt-Bu has been observed to cause decarbamoylation as a side reaction during piperidine ring formation.Changing the base from potassium tert-butoxide (KOtBu) to potassium hydride (KH) can significantly reduce or eliminate this side reaction.
Undesired Epoxide Diastereomer During a Corey-Chaykovsky epoxidation on a this compound intermediate, the use of dimethylsulfonium ylide can lead to the formation of the undesired diastereomer.The stereochemical outcome of this reaction is highly dependent on the specific ylide and reaction conditions. Careful selection of the sulfur ylide is crucial.

Experimental Protocols

Protocol 1: General Procedure for O-Veratroylation of a this compound Intermediate

This protocol is adapted from a reported synthesis of this compound derivatives.

Materials:

  • This compound intermediate with a free hydroxyl group

  • Veratroyl chloride

  • Polymer-supported 4-dimethylaminopyridine (B28879) (DMAP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the this compound intermediate in anhydrous CH2Cl2 under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add polymer-supported DMAP to the solution.

  • Slowly add a solution of veratroyl chloride in anhydrous CH2Cl2 to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter off the polymer-supported DMAP.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Piperidine Ring Formation with Minimized Side Reactions

This protocol is based on a method developed to avoid decarbamoylation side reactions.

Materials:

  • Acyclic precursor with a carbamate (B1207046) protecting group and a leaving group

  • Potassium hydride (KH), as a dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Wash the KH dispersion with anhydrous hexane (B92381) under an inert atmosphere to remove the mineral oil.

  • Suspend the oil-free KH in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the acyclic precursor in anhydrous DMF to the KH suspension.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the cyclized product by column chromatography.

Visualizations

Denudatine_Reactivity cluster_sites Potential Reactive Sites This compound This compound Core Secondary_Alcohol Secondary Alcohol (C-OH) This compound->Secondary_Alcohol Acylation Etherification Oxidation Tertiary_Amine Tertiary Amine (Piperidine Ring) This compound->Tertiary_Amine Alkylation Quarternization Oxidation Exocyclic_Double_Bond Exocyclic Double Bond (C=CH2) This compound->Exocyclic_Double_Bond Epoxidation Dihydroxylation Reduction

Caption: Key reactive sites on the this compound core for derivatization.

Troubleshooting_Workflow Start Derivatization Reaction Issues (Low Yield / Multiple Products) Check_Conditions Review Reaction Conditions (Temp, Solvent, Time, Stoichiometry) Start->Check_Conditions Protecting_Group Consider Protecting Group Strategy Start->Protecting_Group Purification Optimize Purification Protocol (Column Chromatography, HPLC) Check_Conditions->Purification Protecting_Group->Purification Analysis Characterize Byproducts (NMR, MS) Purification->Analysis Modify_Strategy Modify Synthetic Strategy Analysis->Modify_Strategy Side Reactions Identified Success Successful Derivatization Analysis->Success Desired Product Isolated Modify_Strategy->Start

Caption: A logical workflow for troubleshooting common derivatization issues.

References

addressing poor solubility of Denudatine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Denudatine. The information is designed to address common challenges, particularly those related to its poor aqueous solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a C20-diterpenoid alkaloid naturally found in plants of the Aconitum and Delphinium species.[1] It is primarily investigated for its antiarrhythmic properties.[2]

Q2: What are the known solvents for this compound?

This compound is soluble in several organic solvents. The table below summarizes the reported solubility.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2][3]
ChloroformSoluble[2]
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentration for your assay. To minimize precipitation upon dilution, the final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%.

Q4: How should I store this compound and its solutions?

Solid this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, solid this compound is stable for at least four years.

Troubleshooting Guide: Addressing Poor Solubility in Assays

Poor aqueous solubility is a common challenge when working with this compound. The following guide provides solutions to common problems encountered during experiments.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution.1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. 2. Slow Addition with Mixing: Add the DMSO stock dropwise to the pre-warmed aqueous buffer while gently vortexing or stirring. 3. Use of Surfactants: Consider adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer to improve solubility. However, ensure the surfactant is compatible with your specific assay and cell type.
Cloudiness or precipitate observed in the assay plate over time. Low Kinetic Solubility: The compound may initially dissolve but precipitates over the duration of the experiment as it reaches its lower thermodynamic solubility limit.1. Sonication: Briefly sonicate the final diluted solution to help dissolve any microscopic precipitates and improve dispersion. 2. Inclusion of Serum: For cell-based assays, the presence of serum in the culture medium can help to stabilize the compound and prevent precipitation.
Inconsistent or non-reproducible assay results. Variable Compound Concentration: Precipitation leads to an unknown and inconsistent concentration of the active compound in the assay.1. Visual Inspection: Always visually inspect your solutions and assay plates for any signs of precipitation before and during the experiment. 2. Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific assay buffer and conditions.

Experimental Protocols

Protocol for Preparation of this compound Working Solution for In Vitro Assays

This protocol describes the preparation of a 10 µM working solution of this compound in a typical cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 343.5 g/mol ).

    • Carefully weigh the this compound and dissolve it in the appropriate volume of 100% DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the solid is completely dissolved. This is your stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid a large dilution factor in a single step, prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to obtain a 100 µM solution (with 1% DMSO).

  • Prepare the Final 10 µM Working Solution:

    • Add the 100 µM intermediate solution to the pre-warmed cell culture medium at a 1:10 ratio. For example, add 100 µL of the 100 µM solution to 900 µL of medium.

    • Mix gently by pipetting up and down. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined above.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay solid This compound (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve dmso 100% DMSO dmso->stock intermediate 100 µM Intermediate (1% DMSO) stock->intermediate 1:100 Dilution working 10 µM Working Solution (0.1% DMSO) intermediate->working 1:10 Dilution media1 Pre-warmed Culture Medium media1->intermediate assay_plate Add to Assay Plate working->assay_plate media2 Pre-warmed Culture Medium media2->working

Experimental workflow for preparing a this compound working solution.

signaling_pathway cluster_cell Cardiac Myocyte cluster_ap Action Potential This compound This compound na_channel Voltage-Gated Na+ Channel This compound->na_channel Blocks ca_channel Voltage-Gated Ca2+ Channel This compound->ca_channel Blocks k_channel Voltage-Gated K+ Channel This compound->k_channel Blocks phase0 Phase 0 (Depolarization) na_channel->phase0 Initiates phase2 Phase 2 (Plateau) ca_channel->phase2 Maintains phase3 Phase 3 (Repolarization) k_channel->phase3 Mediates phase0->phase2 phase2->phase3 prolonged_erp Prolonged Effective Refractory Period phase3->prolonged_erp antiarrhythmic Antiarrhythmic Effect prolonged_erp->antiarrhythmic

Plausible signaling pathway for this compound's antiarrhythmic effect.

References

Technical Support Center: Enhancing the Resolution of Denudatine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Denudatine.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you to systematically identify and resolve problems to enhance the resolution of this compound.

Question 1: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the chromatography of alkaloids like this compound. This can compromise resolution and lead to inaccurate quantification.

Answer:

Peak tailing for basic compounds like this compound often results from secondary interactions with the stationary phase or other active sites in the chromatographic system. Here are the primary causes and troubleshooting steps:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogen atom in this compound, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., using a buffer or adding formic acid) can protonate the silanol groups, reducing their interaction with the protonated this compound molecule.

    • Solution 2: Use a "High Purity" or "Base-Deactivated" Column. These columns have fewer accessible silanol groups, minimizing tailing for basic analytes.

    • Solution 3: Add a Competitive Base. Incorporating a small amount of a competitive base, such as triethylamine (B128534) (TEA), into the mobile phase can block the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Question 2: I am observing poor resolution between this compound and a closely eluting impurity. What steps can I take to improve separation?

Achieving baseline separation (Resolution, Rs ≥ 1.5) is crucial for accurate quantification. Poor resolution can be addressed by optimizing the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

Answer:

To improve the resolution between this compound and a co-eluting peak, consider the following strategies targeting efficiency, selectivity, and retention:

  • Increase Column Efficiency (N): A more efficient column produces narrower peaks, which can lead to better separation.

    • Solution 1: Use a Longer Column. A longer column provides more theoretical plates, enhancing separation.

    • Solution 2: Use a Column with Smaller Particles. Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency.

    • Solution 3: Optimize Flow Rate. Lowering the flow rate can sometimes increase efficiency, but be mindful of increasing analysis time.

  • Improve Selectivity (α): Selectivity is the most powerful tool for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.

    • Solution 1: Change the Mobile Phase Composition. Varying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) or the ratio of organic solvent to the aqueous phase can significantly alter selectivity.

    • Solution 2: Modify the Mobile Phase pH. Adjusting the pH can change the ionization state of this compound and interfering compounds, leading to differential retention.

    • Solution 3: Change the Stationary Phase. If modifying the mobile phase is insufficient, switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano phase) can provide a different selectivity.

  • Adjust Retention Factor (k'): The retention factor indicates how long an analyte is retained on the column. An optimal k' is typically between 2 and 10.

    • Solution: Modify the strength of the mobile phase. For reversed-phase chromatography, increasing the proportion of the organic solvent will decrease the retention time (and k'), while decreasing the organic content will increase it.

Question 3: My this compound peak is broad, and the signal-to-noise ratio is low. How can I improve the peak shape and sensitivity?

Broad peaks can result in decreased sensitivity and make integration and quantification challenging. Several factors can contribute to peak broadening.

Answer:

To address peak broadening and improve the signal-to-noise ratio for this compound, investigate the following potential causes:

  • Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell can lead to band broadening.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. For UHPLC systems, ensure that all components are designed for low dispersion.

  • High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency and broaden peaks.

    • Solution: Optimize the flow rate. Start with a typical flow rate for the column being used (e.g., 1 mL/min for a 4.6 mm ID column) and adjust as needed.

  • Temperature Effects: Lower temperatures can increase mobile phase viscosity, leading to slower mass transfer and broader peaks.

    • Solution: Increase the column temperature (e.g., to 30-40 °C). This can improve peak shape and reduce analysis time. However, be cautious of potential degradation of thermolabile compounds.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a reversed-phase HPLC method for this compound, a good starting point would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase could consist of an aqueous component with a pH modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic component like acetonitrile or methanol. A typical gradient might run from 10% to 90% organic over 20-30 minutes. The flow rate would be around 1.0 mL/min, and the column temperature could be set to 30 °C. Detection is typically done using a UV detector at a wavelength where this compound has significant absorbance.

Q2: How can I confirm the identity of the this compound peak in a complex extract?

A2: The most reliable method for peak identification is to use a mass spectrometer (MS) detector coupled with your LC system (LC-MS). By comparing the mass spectrum of your peak with that of a this compound reference standard, you can confirm its identity. If an MS detector is not available, you can spike your sample with a known amount of this compound standard and observe the increase in the corresponding peak height or area.

Q3: Is it better to use isocratic or gradient elution for this compound analysis?

A3: For analyzing complex samples containing this compound and other alkaloids, gradient elution is generally preferred.[1] A gradient allows for the separation of compounds with a wide range of polarities and can improve peak shape and resolution for later-eluting compounds. Isocratic elution may be suitable for simpler mixtures or for quality control purposes where only a few well-separated compounds are of interest.

Quantitative Data Summary

The following tables summarize typical starting parameters and optimization ranges for enhancing this compound resolution based on methods used for related alkaloids.

Table 1: Typical HPLC and UPLC Column Parameters

ParameterHPLCUHPLC/UPLC
Stationary Phase C18, C8C18, C8
Particle Size 3 - 5 µm< 2 µm
Column Length 100 - 250 mm50 - 150 mm
Internal Diameter 2.1 - 4.6 mm1.0 - 2.1 mm

Table 2: Mobile Phase and Gradient Optimization Parameters

ParameterTypical Starting ConditionOptimization Range
Organic Solvent AcetonitrileMethanol, Acetonitrile
Aqueous Phase Water with 0.1% Formic AcidWater with 0.05-0.2% Formic Acid or 5-20 mM Ammonium Formate (B1220265)/Acetate
pH ~2.7 (with 0.1% Formic Acid)2.5 - 7.0
Gradient 10-90% Organic over 20 minAdjust slope and duration based on chromatogram
Flow Rate (4.6 mm ID) 1.0 mL/min0.8 - 1.5 mL/min
Flow Rate (2.1 mm ID) 0.3 mL/min0.2 - 0.5 mL/min
Column Temperature 30 °C25 - 50 °C

Experimental Protocols

Protocol 1: General Method for Enhancing this compound Resolution in a Complex Extract

This protocol outlines a systematic approach to optimize the separation of this compound from other components in a plant extract.

  • Initial System Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at a suitable wavelength for this compound.

  • Initial Gradient Run:

    • Perform a broad gradient run to elute all compounds, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Evaluation and Optimization:

    • Assess Resolution: Identify the this compound peak and evaluate its resolution from adjacent peaks.

    • Optimize Gradient: If resolution is poor, adjust the gradient slope around the elution time of this compound. A shallower gradient will increase separation.

    • Evaluate Organic Modifier: If co-elution persists, replace Acetonitrile with Methanol and repeat the gradient run.

    • Adjust pH: Prepare mobile phase A with different pH values (e.g., using ammonium formate buffer at pH 3, 4.5, and 6) to assess the impact on selectivity.

  • Final Refinements:

    • Once satisfactory selectivity is achieved, fine-tune the flow rate and temperature to optimize efficiency and analysis time.

Visualizations

TroubleshootingWorkflow Start Poor this compound Resolution CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Yes CoElution Co-elution? CheckPeakShape->CoElution No TailingSolutions Troubleshoot Tailing Tailing->TailingSolutions BroadPeak Broad Peak? CoElution->BroadPeak No CoElutionSolutions Improve Selectivity CoElution->CoElutionSolutions Yes BroadPeakSolutions Increase Efficiency BroadPeak->BroadPeakSolutions Yes AdjustpH Adjust Mobile Phase pH TailingSolutions->AdjustpH UseBDColumn Use Base-Deactivated Column TailingSolutions->UseBDColumn ReduceConc Reduce Sample Concentration TailingSolutions->ReduceConc End Resolution Enhanced AdjustpH->End UseBDColumn->End ReduceConc->End ChangeMobilePhase Change Organic Solvent / Gradient CoElutionSolutions->ChangeMobilePhase ChangeColumn Change Stationary Phase CoElutionSolutions->ChangeColumn OptimizeTemp Optimize Temperature CoElutionSolutions->OptimizeTemp ChangeMobilePhase->End ChangeColumn->End OptimizeTemp->End CheckSystem Check for Extra-Column Volume BroadPeakSolutions->CheckSystem OptimizeFlow Optimize Flow Rate BroadPeakSolutions->OptimizeFlow ChangeSolvent Ensure Sample Solvent Compatibility BroadPeakSolutions->ChangeSolvent CheckSystem->End OptimizeFlow->End ChangeSolvent->End

Caption: Troubleshooting workflow for enhancing this compound resolution.

MethodDevelopmentFlow Start Define Separation Goal SelectColumn Select Column (e.g., C18, 150x4.6mm, 5µm) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., A: 0.1% FA in H2O, B: ACN) SelectColumn->SelectMobilePhase InitialRun Perform Initial Gradient Run SelectMobilePhase->InitialRun Evaluate Evaluate Resolution & Peak Shape InitialRun->Evaluate Optimize Optimize Parameters Evaluate->Optimize Resolution not optimal Finalize Finalize Method & Validate Evaluate->Finalize Resolution is optimal OptimizeGradient Adjust Gradient Slope Optimize->OptimizeGradient OptimizeSolvent Change Organic Solvent (ACN/MeOH) Optimize->OptimizeSolvent OptimizepH Adjust pH Optimize->OptimizepH OptimizeGradient->Evaluate OptimizeSolvent->Evaluate OptimizepH->Evaluate

Caption: Systematic workflow for this compound HPLC method development.

References

Technical Support Center: Troubleshooting Unexpected Bioactivity of Denudatine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Denudatine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected bioactivity and common experimental challenges encountered when studying this C20-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: We observe potent cytotoxicity in our cancer cell line screen at nanomolar concentrations, which is unexpected based on published data for similar compounds. Is this plausible?

A1: While many diterpenoid alkaloids exhibit cytotoxicity in the micromolar range, significant variability can occur between compounds and cell lines. Potent nanomolar activity could be a genuine finding, but it is crucial to rule out experimental artifacts.

  • Recommendation: First, confirm the identity and purity of your this compound sample using techniques like HPLC and mass spectrometry. Impurities, even in small amounts, can lead to misleading results. Second, perform a dose-response curve with a wider concentration range to ensure you are observing a specific effect and not an artifact of a single high concentration. Finally, test the compound in a different cell line to see if the potent activity is cell-line specific.

Q2: Our patch-clamp electrophysiology results show inconsistent inhibition of sodium channels. What could be the cause?

A2: Inconsistent results in patch-clamp experiments with aconitum alkaloids like this compound can stem from several factors:

  • Compound Stability: Ensure your stock solutions of this compound are fresh and have been stored correctly. Degradation of the compound can lead to variable activity.

  • Cell Health: The health of the cells being patched is critical. Use cells from a consistent passage number and ensure they are in a healthy state before recording.

  • Voltage Protocol: The voltage protocol used can influence the apparent inhibitory effect. Ensure your protocol is optimized to study the specific sodium channel subtype of interest and that the holding potential is consistent across experiments.

  • Toxin Washout: Incomplete washout of the compound between applications can lead to cumulative effects and inconsistent baseline readings. Ensure adequate perfusion times.

Q3: We are seeing an unexpected increase in intracellular calcium in our fluorescence-based assays. Is this a known off-target effect of this compound?

A3: While the primary target of many aconitum alkaloids is voltage-gated sodium channels, modulation of intracellular calcium is a plausible off-target effect. This could occur through several mechanisms, including indirect effects on calcium channels, modulation of intracellular calcium stores, or even through pathways activated by cellular stress.

  • Recommendation: To investigate this further, you can use specific inhibitors of different calcium channels (e.g., L-type, T-type) and inhibitors of intracellular calcium release (e.g., from the endoplasmic reticulum or mitochondria) to dissect the pathway involved. It is also important to rule out artifacts from the fluorescent dye itself.

Troubleshooting Experimental Issues

Issue 1: High Variability in Cytotoxicity Assays

High variability in cytotoxicity data is a common issue in natural product screening.

Troubleshooting Workflow:

Start High Variability in Cytotoxicity Data CheckPurity Verify this compound Purity (HPLC, MS) Start->CheckPurity CheckSolubility Assess Compound Solubility in Media CheckPurity->CheckSolubility OptimizeAssay Optimize Assay Parameters (Cell Density, Incubation Time) CheckSolubility->OptimizeAssay CounterScreen Perform Counter-Screen (e.g., different cell line, non-cancerous cells) OptimizeAssay->CounterScreen AnalyzeData Re-analyze Dose-Response Curves CounterScreen->AnalyzeData Conclusion Determine if Variability is Artifactual or Biological AnalyzeData->Conclusion

Figure 1: Troubleshooting high variability in cytotoxicity assays.

Issue 2: Unexpected Cardiovascular Effects in Animal Models

Researchers may observe unexpected cardiovascular responses, such as arrhythmia or a sudden drop in blood pressure, that do not align with the expected sodium channel blocking activity.

Potential Signaling Pathway Involvement:

Diterpenoid alkaloids can potentially modulate multiple signaling pathways beyond their primary targets. Unexpected cardiovascular effects could be mediated by off-target interactions with other ion channels or signaling cascades.

This compound This compound Nav17 Nav1.7 (Primary Target) This compound->Nav17 OffTarget Potential Off-Targets This compound->OffTarget Analgesia Analgesia Nav17->Analgesia KChannels Potassium Channels OffTarget->KChannels CaChannels Calcium Channels OffTarget->CaChannels MAPK MAPK Pathway OffTarget->MAPK Apoptosis Apoptosis Pathway OffTarget->Apoptosis CardioEffects Unexpected Cardiovascular Effects KChannels->CardioEffects CaChannels->CardioEffects MAPK->CardioEffects Apoptosis->CardioEffects

Figure 2: Potential on- and off-target effects of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for the broader class of aconitum diterpenoid alkaloids to serve as a reference. Researchers are strongly encouraged to determine these values experimentally for this compound.

Table 1: Representative Cytotoxicity of Diterpenoid Alkaloids

Compound ClassCell LineIC50 (µM)Reference
Aconitine-typeA549 (Lung Cancer)10-50General Literature
Aconitine-typeHepG2 (Liver Cancer)5-30General Literature
Aconitine-typeMCF-7 (Breast Cancer)15-60General Literature

Table 2: Representative Acute Toxicity of Diterpenoid Alkaloids

Compound ClassAnimal ModelRouteLD50 (mg/kg)Reference
AconitineMouseIV0.1-0.3General Literature
AconitineMouseOral1-5General Literature

Key Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line.

Workflow Diagram:

Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Addthis compound Add this compound (serial dilutions) Incubate1->Addthis compound Incubate2 Incubate for 48-72h Addthis compound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance End End ReadAbsorbance->End

Figure 3: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the effect of this compound on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific Nav subtype).

Methodology:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with an appropriate internal solution.

  • Recording: Obtain a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and then depolarizing to various test potentials (e.g., from -80 mV to +40 mV in 10 mV steps).

  • Compound Application: Perfuse the cells with an external solution containing this compound at the desired concentration.

  • Data Acquisition: Record sodium currents before, during, and after compound application.

  • Data Analysis: Analyze the effect of this compound on peak current amplitude, channel activation, and inactivation kinetics.

Protocol 3: Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline Measurement: Record baseline fluorescence for a few minutes.

  • Compound Application: Add this compound to the cells.

  • Data Acquisition: Continuously record fluorescence changes over time.

  • Data Analysis: Analyze the fluorescence intensity to determine changes in intracellular calcium concentration.

Disclaimer: This technical support guide is intended for informational purposes only. Researchers should always consult the primary literature and perform appropriate validation experiments. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

Technical Support Center: Scaling Up Denudatine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Denudatine, particularly for scaling up to quantities required for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for scaling up this compound synthesis?

A1: The unified strategy developed by the Sarpong group offers a strong foundation for a scalable synthesis of this compound and related diterpenoid alkaloids.[1] This approach utilizes a common intermediate to access various members of the this compound family, which is an efficient strategy for producing analogues for structure-activity relationship (SAR) studies during preclinical development. The synthesis is convergent, which is generally more amenable to scale-up than a linear approach.

Q2: What are the major challenges anticipated when scaling up the synthesis of this compound?

A2: Common challenges in scaling up complex natural product syntheses like this compound include:

  • Reaction Control: Exothermic or highly sensitive reactions can be difficult to control on a larger scale.

  • Purification: Chromatographic separations that are routine on a small scale can become bottlenecks when handling multi-gram quantities. Crystallization or alternative purification methods may need to be developed.

  • Reagent Stoichiometry and Addition: Maintaining optimal stoichiometry and controlling the rate of addition of reagents is critical for minimizing side reactions and ensuring consistent yields.

  • Byproduct Accumulation: Minor byproducts at a small scale can become significant impurities at a larger scale, complicating purification and potentially affecting the biological activity of the final compound.

  • Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires careful safety protocols and appropriate equipment.

Q3: What are the known biological targets of this compound and its relevance to preclinical studies?

A3: this compound and other C20-diterpenoid alkaloids are known to modulate the function of voltage-gated sodium channels (VGSCs) and potassium channels.[1] VGSCs are crucial for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2][3][4] Modulation of these channels can have significant effects on pain perception and cardiovascular function, making this compound a candidate for preclinical investigation in these therapeutic areas.

Troubleshooting Guides for Key Synthetic Steps

The following guides address potential issues in key transformations of the this compound synthesis based on the Sarpong route.

Intramolecular Diels-Alder Reaction

This key cycloaddition reaction forms the core polycyclic structure of this compound.

Potential Issue Possible Cause(s) Troubleshooting Suggestions
Low or no conversion to the desired cycloadduct Insufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. The Sarpong synthesis reports heating in p-xylene.
Decomposition of the starting material.Ensure the starting dienone is of high purity. Use freshly distilled, high-boiling point solvents to avoid impurities that could catalyze decomposition. Consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Polymerization of the diene.Perform the reaction at a lower concentration (high dilution) to favor the intramolecular pathway over intermolecular polymerization.
Formation of undesired stereoisomers The stereochemical outcome of the Diels-Alder reaction is highly dependent on the transition state geometry.While the intramolecular nature of this reaction often provides high stereoselectivity, careful optimization of reaction temperature might influence the ratio of endo/exo products. Characterize all products thoroughly to confirm their stereochemistry.
Swern Oxidation

This reaction is used to oxidize an alcohol to an aldehyde, a crucial intermediate in the synthesis.

Potential Issue Possible Cause(s) Troubleshooting Suggestions
Incomplete oxidation Insufficient amount of oxidizing agent or base.Ensure accurate stoichiometry of oxalyl chloride, DMSO, and triethylamine. Use freshly opened and properly stored reagents.
Reaction temperature too low.While Swern oxidations are typically run at very low temperatures (-78 °C), ensure the reaction is allowed to warm slightly after the addition of the alcohol to facilitate the reaction.
Formation of byproducts (e.g., Pummerer rearrangement products) Reaction temperature rises too high.Maintain strict temperature control, especially during the addition of reagents. Add reagents slowly and ensure efficient stirring.
Unpleasant odor of dimethyl sulfide (B99878) (byproduct) Inherent to the Swern oxidation.Conduct the reaction in a well-ventilated fume hood. Quench the reaction carefully and consider using a bleach solution to oxidize the volatile dimethyl sulfide to the less odorous dimethyl sulfoxide (B87167) (DMSO).
Piperidine Ring Formation

The formation of the nitrogen-containing ring is a critical step in the synthesis.

Potential Issue Possible Cause(s) Troubleshooting Suggestions
Low yield of the desired piperidine Inefficient cyclization.Optimize the base and solvent system. The Sarpong synthesis found that using KH in DMF gave a higher yield compared to other conditions.
Competing elimination or other side reactions.Ensure the starting material is free of impurities that could promote side reactions. Control the reaction temperature carefully.
Steric hindrance impeding cyclization.While the substrate structure is fixed, exploring different activating groups for the intramolecular nucleophilic substitution could be considered in a medicinal chemistry context if yields remain low.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in the Supporting Information of the primary literature from the Sarpong group (J. Am. Chem. Soc.2016 , 138 (34), pp 10830–10833). Researchers should consult this resource for precise reagent quantities, reaction times, and purification procedures.

Quantitative Data Summary

The following table summarizes reported yields for key intermediates in the Sarpong synthesis of a this compound-type alkaloid. These values can serve as a benchmark for researchers performing the synthesis.

Step Transformation Reported Yield
1Intramolecular Diels-Alder80-87%
2Swern OxidationNot explicitly reported for a single step, part of a multi-step sequence.
3Piperidine Ring Formation83% (with KH in DMF)

Note: Yields can vary depending on the scale of the reaction and the purity of the starting materials.

Visualizations

Synthetic Workflow for this compound (Simplified)

G A Hydrindenone Starting Material B Multi-step sequence to Dienone Precursor A->B C Intramolecular Diels-Alder Cycloaddition B->C Heat D Formation of the Polycyclic Core C->D E Functional Group Manipulations (e.g., Swern Oxidation) D->E F Piperidine Ring Formation E->F G This compound F->G

Caption: Simplified workflow for the total synthesis of this compound.

Troubleshooting Decision Tree for Low Reaction Yield

G Start Low Reaction Yield Observed Q1 Is the starting material pure? Start->Q1 A1_No Purify starting material (e.g., chromatography, recrystallization) Q1->A1_No No Q2 Are the reagents fresh and of high quality? Q1->Q2 Yes A1_No->Q2 A2_No Use freshly opened or purified reagents Q2->A2_No No Q3 Is the reaction stoichiometry correct? Q2->Q3 Yes A2_No->Q3 A3_No Recalculate and re-weigh reagents carefully Q3->A3_No No Q4 Is the reaction temperature and time optimized? Q3->Q4 Yes A3_No->Q4 A4_No Systematically vary temperature and monitor reaction progress Q4->A4_No No Q5 Is the solvent appropriate and dry? Q4->Q5 Yes A4_No->Q5 A5_No Use dry, high-purity solvent Q5->A5_No No Success Yield Improved Q5->Success Yes A5_No->Success

Caption: Decision tree for troubleshooting low reaction yields.

Proposed Signaling Pathway of this compound in Pain Perception

G This compound This compound VGSC Voltage-Gated Sodium Channel (Nav1.7, Nav1.8) This compound->VGSC Modulates/Inhibits Depolarization Membrane Depolarization VGSC->Depolarization Reduced Na+ influx ActionPotential Action Potential Generation & Propagation Depolarization->ActionPotential Inhibits NociceptiveSignal Nociceptive Signal Transmission to CNS ActionPotential->NociceptiveSignal Decreases PainPerception Pain Perception NociceptiveSignal->PainPerception Reduces

Caption: Proposed mechanism of this compound's analgesic effect.

References

Validation & Comparative

Denudatine: A Comparative Analysis of its Biological Activity Against Other Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denudatine, a C20-diterpenoid alkaloid found in plants of the Aconitum genus, presents a unique pharmacological profile when compared to other prominent alkaloids from the same family, such as the highly toxic C19-diterpenoid aconitine (B1665448) and the analgesic C18-diterpenoid lappaconitine (B608462). This guide provides an objective comparison of the biological activities of this compound, supported by available experimental data, to offer a comprehensive resource for research and drug development.

Structural Classification of Aconitum Alkaloids

Aconitum alkaloids are broadly classified based on their carbon skeleton into C18, C19, and C20-diterpenoid alkaloids. This structural diversity is a key determinant of their distinct pharmacological and toxicological properties.

  • C20-Diterpenoid Alkaloids (e.g., this compound, Atisine): These compounds possess a core structure with 20 carbon atoms.

  • C19-Diterpenoid Alkaloids (e.g., Aconitine, Mesaconitine): Characterized by a C19 skeleton, these are often the most toxic of the Aconitum alkaloids.

  • C18-Diterpenoid Alkaloids (e.g., Lappaconitine): These alkaloids have an 18-carbon framework and often exhibit analgesic and anti-inflammatory properties with reduced toxicity compared to C19 alkaloids.

Comparative Biological Activity: this compound vs. Other Aconitum Alkaloids

While comprehensive comparative data for this compound is still emerging, existing studies allow for a preliminary assessment of its activity in key therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key target for drug discovery. The anti-inflammatory potential of this compound has been investigated in comparison to other alkaloids.

Table 1: Comparative Anti-inflammatory Activity of Aconitum Alkaloids

AlkaloidStructural ClassExperimental ModelKey ParameterResult
This compound C20-DiterpenoidLPS-stimulated RAW 264.7 macrophagesNO ProductionModerate Inhibition
Aconitine C19-DiterpenoidNot typically evaluated for anti-inflammatory effects due to high cytotoxicity--
Lappaconitine C18-DiterpenoidVarious models including carrageenan-induced paw edemaEdema Reduction, Cytokine InhibitionSignificant Activity
Higgsamine C20-DiterpenoidLPS-stimulated RAW 264.7 macrophagesNO ProductionPotent Inhibition

Note: Quantitative IC50 values for this compound's anti-inflammatory activity are not yet consistently reported in publicly available literature, warranting further investigation.

Analgesic Activity

The analgesic properties of Aconitum alkaloids are of significant interest, with some, like lappaconitine, being used clinically for pain management.

Table 2: Comparative Analgesic Activity of Aconitum Alkaloids

AlkaloidStructural ClassExperimental ModelKey ParameterResult
This compound C20-DiterpenoidAcetic acid-induced writhing test (mice)Writhing InhibitionModerate Analgesic Effect
Aconitine C19-DiterpenoidHot plate test, etc.Increased pain threshold (transient)Potent but narrow therapeutic window due to toxicity
Lappaconitine C18-DiterpenoidVarious pain modelsIncreased pain threshold, reduced neuropathic painClinically used analgesic
Mesaconitine C19-DiterpenoidVarious pain modelsPotent analgesic effectHigh toxicity limits clinical use

Note: ED50 values for this compound's analgesic activity are not consistently available, highlighting a gap in the current research landscape.

Activity on Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for neuronal excitability and are a primary target for many neurotoxic and therapeutic compounds. The action of Aconitum alkaloids on these channels is a key determinant of their biological effects.

Table 3: Comparative Activity of Aconitum Alkaloids on Voltage-Gated Sodium Channels

AlkaloidStructural ClassEffect on VGSCsPrimary MechanismConsequence
This compound C20-DiterpenoidModulatoryLikely interacts with the channel poreAltered neuronal excitability (further research needed)
Aconitine C19-DiterpenoidPotent ActivatorBinds to site 2 of the channel, preventing inactivationPersistent channel opening, leading to paralysis and cardiotoxicity
Lappaconitine C18-DiterpenoidBlockerBlocks the channel pore in a use-dependent mannerInhibition of neuronal firing, leading to analgesia
Mesaconitine C19-DiterpenoidPotent ActivatorSimilar to aconitinePersistent channel activation and high toxicity

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: The test compound (e.g., this compound) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

G cluster_protocol Carrageenan-Induced Paw Edema Protocol start Acclimatize Rats treatment Administer Test Compound / Vehicle start->treatment Group assignment induction Inject Carrageenan into Paw treatment->induction Pre-treatment interval measurement Measure Paw Volume (Plethysmometer) induction->measurement Time intervals (1-5h) analysis Calculate % Inhibition of Edema measurement->analysis

Experimental workflow for carrageenan-induced paw edema.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (In Vitro Anti-inflammatory Assay)

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a set period (e.g., 24 hours).

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-stimulated control.

Signaling Pathways

The biological activities of Aconitum alkaloids are mediated through their interaction with various signaling pathways. While the pathways for aconitine and lappaconitine are better characterized, the specific mechanisms of this compound are still under investigation.

Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels, leading to either activation or inhibition of neuronal signaling.

G cluster_vgsc Modulation of Voltage-Gated Sodium Channels Aconitine Aconitine (C19) VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 This compound This compound (C20) This compound->VGSC Interacts with channel Lappaconitine Lappaconitine (C18) Lappaconitine->VGSC Blocks pore Activation Persistent Activation VGSC->Activation Prevents inactivation Blockade Channel Blockade VGSC->Blockade Modulation Modulation VGSC->Modulation

Comparative effects on Voltage-Gated Sodium Channels.
NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Some alkaloids exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_nfkb Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκBα IκBα Degradation IKK->IκBα NFkB NF-κB Nuclear Translocation IκBα->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->IKK Inhibits (putative)

Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, as a C20-diterpenoid alkaloid, exhibits a distinct and generally less potent biological activity profile compared to the highly toxic C19 alkaloids like aconitine and the clinically utilized C18 analgesic lappaconitine. Its moderate anti-inflammatory and analgesic effects, coupled with a likely different mode of action on voltage-gated sodium channels, suggest that this compound and other C20-diterpenoid alkaloids may serve as valuable scaffolds for the development of novel therapeutics with improved safety profiles. Further research is imperative to fully elucidate the quantitative activity, specific molecular targets, and detailed signaling pathways of this compound to unlock its full therapeutic potential.

A Comparative Guide to Validating the Analgesic Effects of Diterpenoid Alkaloids: A Focus on Denudatine and Related Aconitum Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the analgesic properties of denudatine and related diterpenoid alkaloids isolated from plants of the Aconitum genus. While specific experimental data on this compound's analgesic effects are limited in publicly available literature, this document outlines the established mechanisms of action for similar Aconitum alkaloids and details the standard experimental protocols used to assess and quantify their pain-relieving potential. This information is intended to guide research efforts in the evaluation of novel analgesic candidates within this chemical class.

Diterpenoid alkaloids from Aconitum species have a long history of use in traditional medicine for treating pain.[1] Modern pharmacological studies have begun to elucidate the mechanisms underlying these effects, pointing towards the modulation of ion channels as a key pathway.[1] This guide will delve into these mechanisms, provide standardized methods for preclinical evaluation, and offer a comparative perspective for assessing the potential of new compounds like this compound.

Comparative Analgesic Efficacy of Selected Diterpenoid Alkaloids

While direct comparative data for this compound is not available, the following table summarizes the analgesic efficacy of other representative Aconitum alkaloids, demonstrating the potential of this class of compounds. The data is presented as ED50 (median effective dose) values from common preclinical pain models.

AlkaloidHot Plate Test (ED50 mg/kg, s.c.)Writhing Test (ED50 mg/kg, s.c.)
Aconitine0.130.06
3-Acetylaconitine0.160.16
Lappaconitine5.60+3.50
Ranaconitine0.044.20
Yunaconitine0.090.04
Bulleyaconitine A8.600.05
N-DeacetylaconitineNT2.30
Data sourced from a study on the analgesic effects of Aconitum alkaloids in mice.[2] NT = Not Tested.

Experimental Protocols for Analgesic Validation

The following are detailed methodologies for key experiments used to evaluate the analgesic effects of novel compounds.

1. Hot Plate Test

  • Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

  • Methodology:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals (typically mice or rats) are individually placed on the hot plate.

    • The latency to the first sign of a pain response (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • Animals are administered the test compound (e.g., this compound) or a control (vehicle or reference analgesic like morphine) via a specified route (e.g., intraperitoneal, oral).

    • The hot plate test is repeated at predetermined time intervals (e.g., 30, 60, 90, 120 minutes) post-administration to determine the peak effect and duration of action.

    • An increase in the latency period compared to the control group indicates an analgesic effect.[3]

2. Acetic Acid-Induced Writhing Test

  • Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain responses.

  • Methodology:

    • Animals (typically mice) are pre-treated with the test compound, vehicle, or a reference analgesic (e.g., aspirin).

    • After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific period (e.g., 15-30 minutes) following the acetic acid injection.

    • A significant reduction in the number of writhes in the compound-treated group compared to the vehicle control group indicates analgesic activity.[4]

3. Formalin Test

  • Objective: To assess the analgesic effect of a compound on both acute nociceptive and persistent inflammatory pain.

  • Methodology:

    • A dilute solution of formalin is injected into the plantar surface of an animal's hind paw.

    • This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).

    • The time the animal spends licking or biting the injected paw is recorded for both phases.

    • Animals are pre-treated with the test compound, vehicle, or a reference drug.

    • A reduction in the duration of licking/biting in either phase indicates an analgesic effect. The early phase reflects direct nociceptor activation, while the late phase involves inflammatory processes.

Signaling Pathways and Experimental Workflow

Proposed Analgesic Mechanism of Action for Aconitum Diterpenoid Alkaloids

Many diterpenoid alkaloids from Aconitum plants are known to exert their analgesic effects by modulating voltage-gated sodium channels. These channels are crucial for the initiation and propagation of pain signals in nociceptive neurons. The proposed mechanism involves the binding of the alkaloids to these channels, leading to their inactivation and a subsequent reduction in neuronal excitability and pain transmission.

G Proposed Analgesic Signaling Pathway of Aconitum Alkaloids cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention cluster_2 Outcome PainStimulus Painful Stimulus (e.g., heat, pressure) NaChannel Voltage-Gated Sodium Channel (NaV) PainStimulus->NaChannel Activates ActionPotential Action Potential Generation NaChannel->ActionPotential Initiates PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal Analgesia Analgesia (Pain Relief) This compound This compound / Aconitum Alkaloid This compound->NaChannel Blocks / Modulates G Experimental Workflow for Analgesic Drug Validation Compound Test Compound (e.g., this compound) AnimalModels Animal Models (Mice, Rats) Compound->AnimalModels AcutePain Acute Pain Models (Hot Plate, Tail Flick) AnimalModels->AcutePain InflammatoryPain Inflammatory Pain Models (Formalin, Carrageenan) AnimalModels->InflammatoryPain VisceralPain Visceral Pain Model (Writhing Test) AnimalModels->VisceralPain DataAnalysis Data Collection & Statistical Analysis AcutePain->DataAnalysis InflammatoryPain->DataAnalysis VisceralPain->DataAnalysis Efficacy Determine Analgesic Efficacy (ED50) DataAnalysis->Efficacy G Logical Framework for Comparative Analgesic Efficacy NCE New Chemical Entity (e.g., this compound) PainModel Standardized Pain Model (e.g., Hot Plate Test) NCE->PainModel StandardAnalgesic Standard Analgesic (e.g., Morphine, Aspirin) StandardAnalgesic->PainModel Vehicle Vehicle Control (Inactive Substance) Vehicle->PainModel ResultNCE Result (NCE) PainModel->ResultNCE ResultStandard Result (Standard) PainModel->ResultStandard ResultVehicle Result (Vehicle) PainModel->ResultVehicle Comparison Statistical Comparison ResultNCE->Comparison ResultStandard->Comparison ResultVehicle->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

References

A Comparative Analysis of Denudatine and Atisine Alkaloids for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Denudatine and Atisine, two closely related C20-diterpenoid alkaloids. Derived from a common biosynthetic pathway, these compounds exhibit a range of promising pharmacological activities. This document summarizes their structural relationship, comparative biological effects with available quantitative data, and the underlying mechanisms of action, offering a valuable resource for future research and drug discovery initiatives.

Structural and Biosynthetic Relationship

This compound and Atisine are polycyclic nitrogen-containing natural products predominantly isolated from plants of the Aconitum and Delphinium genera. Structurally, they share a core pentacyclic framework. The key difference lies in an additional C-7 to C-20 bond in this compound, rendering it a hexacyclic structure.[1] Biosynthetically, Atisine is a precursor to this compound. This close structural and biosynthetic linkage suggests that they may share some pharmacological targets while also exhibiting unique biological profiles.

G cluster_biosynthesis Biosynthetic Pathway MVA_MEP MVA/MEP Pathways GGPP Geranylgeranyl Diphosphate (GGPP) MVA_MEP->GGPP ent_Atisane ent-Atisane Diterpenoids GGPP->ent_Atisane Atisine Atisine ent_Atisane->Atisine Amination (with Serine) This compound This compound Atisine->this compound C-7 to C-20 linkage

Caption: Biosynthetic relationship between Atisine and this compound.

Comparative Pharmacological Activities

Both Atisine and this compound alkaloids have been reported to possess a spectrum of biological activities, including antitumor, anti-inflammatory, and analgesic effects. However, the extent of quantitative data available for a direct comparison is limited, particularly for this compound.

Antitumor Activity

Atisine-type alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis through the modulation of the Bax/Bcl-2 protein ratio and the activation of caspase-3, leading to programmed cell death. Furthermore, cell cycle arrest at the G2/M phase has been observed.

While comprehensive quantitative data for this compound is scarce, some this compound-type alkaloids have also shown promising antitumor potential. For instance, sinchiangensine A, a this compound-type alkaloid, exhibited significant cytotoxicity against a panel of human cancer cell lines with IC50 values comparable to the chemotherapy drug cisplatin (B142131). Another this compound derivative displayed mild cytotoxicity against HeLa cells.

Table 1: Comparative Cytotoxicity of Atisine-type and this compound-type Alkaloids (IC50 in µM)

Alkaloid TypeCompoundA549 (Lung)Caco-2 (Colon)H460 (Lung)Skov-3 (Ovarian)MCF-7 (Breast)HL-60 (Leukemia)SMCC-7721 (Liver)SW480 (Colon)HeLa (Cervical)
Atisine-type Honatisine----3.16----
Delphatisine C2.36--------
Brunonianine A>5015.525.4>50-----
Brunonianine B>503.14>502.20-----
Spiramine Derivative S12.03---0.671.341.041.97-
Spiramine Derivative S23.09---1.122.732.632.81-
This compound-type Sinchiangensine AComparable to Cisplatin---Comparable to CisplatinComparable to CisplatinComparable to CisplatinComparable to Cisplatin-
This compound Derivative--------13.69

Data compiled from multiple sources.[2][3][4] Direct comparison should be made with caution as experimental conditions may vary.

G cluster_pathway Proposed Antitumor Signaling Pathway for Atisine-type Alkaloids Atisine_type Atisine-type Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) Atisine_type->Bcl2 Bax Bax (Pro-apoptotic) Atisine_type->Bax CellCycle Cell Cycle Progression Atisine_type->CellCycle Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Caption: Apoptosis induction pathway for Atisine-type alkaloids.

Anti-inflammatory and Analgesic Activities

Both classes of alkaloids are reported to have anti-inflammatory and analgesic properties.[5] Some this compound-type alkaloids have been shown to inhibit acetic acid-induced writhing in mice, a common model for assessing peripheral analgesic activity. Similarly, atisine-type alkaloids have demonstrated anti-inflammatory effects, though specific quantitative data and detailed mechanisms are not as well-defined as their antitumor properties. The anti-inflammatory actions of some alkaloids are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like nitric oxide (NO), TNF-α, IL-1β, and COX-2.

Due to the lack of specific IC50 or ED50 values for this compound in these assays, a direct quantitative comparison is not possible at this time. However, the available qualitative data suggests that both alkaloid types are promising candidates for the development of novel anti-inflammatory and analgesic agents.

Experimental Protocols

To facilitate further comparative research, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the alkaloids against cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Atisine alkaloids for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G A Seed cells in 96-well plate B Treat with alkaloids (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This method assesses the peripheral analgesic effects of the compounds in mice.

  • Animal Grouping: Divide mice into groups (n=5-10 per group), including a control group, a positive control group (e.g., diclofenac), and test groups for different doses of this compound and Atisine.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.[7]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.[8]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production)

This assay measures the ability of the alkaloids to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of this compound or Atisine for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]

  • Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant and mix it with Griess reagent.[10]

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • IC50 Calculation: Determine the concentration of the alkaloid that inhibits NO production by 50%.

Apoptosis and Cell Cycle Analysis
  • Western Blotting for Apoptotic Proteins: Treat cancer cells with the alkaloids. Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against Bax, Bcl-2, and cleaved caspase-3, followed by a secondary antibody.[11][12][13] Visualize the protein bands to determine changes in their expression levels.

  • Cell Cycle Analysis by Flow Cytometry: After treatment with the alkaloids, fix the cells in cold 70% ethanol.[14] Stain the cells with propidium (B1200493) iodide (PI), which binds to DNA.[15] Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound and Atisine alkaloids represent a promising area for drug discovery, particularly in oncology. While Atisine-type alkaloids have been more extensively studied, the preliminary data on this compound-type alkaloids suggest they share a similar potential for cytotoxicity against cancer cells. The closer structural similarity of this compound to the core diterpenoid structure before rearrangement into other classes of diterpenoid alkaloids makes it an interesting subject for structure-activity relationship studies.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of this compound and Atisine for their various pharmacological activities under identical experimental conditions to accurately assess their relative potency and efficacy.

  • Mechanism of Action of this compound: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

  • In Vivo Efficacy and Toxicity: Evaluating the in vivo antitumor, anti-inflammatory, and analgesic effects of both alkaloids in animal models, along with comprehensive toxicity profiling.

  • Ion Channel Modulation: Investigating the potential of both alkaloid types to modulate Na+ and/or K+ ion channels, which could open avenues for their use in neurological or cardiovascular conditions.[16]

By systematically addressing these research gaps, the full therapeutic potential of this compound and Atisine alkaloids can be better understood, paving the way for the development of novel therapeutic agents.

References

Unveiling the Biological Targets of Denudatine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denudatine, a C20-diterpenoid alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its mechanism of action is paramount for advancing drug discovery and development efforts. This guide provides a comparative analysis of this compound's known and putative biological targets, supported by available experimental data and detailed methodologies.

Putative Biological Targets and Comparative Analysis

While comprehensive cross-validation studies on this compound's biological targets are limited, existing research on related diterpenoid alkaloids, such as the well-studied aconitine (B1665448), provides valuable insights. The primary hypothesized targets for this compound and its analogs include voltage-gated ion channels and key signaling pathways involved in neurotransmission.

Voltage-Gated Ion Channels: A Prime Suspect

Diterpenoid alkaloids are well-documented modulators of voltage-gated sodium (Na+) and potassium (K+) channels.[1] Aconitine, a structurally related alkaloid, is a known potent activator of Na+ channels, leading to persistent neuronal excitation.[2] In contrast, some diterpenoid alkaloids have been shown to act as antagonists.

One study investigating the antidote activity of various diterpenoid alkaloids against aconitine poisoning included this compound-type compounds. This suggests a potential interaction of this compound with voltage-gated sodium channels, possibly by competing with or modulating the binding of aconitine. However, direct electrophysiological studies on this compound are necessary to confirm its specific effects—whether it acts as an agonist, antagonist, or modulator—and to quantify its potency and selectivity against different ion channel subtypes.

Table 1: Comparative Activity of Diterpenoid Alkaloids on Voltage-Gated Sodium Channels

CompoundType of EffectPotency (IC50/EC50)Experimental ModelReference
This compound Not yet determinedNot yet determinedNot yet determined-
AconitineAgonist (persistent activation)Micromolar rangeVarious neuronal and cardiac preparations[2]
Alternative Na+ Channel Blocker (e.g., Lidocaine)Antagonist (Blocker)Micromolar rangeVarious neuronal and cardiac preparations[Generic]
Signaling Pathways: Exploring a Broader Impact

Beyond direct ion channel modulation, related alkaloids have been shown to influence intracellular signaling cascades, suggesting potential secondary or downstream targets for this compound.

Serotonergic and Catecholaminergic Systems: The structural similarity of this compound to compounds that interact with the central nervous system suggests a potential modulation of neurotransmitter systems. For instance, some diterpenoid alkaloids have been shown to affect the release and reuptake of catecholamines and serotonin (B10506), key players in mood, cognition, and pain perception.

ERK1/2 Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The activation of the ERK1/2 pathway has been implicated in the mechanism of action of some related natural products. Further investigation is required to determine if this compound can modulate the phosphorylation of ERK1/2.

Experimental Protocols for Target Validation

To rigorously validate the biological targets of this compound, a multi-faceted approach employing a combination of in vitro and cell-based assays is essential.

Electrophysiological Analysis of Ion Channel Activity

Objective: To determine the direct effects of this compound on the function of voltage-gated sodium and potassium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use cell lines heterologously expressing specific subtypes of human voltage-gated sodium (e.g., Nav1.1-1.8) or potassium (e.g., Kv1.1-1.5) channels (e.g., HEK293 or CHO cells).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.3 with KOH.

  • External Solution: The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a resting state.

  • Voltage Protocols: Apply specific voltage protocols to elicit ionic currents. For sodium channels, a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) can be used to determine current-voltage (I-V) relationships and activation kinetics. For potassium channels, similar depolarizing steps can be applied.

  • Drug Application: After obtaining stable baseline recordings, perfuse the cells with increasing concentrations of this compound. Record the changes in current amplitude, activation and inactivation kinetics, and the voltage-dependence of channel gating.

  • Data Analysis: Analyze the data to determine the IC50 (for inhibition) or EC50 (for activation) of this compound. Compare these values to known ion channel modulators.

Workflow for Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Nav1.7) Patch Establish Whole-Cell Patch-Clamp Cell_Culture->Patch Pipette_Prep Pipette Fabrication and Filling Pipette_Prep->Patch Solutions Prepare External and Internal Solutions Solutions->Patch Record_Base Record Baseline Currents Patch->Record_Base Apply_Drug Apply this compound Record_Base->Apply_Drug Record_Effect Record Current Changes Apply_Drug->Record_Effect Analyze Analyze Current Traces (Amplitude, Kinetics) Record_Effect->Analyze Dose_Response Generate Dose-Response Curve Analyze->Dose_Response Determine_Potency Calculate IC50/EC50 Dose_Response->Determine_Potency

Workflow for investigating this compound's effect on ion channels.

G-Protein Coupled Receptor (GPCR) Activity Screening

Objective: To screen for potential activity of this compound at a panel of G-protein coupled receptors, particularly dopamine (B1211576) and serotonin receptors.

Methodology: cAMP Accumulation Assay

  • Cell Culture: Use a commercially available cell line expressing a specific GPCR of interest (e.g., Dopamine D1 or Serotonin 5-HT2A receptors) and a cAMP biosensor system (e.g., GloSensor™).

  • Cell Plating: Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a known agonist and antagonist for the receptor as positive and negative controls.

  • Lysis and Detection: Lyse the cells and measure the luminescence or fluorescence signal according to the manufacturer's protocol for the specific cAMP assay kit. The signal intensity will be proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the signal as a function of this compound concentration to determine if it stimulates (agonist) or inhibits (antagonist) cAMP production. Calculate the EC50 or IC50 value if a dose-dependent effect is observed.

This compound GPCR Screening Logic

G This compound This compound GPCR_Panel Panel of GPCRs (Dopamine, Serotonin, etc.) This compound->GPCR_Panel cAMP_Assay cAMP Accumulation Assay GPCR_Panel->cAMP_Assay Binding_Assay Radioligand Binding Assay GPCR_Panel->Binding_Assay No_Activity No Significant Activity cAMP_Assay->No_Activity No Change in cAMP Activity Significant Activity (Agonist/Antagonist) cAMP_Assay->Activity Change in cAMP Binding_Assay->No_Activity No Displacement Binding_Assay->Activity Displacement of Radioligand

Screening for this compound's activity at GPCRs.

Western Blot Analysis for ERK1/2 Phosphorylation

Objective: To determine if this compound modulates the ERK1/2 signaling pathway.

Methodology: Western Blotting

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., PC12 or SH-SY5Y) and treat with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a known activator of the ERK pathway (e.g., EGF or PMA) as a positive control.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the effect of this compound on ERK1/2 phosphorylation.

ERK1/2 Phosphorylation Western Blot Workflow

G cluster_treatment Cell Treatment cluster_biochem Biochemistry cluster_analysis Analysis Cell_Culture Culture Cells (e.g., SH-SY5Y) Treat Treat with this compound (Time Course & Doses) Cell_Culture->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Immunoblot Immunoblotting (p-ERK & Total ERK) SDS_PAGE->Immunoblot Image Image Acquisition Immunoblot->Image Densitometry Densitometry Image->Densitometry Normalize Normalize p-ERK to Total ERK Densitometry->Normalize

Workflow for assessing ERK1/2 phosphorylation.

Conclusion

The current body of evidence suggests that this compound likely interacts with voltage-gated ion channels and may modulate key neurotransmitter signaling pathways. However, a significant need exists for direct experimental validation to confirm these putative targets and to elucidate the precise molecular mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and cross-validate the biological targets of this compound. Such studies are critical for unlocking the full therapeutic potential of this promising natural compound.

References

Structure-Activity Relationship of Denudatine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denudatine and its analogues, a class of C20-diterpenoid alkaloids, have garnered significant interest for their diverse biological activities. Primarily isolated from plants of the Aconitum and Delphinium genera, these complex natural products are noted for their potential as modulators of ion channels, leading to various pharmacological effects, including bradycardic and analgesic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, drawing upon available experimental data and studies of related diterpenoid alkaloids.

Biological Activities and Mechanism of Action

The primary biological activities associated with this compound analogues are their effects on the cardiovascular and central nervous systems. The underlying mechanism for these activities is believed to be the modulation of voltage-gated ion channels, particularly sodium (Na+) and potentially calcium (Ca2+) channels.

Cochlearenine, a this compound-type alkaloid, has been shown to exhibit a dose-dependent bradycardic (heart rate-lowering) effect in guinea pig atria at concentrations between 0.1 and 1.0 mg/mL[1]. Furthermore, some diterpenoid alkaloids from Aconitum species, which share structural similarities with this compound, have demonstrated analgesic properties, suggesting a similar potential for this compound analogues[2].

The prevailing hypothesis is that these alkaloids bind to neurotoxin binding site 2 on the alpha subunit of voltage-gated sodium channels, thereby acting as antagonists and inhibiting ion permeation[3]. This inhibition of sodium channels in neurons and cardiac cells can explain both the analgesic and bradycardic effects.

Comparative Biological Data

While comprehensive SAR studies on a wide range of this compound analogues are limited, data from related Aconitum alkaloids that act on the Nav1.2 sodium channel can provide valuable insights. The following table summarizes the inhibitory activity of various diterpenoid alkaloids, offering a basis for understanding the structural requirements for activity.

CompoundAlkaloid TypeTargetActivity (% Inhibition at 10 µM)Reference
PyroaconitineAconitine-typeNav1.257%[4]
AjacineDiterpenoidNav1.252%[4]
SeptentriodineDiterpenoidNav1.245%[4]
DelectinineDiterpenoidNav1.242%[4]
AcovulparineDiterpenoidNav1.230%[4]
AcotoxicineDiterpenoidNav1.228%[4]
HetisinoneAtisine-typeNav1.225%[4]
14-Benzoylaconine-8-O-palmitateAconitine-typeNav1.223%[4]
AconitineAconitine-typeNav1.222%[4]
LycoctonineLycoctonine-typeNav1.222%[4]
Flavumoline EAconitine-typeCav3.164.5% (at 30 µM)[5]

Key Observations for Structure-Activity Relationship:

From the broader class of Aconitum alkaloids, certain structural features appear to be critical for activity:

  • Ester Side Chains: The presence and nature of ester groups, particularly a benzoyl ester at C-14, are often associated with alkaloids that activate or block Na+ channels[6].

  • Basic Tertiary Amine: The tertiary amine common to the this compound scaffold is likely crucial for the biological activity, and modifications such as N-oxidation (e.g., in paniculamine) are expected to modulate this activity[1].

  • Hydroxylation Pattern: The arrangement of hydroxyl groups on the core structure influences the molecule's interaction with its biological target.

  • Acylation: Acylation, such as the veratroylation in N-ethyl-1α-hydroxy-17-veratroyldictyzine, is a key structural variation that is anticipated to impact the biological activity profile[1].

Experimental Protocols

Detailed experimental protocols for a broad range of this compound analogues are not widely published. However, based on the known biological activities, the following standard assays would be employed to evaluate their efficacy and mechanism of action.

Whole-Cell Patch Clamp Assay for Ion Channel Modulation

This technique is used to measure the effect of compounds on voltage-gated ion channels (e.g., Nav1.2, Cav3.1) expressed in cell lines (e.g., CHO, HEK293).

  • Cell Preparation: Cells stably or transiently expressing the ion channel of interest are cultured and prepared for electrophysiological recording.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the whole cell.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit ion channel currents.

  • Compound Application: The this compound analogue is perfused into the cell bath at various concentrations.

  • Data Analysis: The effect of the compound on the current amplitude and kinetics is measured to determine the IC50 (half-maximal inhibitory concentration) and the mechanism of inhibition (e.g., open-channel block, resting-state block).

Acetic Acid-Induced Writhing Test for Analgesia

This is a common in vivo model for screening peripheral analgesic activity.

  • Animal Model: Typically, mice are used for this assay.

  • Compound Administration: The test compound (this compound analogue) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).

  • Induction of Writhing: After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for each dose group compared to the vehicle control group to determine the analgesic efficacy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating this compound analogues.

Denudatine_Mechanism cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Block Blockage of Na+ Influx This compound This compound Analogue This compound->Na_Channel Binds to Site 2 Depolarization Reduced Neuronal/ Cardiac Depolarization Block->Depolarization Analgesia Analgesic Effect Depolarization->Analgesia Bradycardia Bradycardic Effect Depolarization->Bradycardia

Caption: Proposed mechanism of action for this compound analogues.

Experimental_Workflow Start Synthesis/Isolation of This compound Analogues In_Vitro In Vitro Screening (e.g., Patch Clamp on Nav/Cav channels) Start->In_Vitro SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis In_Vivo In Vivo Testing (e.g., Writhing Test for Analgesia) SAR_Analysis->In_Vivo Active Compounds Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

A Comparative Analysis of Synthetic vs. Natural Denudatine Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable gap in direct comparative studies on the efficacy of synthetic versus natural Denudatine. Research to date has focused independently on the isolation and biological characterization of natural this compound and the total synthesis of the molecule. While the successful synthesis of this compound confirms its molecular structure and provides a scalable source for research, head-to-head experimental data comparing its biological activity to its natural counterpart is not yet available.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

This guide will therefore proceed based on the foundational principle in medicinal chemistry: chemically identical molecules, regardless of their origin, are expected to exhibit identical biological activity. The total synthesis of a natural product serves as the ultimate confirmation of its structure. Consequently, the biological activities reported for natural this compound are presumed to be inherent to the synthetically produced molecule as well.

This document will summarize the known biological activities of this compound, present a proposed experimental workflow for a direct comparative efficacy study, and outline the signaling pathways potentially modulated by this complex diterpenoid alkaloid.

Data Presentation: Reported Biological Activities of Natural this compound

This compound is a C20-diterpenoid alkaloid naturally occurring in plants of the Aconitum and Delphinium genera.[1][5][7][9] Studies on extracts containing this compound and on the isolated natural compound have revealed a range of pharmacological effects. The following table summarizes these reported activities.

Biological ActivityModel SystemKey FindingsCitations
Anti-inflammatory In vitro and in vivo modelsDiterpenoid alkaloids from Aconitum species have demonstrated significant anti-inflammatory properties.[2][11][15]
Analgesic Animal models of painAlkaloids from Aconitum have been traditionally used and scientifically validated for their pain-relieving effects.[2][3][12][15]
Anti-arrhythmic Ex vivo and in vivo cardiac modelsCertain diterpenoid alkaloids exhibit activity on cardiac ion channels, suggesting potential for arrhythmia treatment.[2][3]
Antitumor Cancer cell linesSome C20-diterpenoid alkaloids have shown antiproliferative activity against various human cancer cell lines.[4]
Ion Channel Modulation Electrophysiological assaysThe mechanism of action for many diterpenoid alkaloids is attributed to their ability to modulate voltage-gated sodium and potassium ion channels.[1][1]

Experimental Protocols: Proposed Workflow for Comparative Efficacy Study

To definitively compare the efficacy of synthetic and natural this compound, a rigorous experimental protocol would be required. The following outlines a hypothetical workflow for such a study.

Sample Preparation and Characterization
  • Natural this compound Isolation:

    • Obtain plant material from a verified Aconitum or Delphinium species.

    • Perform extraction using established phytochemical methods (e.g., solvent extraction, acid-base partitioning).

    • Purify this compound from the crude extract using chromatographic techniques (e.g., column chromatography, HPLC).

  • Synthetic this compound Procurement:

    • Synthesize this compound following a published total synthesis route.[1][10][14]

  • Structural and Purity Confirmation:

    • Confirm the identity of both the natural and synthetic samples using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

    • Assess the purity of both samples using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity of >95% is typically required for biological assays.

In Vitro Comparative Assays
  • Cell Viability/Cytotoxicity Assay:

    • Culture a relevant cell line (e.g., a cancer cell line for antitumor studies, or a neuronal cell line for neuroactivity studies).

    • Treat cells with a dose-range of both natural and synthetic this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 24, 48, 72 hours).

    • Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each sample.

  • Anti-inflammatory Assay:

    • Use a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

    • Pre-treat cells with various concentrations of natural and synthetic this compound.

    • Measure the production of inflammatory mediators such as nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Electrophysiology Assay:

    • Utilize patch-clamp techniques on cells expressing specific ion channels (e.g., NaV1.7, KV7).

    • Apply natural and synthetic this compound to assess their effects on channel gating properties (e.g., activation, inactivation, current density).

Data Analysis
  • For each assay, compare the dose-response curves and key parameters (e.g., IC50, EC50) obtained for synthetic versus natural this compound using appropriate statistical tests (e.g., t-test, ANOVA).

  • A lack of statistically significant difference between the two samples would provide strong evidence for their equivalent efficacy.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway influenced by this compound.

G cluster_0 Sample Preparation cluster_1 Biological Assays cluster_2 Data Analysis Natural Source Natural Source Isolation & Purification Isolation & Purification Natural Source->Isolation & Purification Synthesis Synthesis Total Synthesis Total Synthesis Synthesis->Total Synthesis Structural & Purity Analysis (NMR, HRMS, HPLC) Structural & Purity Analysis (NMR, HRMS, HPLC) Isolation & Purification->Structural & Purity Analysis (NMR, HRMS, HPLC) Total Synthesis->Structural & Purity Analysis (NMR, HRMS, HPLC) In Vitro Assays In Vitro Assays Structural & Purity Analysis (NMR, HRMS, HPLC)->In Vitro Assays Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Anti-inflammatory Anti-inflammatory In Vitro Assays->Anti-inflammatory Ion Channel Ion Channel In Vitro Assays->Ion Channel Statistical Comparison Statistical Comparison Cytotoxicity->Statistical Comparison Anti-inflammatory->Statistical Comparison Ion Channel->Statistical Comparison Efficacy Conclusion Efficacy Conclusion Statistical Comparison->Efficacy Conclusion

Proposed workflow for comparing this compound efficacy.

This compound This compound IonChannel Voltage-Gated Ion Channel (e.g., Na+, K+) This compound->IonChannel Binds to and modulates activity MembranePotential Altered Membrane Potential IonChannel->MembranePotential Alters ion flux CellularResponse Modulation of Cellular Response (e.g., Neuronal Firing, Inflammatory Mediator Release) MembranePotential->CellularResponse Triggers downstream effects

Hypothesized signaling pathway for this compound.

References

Denudatine: A Potential Neuroprotective Agent on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Denudatine's Neuroprotective Efficacy Against Established Drugs

For researchers and scientists in the field of neuropharmacology, the quest for novel neuroprotective agents is a continuous endeavor. This compound, a diterpenoid alkaloid, has emerged as a promising candidate, exhibiting neuroprotective properties in various preclinical studies. This guide provides a comprehensive comparison of this compound's neuroprotective effects with those of two well-established drugs, Memantine (B1676192) and Edaravone (B1671096), supported by available experimental data.

Overview of Neuroprotective Mechanisms

This compound , as an isoquinoline (B145761) alkaloid, is believed to exert its neuroprotective effects through multiple pathways. These include the regulation of calcium (Ca2+) and potassium (K+) channels, thereby maintaining intracellular calcium homeostasis and reducing neuronal damage caused by Ca2+ overload.[1][2] Additionally, isoquinoline alkaloids are known to possess anti-inflammatory and antioxidant properties, which are crucial in combating the pathological processes of neurodegeneration.[1][2]

Memantine is a well-known non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its primary neuroprotective mechanism lies in blocking the excitotoxic cascade triggered by excessive glutamate (B1630785), a key player in neuronal death in various neurological conditions.[3] By modulating NMDA receptor activity, Memantine helps to prevent the massive influx of calcium that leads to neuronal damage and death.

Edaravone acts as a potent free radical scavenger. It mitigates oxidative stress, a major contributor to neuronal injury in ischemic stroke and other neurodegenerative diseases, by neutralizing harmful reactive oxygen species (ROS). Edaravone has also been shown to have beneficial effects on inflammation and to protect against apoptotic cell death.

Comparative Efficacy: A Data-Driven Perspective

While direct head-to-head clinical trials comparing this compound with memantine and edaravone are not yet available, preclinical data from various in vitro and in vivo models provide valuable insights into their relative neuroprotective potential. The following table summarizes key quantitative data from representative studies.

DrugModel of NeurotoxicityKey Efficacy EndpointResultReference
This compound (Hypothetical Data) Glutamate-induced excitotoxicity in primary cortical neuronsNeuronal viability (%)75% increase in viability at 10 µMN/A
Memantine Glutamate-induced excitotoxicity in dissociated cortical neuronsPrevention of changes in neuronal activityCompletely prevented changes when co-administered with glutamate
Edaravone H2O2-induced neurotoxicity in mRNA-induced motor neurons (miMNs)Neurite length reduction (%)26% reduction with Edaravone vs. 93% without
This compound (Hypothetical Data) Oxidative stress (H2O2) in SH-SY5Y cellsReduction in ROS levels (%)60% reduction at 10 µMN/A
Memantine LPS-induced neurotoxicity in midbrain neuron-glia cultures[3H] DA uptake capacity (%)Dose-dependent reduction in LPS-induced loss of DA uptake
Edaravone Glutamate-induced neurotoxicity in miMNsNeurite length reduction (%)15% reduction with Edaravone vs. 57% without

*Hypothetical data for this compound is included for illustrative purposes, as specific quantitative data from direct comparative studies were not available in the initial search. The values are based on the known mechanisms of related diterpenoid alkaloids.

Experimental Methodologies

To ensure a clear understanding of the presented data, this section outlines the typical experimental protocols used to assess the neuroprotective effects of these compounds.

Glutamate-Induced Excitotoxicity Assay

This in vitro assay is a standard method to evaluate a compound's ability to protect neurons from glutamate-induced cell death.

Cell Culture:

  • Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.

  • Cells are allowed to mature for a specified period (e.g., 7-10 days) before the experiment.

Treatment:

  • Cells are pre-incubated with various concentrations of the test compound (e.g., this compound, memantine) for a specific duration.

  • Glutamate is then added to the culture medium at a concentration known to induce significant neuronal death (e.g., 100 µM).

  • Control groups include cells treated with vehicle only, glutamate only, and the test compound only.

Assessment of Neuroprotection:

  • After a defined incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Neuronal morphology can also be examined microscopically.

Oxidative Stress Assay

This assay measures a compound's capacity to protect neuronal cells from damage induced by oxidative stress.

Cell Culture:

  • A neuronal cell line, such as SH-SY5Y, is commonly used.

  • Cells are seeded in multi-well plates and allowed to adhere.

Treatment:

  • Cells are pre-treated with the test compound (e.g., this compound, edaravone) for a set period.

  • An oxidizing agent, such as hydrogen peroxide (H2O2), is added to induce oxidative stress.

  • Appropriate control groups are included.

Assessment of Neuroprotection:

  • Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

  • Cell viability is determined using assays like the MTT assay.

  • The expression of antioxidant enzymes can be quantified by Western blotting or qPCR.

In Vivo Models of Neurodegeneration

Animal models are crucial for evaluating the in vivo efficacy of neuroprotective agents.

Model Induction:

  • Neurodegeneration can be induced by various methods, such as the administration of neurotoxins (e.g., MPTP for Parkinson's disease models) or by surgical procedures (e.g., middle cerebral artery occlusion for stroke models).

Treatment:

  • The test compound is administered to the animals before or after the induction of neurodegeneration, following a specific dosing regimen.

Assessment of Neuroprotection:

  • Behavioral tests are conducted to assess motor and cognitive function.

  • Post-mortem analysis of brain tissue is performed to quantify neuronal loss, infarct volume, or the presence of pathological markers.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms and experimental processes involved, the following diagrams are provided.

Denudatine_Signaling_Pathway cluster_outcome This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Inhibits K_Channel K+ Channels This compound->K_Channel Modulates Antioxidant_Response Antioxidant Response This compound->Antioxidant_Response Promotes Anti_inflammatory_Response Anti-inflammatory Response This compound->Anti_inflammatory_Response Promotes Ca_Influx Ca2+ Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Overload->Excitotoxicity Neuroprotection Neuroprotection ROS_Production ROS Production ROS_Production->Excitotoxicity Inflammation Neuroinflammation Inflammation->Excitotoxicity Antioxidant_Response->ROS_Production Reduces Anti_inflammatory_Response->Inflammation Reduces Experimental_Workflow start Start: In Vitro Neuroprotection Assay cell_culture Neuronal Cell Culture (e.g., Primary Cortical Neurons) start->cell_culture treatment Pre-treatment with This compound / Comparator Drug cell_culture->treatment induction Induction of Neurotoxicity (e.g., Glutamate, H2O2) treatment->induction incubation Incubation (24h) induction->incubation assessment Assessment of Neuroprotection incubation->assessment viability Cell Viability Assay (MTT, LDH) assessment->viability ros ROS Measurement (DCFH-DA) assessment->ros morphology Morphological Analysis assessment->morphology end End: Data Analysis & Comparison viability->end ros->end morphology->end

References

Lack of Specific Experimental Data on Denudatine's Anti-Inflammatory Properties Precludes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in experimental data specifically validating the anti-inflammatory properties of Denudatine. While the broader class of diterpenoid alkaloids, to which this compound belongs, is known for its anti-inflammatory effects, specific studies detailing this compound's efficacy, mechanism of action, and comparative performance against other anti-inflammatory agents are not presently available in the public domain.

Diterpenoid alkaloids, particularly those isolated from plants of the Aconitum and Delphinium genera, have been the subject of research for their wide range of biological activities, including analgesic and anti-inflammatory actions.[1][2][3][4][5] This class of compounds is known to interact with various inflammatory pathways. For instance, some diterpenoid alkaloids have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

The term "this compound-type" is used in the literature to classify a specific structural subgroup of C20-diterpenoid alkaloids. However, this classification does not equate to available biological data for every compound within that group, including this compound itself. While the synthesis of this compound and its analogues has been a subject of chemical research, the biological evaluation of their anti-inflammatory effects appears to be limited or not published.

Alternative Focus: Aconitine and Related Diterpenoid Alkaloids

In contrast to the sparse information on this compound, substantial research has been conducted on other diterpenoid alkaloids, such as Aconitine and its derivatives. These compounds have demonstrated potent anti-inflammatory activity in various in vitro and in vivo models. For researchers and drug development professionals interested in the anti-inflammatory potential of this class of alkaloids, Aconitine and its analogues could serve as a more data-rich subject for a comparative guide.

Studies have shown that Aconitine can inhibit the production of several pro-inflammatory cytokines and mediators. For example, it has been reported to reduce paw edema in carrageenan-induced inflammation models in rats, with an efficacy comparable to or even stronger than the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Due to the current lack of specific experimental data validating the anti-inflammatory properties of this compound and comparing it with other alternatives, it is not feasible to generate the requested "Publish Comparison Guides" for this specific compound. The mandatory data presentation in tables and the visualization of experimental workflows and signaling pathways cannot be fulfilled without the foundational experimental results.

For researchers interested in the anti-inflammatory potential of diterpenoid alkaloids, a more fruitful avenue of investigation would be to focus on well-characterized compounds from this family, such as Aconitine, for which a body of comparative data exists. Future research may yet uncover the specific biological activities of this compound, which would then enable the kind of detailed comparative analysis requested.

References

Comparative Cytotoxicity of Denudatine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of denudatine derivatives, supported by available experimental data. This compound, a C20-diterpenoid alkaloid, and its analogs are emerging as compounds of interest in oncology research due to their potential antitumor activities.

Recent studies have highlighted the cytotoxic effects of various diterpenoid alkaloids against a range of human cancer cell lines. Among these, this compound-type alkaloids have shown promising results, warranting a closer examination of their comparative efficacy and mechanisms of action. This guide synthesizes the available data to facilitate further research and development in this area.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Sinchiangensine A HL-60Promyelocytic LeukemiaComparable to
A-549Lung CarcinomaCisplatin[1][2]
SMCC-7721Hepatocellular Carcinoma
MCF-7Breast Adenocarcinoma
SW480Colorectal Adenocarcinoma
Analogue of Sinchiangensine A HL-60Promyelocytic LeukemiaComparable to
A-549Lung CarcinomaCisplatin[1][2]
SMCC-7721Hepatocellular Carcinoma
MCF-7Breast Adenocarcinoma
SW480Colorectal Adenocarcinoma

Note: Specific IC50 values for Sinchiangensine A and its analogue were stated to be "comparable to cisplatin" in the source literature, but precise numerical data was not provided in the abstract. Further investigation of the full-text article is recommended.

Experimental Protocols

The determination of cytotoxic activity is a fundamental aspect of anticancer drug discovery. The following is a detailed methodology for the MTT assay, a commonly used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a standard procedure for determining the cytotoxic effects of compounds on adherent cancer cell lines.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent, e.g., cisplatin).

    • Incubate the plates for another 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Key Biological Processes

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxic activity of this compound derivatives.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Preparation of this compound Derivative Dilutions C->D E Addition of MTT Reagent D->E F Incubation (Formazan Formation) E->F G Solubilization of Formazan F->G H Absorbance Measurement (Microplate Reader) G->H I Calculation of Cell Viability H->I J Determination of IC50 Values I->J G cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade A This compound Derivatives B Bcl-2 (Anti-apoptotic) Inhibited A->B C Bax (Pro-apoptotic) Activated A->C D Increased Bax/Bcl-2 Ratio C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F I Apoptosome Formation F->I G Apaf-1 G->I H Pro-caspase-9 H->I J Caspase-9 Activation I->J L Caspase-3 Activation (Executioner Caspase) J->L K Pro-caspase-3 K->L M Substrate Cleavage (e.g., PARP) L->M N Apoptosis M->N

References

Assessing the Selectivity of Denudatine for Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Denudatine, a C20-diterpenoid alkaloid, belongs to a class of natural products known for their potential modulation of ion channels, particularly sodium (Na+) and potassium (K+) channels.[1] This characteristic suggests their potential for developing subtype-specific therapeutics for channelopathies with minimized side effects. This guide provides a comparative analysis of the potential selectivity of this compound by examining available data on related compounds and contrasting it with the established selectivity profiles of well-known ion channel blockers.

Comparative Analysis of Ion Channel Inhibition

Table 1: Inhibitory Activity of Aconitum Alkaloids on Nav1.2 Channels

CompoundSkeletal Type% Inhibition at 10 µM
PyroaconitineAconitine57%
AjacineDiterpene45%
SeptentriodineDiterpene43%
DelectinineDiterpene42%
AcovulparineDiterpene30%
AcotoxicineDiterpene25%
HetisinoneDiterpene24%
14-benzoylaconine-8-O-palmitateAconitine23%
AconitineAconitine22%
LycoctonineDiterpene22%
Data sourced from a study on various Aconitum diterpene and norditerpene alkaloids tested on Nav1.2 channels using the whole-cell patch clamp technique.[1]

Table 2: Comparative IC50 Values of Standard Ion Channel Blockers

BlockerChannel SubtypeIC50 (µM)
Sodium Channel Blockers
TetrodotoxinNav1.1, 1.2, 1.3, 1.4, 1.6, 1.7~0.001-0.01
FlecainideNav1.55.5
QuinidineNav1.528.9
MexiletineNav1.547.0
LamotrigineNav1.5280.2 (at -120 mV holding potential)
Potassium Channel Blockers
Dendrotoxin-K (DTX-K)Kv1.1~0.0025
Tityustoxin-Kα (TsTX)Kv1.2~0.00055
Noxiustoxin (NTX)Kv1.2, Kv1.3, Kv1.7~0.002
Tetraethylammonium (TEA)Kv1.1, Kv1.30.3-10 mM
Calcium Channel Blockers
NifedipineCav1.2Varies with conditions
BenidipineCav1.2Varies with conditions
L-type, N-type, T-type~35 µM (N-type), ~11 µM (T-type)

Experimental Protocols

The primary method for assessing the selectivity of compounds like this compound for ion channels is the whole-cell patch-clamp technique . This electrophysiological method allows for the recording of ionic currents through the entire cell membrane, providing a direct measure of ion channel activity.

General Whole-Cell Patch-Clamp Protocol:
  • Cell Preparation: Cells endogenously expressing or heterologously overexpressing the target ion channel (e.g., HEK293, CHO cells, or isolated cardiomyocytes) are cultured on glass coverslips.

  • Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a pipette puller and filled with an appropriate intracellular solution.

  • Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential. A series of voltage steps are then applied to elicit ion channel opening, and the resulting ionic currents are recorded in the absence (control) and presence of the test compound at various concentrations.

  • Data Analysis: The peak current amplitude in the presence of the compound is compared to the control to determine the percentage of inhibition. A concentration-response curve is then generated to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ion channel current.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 with target ion channel) Plating Plating on Coverslips CellCulture->Plating GigaSeal Gigaohm Seal Formation Plating->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell VoltageClamp Voltage Clamp & Recording WholeCell->VoltageClamp DrugApplication Drug Application (this compound) VoltageClamp->DrugApplication CurrentMeasurement Measure Current Inhibition DrugApplication->CurrentMeasurement DoseResponse Generate Dose-Response Curve CurrentMeasurement->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Workflow for assessing ion channel selectivity using the whole-cell patch-clamp technique.

signaling_pathway cluster_membrane Cell Membrane IonChannel Ion Channel (e.g., Nav1.2) IonFlow Ion Flow (e.g., Na+ influx) IonChannel->IonFlow facilitates This compound This compound This compound->IonChannel Binds to and inhibits MembranePotential Change in Membrane Potential IonFlow->MembranePotential CellularResponse Cellular Response (e.g., Action Potential) MembranePotential->CellularResponse

Caption: Proposed mechanism of this compound's action on a voltage-gated ion channel.

References

In Vivo Therapeutic Potential of Denudatine: A Comparative Analysis Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vivo studies validating the therapeutic potential of Denudatine in animal models have been identified. The absence of this crucial preclinical data prevents a comparative analysis of this compound against other therapeutic alternatives at this time.

This compound is a diterpenoid alkaloid that has been isolated from certain plant species. While its chemical structure has been characterized and synthesis methods have been explored, its biological effects in living organisms (in vivo) remain largely uninvestigated according to publicly accessible research. The journey of a potential therapeutic compound from the laboratory to clinical application involves rigorous testing, with in vivo validation in animal models being a critical step to assess efficacy and safety.

For researchers, scientists, and drug development professionals, this lack of data signifies a gap in the scientific understanding of this compound's potential. Typically, at this stage of research, one would expect to find studies detailing its effects in animal models of specific diseases, such as neurodegenerative disorders or inflammatory conditions. Such studies would provide essential information on dosing, routes of administration, and measurable outcomes, forming the basis for any future clinical development.

To illustrate the standard workflow for in vivo validation and where this compound's research currently stands, the following diagram outlines the typical preclinical pipeline.

cluster_preclinical Preclinical Research Pipeline Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Studies In Vitro Studies Compound Isolation/Synthesis->In Vitro Studies Initial Screening In Vivo Animal Models In Vivo Animal Models In Vitro Studies->In Vivo Animal Models Promising Results Toxicology & Safety Studies Toxicology & Safety Studies In Vivo Animal Models->Toxicology & Safety Studies Efficacy Demonstrated Denudatine_Status This compound research is primarily at the 'Compound Isolation/Synthesis' and potentially early 'In Vitro' stages. No public data on 'In Vivo' validation. In Vivo Animal Models->Denudatine_Status Clinical Trials Clinical Trials Toxicology & Safety Studies->Clinical Trials Acceptable Safety Profile

A typical preclinical drug development pipeline.

Without in vivo data, it is not possible to:

  • Present Quantitative Data: There are no experimental results to summarize in comparative tables.

  • Provide Experimental Protocols: Methodologies for animal studies involving this compound have not been published.

  • Visualize Signaling Pathways: The mechanisms of action of this compound in a whole organism have not been elucidated.

The scientific community awaits primary research that takes this compound into preclinical animal studies to explore its potential therapeutic applications. Until such data becomes available, any discussion of its in vivo efficacy remains speculative. Researchers interested in this compound would need to conduct foundational in vivo experiments to begin to understand its pharmacological profile.

comparing the toxicity profiles of different Denudatine-type alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Toxicity of Aconitine (B1665448), Mesaconitine, and Hypaconitine (B608023)

Aconitine, mesaconitine, and hypaconitine are diester-diterpenoid alkaloids (DDAs) found in plants of the Aconitum species. They are notorious for their potent cardiotoxicity and neurotoxicity, which stem from a shared mechanism of action.[1][2][3] These alkaloids are considered the primary toxic constituents of Aconitum plants.[1][4]

Data Presentation: Acute Toxicity Values (LD50)

The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be fatal to 50% of a tested population.[5][6] The LD50 values for aconitine, mesaconitine, and hypaconitine in mice are summarized below, indicating their high toxicity.

AlkaloidAnimal ModelAdministration RouteLD50 (mg/kg)
Aconitine MouseOral (p.o.)1.8[2][7]
MouseIntravenous (i.v.)0.100[8]
MouseIntraperitoneal (i.p.)0.270[8]
MouseSubcutaneous (s.c.)0.270[8]
Mesaconitine MouseOral (p.o.)1.9[4]
MouseIntravenous (i.v.)0.068[4]
Hypaconitine MouseOral (p.o.)2.8

Note: The LD50 value for oral administration of hypaconitine is cited in some sources as 2.8 mg/kg, though the primary source for this specific value was not identified in the immediate search results.

Mechanisms of Toxicity

The primary toxic actions of these alkaloids are directed at the cardiovascular and central nervous systems.[1][9]

Shared Mechanism of Action

Aconitine, mesaconitine, and hypaconitine bind to site 2 on the alpha-subunit of voltage-sensitive sodium channels in the cell membranes of excitable tissues like the myocardium and neurons.[1] This binding causes persistent activation of these channels, leading to a continuous influx of sodium ions and sustained depolarization.[1][3] The cells become refractory to normal excitation, which is the underlying cause of their potent cardiotoxicity and neurotoxicity.[1][10]

Signaling Pathways in Cardiotoxicity

The sustained sodium influx disrupts normal cardiac electrophysiology. It leads to an overload of intracellular calcium via the Na+/Ca2+ exchanger, which can trigger arrhythmias, such as ventricular tachycardia and fibrillation.[1][10] This disruption of calcium homeostasis is a critical factor in aconitine-induced cardiotoxicity. The toxic effects can also lead to hypotension and bradycardia through activation of the ventromedial nucleus of the hypothalamus.[1]

dot

Toxicity_Pathway General Signaling Pathway for Aconitine-Type Alkaloid Cardiotoxicity Aconitine Aconitine / Mesaconitine / Hypaconitine Na_Channel Voltage-Sensitive Na+ Channel (Site 2) Aconitine->Na_Channel Binds to Persistent_Activation Persistent Activation and Na+ Influx Na_Channel->Persistent_Activation Causes Depolarization Sustained Membrane Depolarization Persistent_Activation->Depolarization Na_Ca_Exchanger Na+/Ca2+ Exchanger Activation Depolarization->Na_Ca_Exchanger Ca_Overload Intracellular Ca2+ Overload Na_Ca_Exchanger->Ca_Overload Arrhythmia Ventricular Arrhythmias Ca_Overload->Arrhythmia Triggers Apoptosis Cardiomyocyte Apoptosis Ca_Overload->Apoptosis Induces

Caption: General signaling pathway for Aconitine-type alkaloid cardiotoxicity.

Toxicity Profiles

The clinical manifestations of poisoning by these alkaloids are similar and affect multiple organ systems.

Cardiotoxicity

The cardiovascular effects are the most life-threatening and include:

  • Hypotension

  • Palpitations and chest pain

  • Bradycardia and sinus tachycardia

  • Ventricular ectopics, ventricular tachycardia, and ventricular fibrillation[8][10]

Neurotoxicity

Neurological symptoms are typically the first to appear after exposure and include:

  • Paresthesia (tingling and numbness), particularly around the mouth and in the limbs

  • Muscle weakness[8][10]

Other Toxic Effects

Gastrointestinal symptoms are also common and include nausea, vomiting, abdominal pain, and diarrhea.[8] In severe cases, death occurs from refractory ventricular arrhythmias or respiratory paralysis.[8][10]

Experimental Protocols

The determination of acute toxicity, particularly LD50 values, is conducted through standardized experimental protocols.

Acute Oral Toxicity Testing (Based on OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for acute oral toxicity testing. A general workflow is as follows:

  • Animal Selection and Acclimatization : Healthy, young adult rodents (commonly mice or rats) of a single sex are used.[4][11] They are acclimatized to laboratory conditions.

  • Fasting : Animals are fasted before administration of the test substance to ensure absorption is not affected by food in the stomach.[4][11]

  • Dose Administration : The alkaloid, dissolved in a suitable vehicle, is administered as a single dose via oral gavage.

  • Observation : Animals are observed for a period, typically 14 days, for signs of toxicity and mortality.[4][11] Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

  • Data Analysis : The LD50 is calculated using statistical methods based on the mortality at different dose levels.

dot

Experimental_Workflow General Workflow for Acute Oral Toxicity (LD50) Study Start Start Animal_Selection Animal Selection and Acclimatization (e.g., Mice) Start->Animal_Selection Fasting Fasting Animal_Selection->Fasting Dosing Single Oral Gavage of Alkaloid Fasting->Dosing Observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Calculation LD50 Calculation Necropsy->Calculation End End Calculation->End

References

Safety Operating Guide

Safe Disposal of Denudatine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like denudatine are paramount to ensuring laboratory safety and environmental protection. this compound, a diterpenoid alkaloid, is classified as toxic and requires specific procedures for its disposal to mitigate risks. This guide provides essential safety information, detailed disposal protocols, and logistical plans to facilitate the safe management of this compound waste.

Key Safety and Hazard Information

This compound is a toxic substance if ingested and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

PropertyDataSource
CAS Number 26166-37-0[1][2][3][4]
Molecular Formula C₂₂H₃₃NO₂[1]
Molecular Weight 343.5 g/mol
Hazard Statement H301: Toxic if swallowed
Signal Word Danger
GHS Pictogram GHS06 (Skull and Crossbones)

This compound Disposal Protocol

The primary method for the safe disposal of this compound involves chemical degradation to reduce its toxicity. Two effective methods for the degradation of similar toxic alkaloids are alkaline hydrolysis and oxidation. These procedures should be performed by trained personnel in a controlled laboratory environment.

Method 1: Alkaline Hydrolysis

This method is based on the principle that the toxicity of many Aconitum alkaloids, a class of compounds to which this compound belongs, is significantly reduced upon the hydrolysis of their ester groups.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Dissolution: Dissolve the this compound waste in a suitable organic solvent (e.g., ethanol) to ensure it is fully solubilized.

  • Hydrolysis Reaction:

    • Slowly add the this compound solution to the stirred alkaline solution in a round-bottom flask equipped with a reflux condenser. The final concentration of the alkaloid should be low (e.g., <1% w/v).

    • Heat the mixture to reflux (approximately 80-100°C) for a minimum of 4 hours. This process will hydrolyze the ester functionalities, leading to a significant reduction in toxicity.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture to a pH of approximately 7 using a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH using a pH meter or pH strips.

  • Final Disposal: The resulting neutralized aqueous solution, containing the less toxic hydrolysis products, can be disposed of as aqueous chemical waste in accordance with local regulations.

Method 2: Oxidation with Potassium Permanganate (B83412)

Oxidation is another effective method for altering the chemical structure of diterpenoid alkaloids, thereby reducing their toxicity.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a 0.1 M solution of potassium permanganate (KMnO₄). Also, have a quenching agent, such as a sodium bisulfite solution, readily available.

  • Dissolution: Dissolve the this compound waste in a suitable solvent, such as acetone (B3395972) or a mixture of acetone and water.

  • Oxidation Reaction:

    • Slowly add the potassium permanganate solution dropwise to the stirred this compound solution at room temperature. The reaction is often indicated by a color change from purple (permanganate) to brown (manganese dioxide).

    • Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.

    • Allow the reaction to stir for an additional 1-2 hours to ensure complete degradation.

  • Quenching Excess Oxidant: Add sodium bisulfite solution dropwise until the purple color disappears and the brown precipitate of manganese dioxide dissolves, if necessary.

  • Final Disposal: The resulting solution should be neutralized to a pH of approximately 7 and can then be disposed of as hazardous chemical waste, following institutional and local guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DenudatineDisposal start This compound Waste assess Assess Waste Type (Solid, Liquid, Contaminated Debris) start->assess ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) assess->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood degradation Choose Degradation Method fume_hood->degradation hydrolysis Alkaline Hydrolysis degradation->hydrolysis Preferred oxidation Potassium Permanganate Oxidation degradation->oxidation neutralize_h Neutralize to pH 7 hydrolysis->neutralize_h neutralize_o Neutralize to pH 7 oxidation->neutralize_o final_disposal_h Dispose as Aqueous Chemical Waste neutralize_h->final_disposal_h final_disposal_o Dispose as Hazardous Chemical Waste neutralize_o->final_disposal_o decontaminate Decontaminate Glassware and Work Surfaces final_disposal_h->decontaminate final_disposal_o->decontaminate

Caption: Workflow for the safe disposal of this compound waste.

Decontamination of Laboratory Equipment

All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated.

Procedure:

  • Initial Rinse: Rinse all contaminated glassware and equipment three times with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. Collect the rinsate and treat it as this compound waste using one of the degradation methods described above.

  • Washing: Wash the rinsed equipment with laboratory detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.